Product packaging for Bikaverin(Cat. No.:CAS No. 33390-21-5)

Bikaverin

货号: B1667059
CAS 编号: 33390-21-5
分子量: 382.3 g/mol
InChI 键: QXNACSREWQXWCV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Bikaverin is a reddish polyketide pigment isolated from various Fusarium species, recognized for its diverse and potent biological activities that make it a valuable compound for scientific research . Chemically identified as 6,11-dihydroxy-3,8-dimethoxy-1-methyl-benzo-xanthein-7,10,12-trion (C20H14O8), its biosynthesis is known to be upregulated in response to specific environmental cues such as acidic pH and nitrogen scarcity . A key area of investigation for this compound is its pronounced antitumoral activity. Studies have demonstrated its efficacy in drastically reducing cell viability and proliferation in various human cancer cell lines, including breast adenocarcinoma (MCF7), lung carcinoma (A427), and epidermoid carcinoma (A431) . This cytotoxic effect is partly attributed to its role as an inhibitor of protein kinase CK2, an enzyme that is highly expressed in tumor cells and suppresses apoptosis . Furthermore, this compound exhibits broad-spectrum antimicrobial and antibiotic properties against certain protozoa and fungi, positioning it as a subject of interest in phytopathology studies . Recent ecological research has revealed that this compound does not directly damage host plant tissues but can indirectly enhance the pathogenicity of Fusarium oxysporum by reshaping the rhizosphere microbiome, suppressing beneficial bacteria and favoring fungal genera that aid pathogen colonization . For research purposes, optimal production of this compound in shake flask cultures is achieved under specific conditions of high agitation speed and lower temperatures, which can be leveraged for in-house compound validation . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O8 B1667059 Bikaverin CAS No. 33390-21-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7,10-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-6,11,12-trione
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InChI

InChI=1S/C20H14O8/c1-7-4-8(26-2)5-10-12(7)17(23)15-18(24)13-9(21)6-11(27-3)16(22)14(13)19(25)20(15)28-10/h4-6,21-22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNACSREWQXWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=C(O2)C(=O)C4=C(C3=O)C(=CC(=C4O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187020
Record name Bikaverin
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Molecular Weight

382.3 g/mol
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CAS No.

33390-21-5
Record name Bikaverin
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Record name Bikaverin
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Record name 6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione
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Record name BIKAVERIN
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Foundational & Exploratory

Bikaverin: A Technical Guide to its Discovery, Biosynthesis, and Isolation from Fusarium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bikaverin, a polyketide pigment produced by various Fusarium species. This compound, also known as Lycopersin, has garnered significant interest due to its diverse biological activities, including antibiotic, antifungal, and antitumoral properties.[1][2][3] This document details the discovery of this compound, its complex biosynthetic pathway, and methodologies for its extraction and purification, presenting quantitative data and experimental protocols to aid in research and development.

Discovery and Chemical Profile

This compound was first identified in Fusarium fujikuroi and is responsible for the characteristic reddish color of the fungal mycelia and the surrounding medium.[2] Chemically, it is a tetracyclic benzoxanthone, a polyketide synthesized through the activity of a type I multifunctional polyketide synthase.[1][2][4] Its structure was elucidated through X-ray crystallography and chemical synthesis.[5] The molecule's extended chromophore is responsible for its deep red color, with absorption maxima typically observed between 500 and 530 nm.[6]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₁₄O₈[7]
Molecular Weight382.32 g/mol [7][8]
CAS Number33390-21-5[1][8]
AppearanceReddish pigment[1][2]
SolubilitySoluble in DMSO, chloroform, and dichloromethane.[8]

Biosynthesis of this compound in Fusarium

The biosynthesis of this compound is a complex process orchestrated by a gene cluster, designated bik, which has been extensively studied in Fusarium fujikuroi.[9][10] This cluster contains six genes (bik1-6) that encode the enzymes and regulatory proteins necessary for this compound production.[9][10]

The key enzyme, a polyketide synthase encoded by bik1, assembles the polyketide backbone.[5][9] Subsequent modifications, including oxidations and methylations, are carried out by enzymes encoded by other bik genes, such as a FAD-dependent monooxygenase (bik2) and an O-methyltransferase (bik3).[2][9] The bik gene cluster also includes regulatory genes (bik4, bik5) and a transporter gene (bik6).[9][10] The production of this compound is tightly regulated by environmental factors, most notably nitrogen availability and pH. Synthesis is induced under nitrogen starvation and acidic conditions.[2][3][4]

This compound Biosynthetic Pathway

Bikaverin_Biosynthesis Acetate Acetate Units PKS Polyketide Synthase (Bik1) Acetate->PKS Polyketide Polyketide Chain PKS->Polyketide Prethis compound Pre-bikaverin Polyketide->Prethis compound Monooxygenase Monooxygenase (Bik2) Prethis compound->Monooxygenase Northis compound Northis compound Monooxygenase->Northis compound Methyltransferase O-Methyltransferase (Bik3) Northis compound->Methyltransferase This compound This compound Methyltransferase->this compound Transporter Transporter (Bik6) This compound->Transporter Extracellular Extracellular Space Transporter->Extracellular

Caption: Proposed biosynthetic pathway of this compound in Fusarium.

Isolation and Purification of this compound

The extraction and purification of this compound from Fusarium cultures are critical steps for its characterization and application. Various protocols have been developed, typically involving solvent extraction followed by chromatographic purification.

Experimental Protocols

1. Cultivation of Fusarium for this compound Production

  • Inoculation and Growth: Inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB), with mycelial plugs of a this compound-producing Fusarium strain (e.g., F. oxysporum or F. fujikuroi).[11]

  • Incubation: Incubate the cultures on a rotary shaker (e.g., 150-200 rpm) at 25-28°C for 3-7 days.[11][12][13] this compound production is often visually indicated by the appearance of a reddish pigmentation in the culture broth and mycelia.[5][14]

  • Harvesting: Separate the fungal biomass from the culture broth by filtration or centrifugation (e.g., 6,000 rpm for 10 minutes).[12][15]

2. Solvent Extraction of this compound

  • Choice of Solvent: Ethyl acetate has been shown to be a highly effective solvent for this compound extraction, resulting in high concentrations of the pigment.[15][16] Other solvents such as chloroform have also been used.[17]

  • Extraction from Mycelia: Resuspend the harvested fungal biomass in the chosen solvent (e.g., 10 mL of ethyl acetate per 1 gram of wet biomass).[15] Agitate the mixture on a rotary shaker for a defined period. Kinetic studies have shown that this compound concentration can reach saturation after approximately 256 minutes.[15][16]

  • Extraction from Culture Filtrate: The culture supernatant can also be subjected to liquid-liquid extraction with an equal or greater volume of solvent (e.g., a 3:1 ratio of ethyl acetate to supernatant).[12]

  • Sequential Extraction: To maximize recovery, perform multiple sequential extractions with fresh solvent.[15][16] Three sequential extractions with ethyl acetate have been suggested as an ideal protocol based on preliminary economic studies.[15][16]

  • Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator.

3. Chromatographic Purification

  • Initial Cleanup: For crude extracts, initial purification can be attempted using open column chromatography with silica gel or Sephadex. However, these methods may not be sufficient to achieve high purity.[15][16]

  • High-Performance Liquid Chromatography (HPLC): Semi-preparative HPLC is a highly effective method for obtaining this compound with a high degree of purity, comparable to commercial analytical standards.[15][16]

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.

    • Detection: Monitor the elution profile at the visible absorption maximum of this compound (around 500-530 nm) and at a UV wavelength (e.g., 254 nm) to detect other compounds.[15]

Experimental Workflow for this compound Isolation and Purification

Bikaverin_Isolation_Workflow Start Start: Fusarium Culture Incubation Incubation (3-7 days) Start->Incubation Harvest Harvesting (Filtration/Centrifugation) Incubation->Harvest Biomass Fungal Biomass Harvest->Biomass Supernatant Culture Supernatant Harvest->Supernatant Extraction Solvent Extraction (Ethyl Acetate) Biomass->Extraction Supernatant->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Purification Semi-Preparative HPLC CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: A generalized workflow for the isolation and purification of this compound.

Quantitative Data on this compound Production

The yield of this compound is highly dependent on the Fusarium species, strain, and cultivation conditions. Several studies have quantified this compound production, providing valuable data for optimizing its synthesis.

Table 2: this compound Yields from Various Fusarium Species and Cultivation Conditions

Fusarium Species/StrainCultivation MethodSubstrate/MediumThis compound Yield
Fusarium spp. (130 isolates)Solid-state fermentationAutoclaved riceUp to 2.5 g/kg of dry culture[17][18]
F. fujikuroi mutant (Mut-4)Submerged cultureDefatted cottonseed meal and glucose6.3 g/L[5][13]
F. oxysporumStirred-tank bioreactorAmmonium-supplemented defined medium538 mg/L[6]
F. oxysporum f. sp. vasinfectumSolid-state fermentationNot specified187 mg/kg[5]
F. verticillioides KF 419Solid-state fermentationNot specified2 g/kg[5]

Conclusion

This compound remains a metabolite of significant interest for its potential applications in medicine and biotechnology.[2][3] Understanding its discovery, biosynthetic pathway, and the factors regulating its production is crucial for harnessing its full potential. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and optimize the production of this valuable fungal pigment. The continued investigation into the genetic regulation of the bik cluster and the development of more efficient fermentation and purification strategies will be key to unlocking the commercial viability of this compound.

References

A Deep Dive into Bikaverin and Norbikaverin: Structural Distinctions and Biosynthetic Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional differences between the fungal polyketides, bikaverin and its precursor, northis compound. This document details their physicochemical properties, outlines experimental protocols for their isolation and analysis, and illustrates their biosynthetic relationship.

Core Structural Differences

This compound and northis compound are reddish pigments produced by various species of the Fusarium fungus.[1] Structurally, they are tetracyclic xanthone derivatives. The fundamental difference between the two molecules lies in a single methyl group. This compound possesses a methoxy group at position C-8, which is a hydroxyl group in northis compound. This seemingly minor difference has implications for their physicochemical properties and biological activities. Northis compound is the immediate biosynthetic precursor to this compound.[2]

The chemical structures are as follows:

This compound: 6,11-dihydroxy-3,8-dimethoxy-1-methyl-10H-benzo[b]xanthene-7,10,12-trione[3]

Northis compound: 6,10,11-trihydroxy-3-methoxy-1-methylbenzo[b]xanthene-7,8,12-trione[3]

Comparative Physicochemical Properties

The structural variance between this compound and northis compound gives rise to distinct physicochemical characteristics, which are crucial for their separation, identification, and potential applications.

PropertyThis compoundNorthis compound
Molecular Formula C₂₀H₁₄O₈C₁₉H₁₂O₈
Molecular Weight 382.32 g/mol 368.29 g/mol
Appearance Reddish solidReddish solid
UV-Vis λmax (nm) 195, 228, 253, 276, 336, 507[3]196, 228, 254, 275, 336, 509[3]

Biosynthesis and Interconversion

The biosynthesis of this compound from northis compound is a key step in the metabolic pathway within Fusarium species. This conversion is catalyzed by an O-methyltransferase enzyme. Understanding this pathway is essential for optimizing the production of this compound and for potentially generating novel analogs.

This compound Biosynthetic Pathway

The following diagram illustrates the final step in the this compound biosynthetic pathway, highlighting the conversion of northis compound to this compound. This process is part of a larger gene cluster responsible for the production of these pigments.[4]

Bikaverin_Biosynthesis Northis compound Northis compound This compound This compound Northis compound->this compound Methylation Enzyme O-methyltransferase (Bik3) SAH S-Adenosyl homocysteine Enzyme->SAH SAM S-Adenosyl methionine (Methyl Donor) SAM->Enzyme Extraction_Workflow start Fungal Culture Broth step1 Centrifugation to separate mycelia and supernatant start->step1 mycelia Mycelia (contains intracellular pigments) step1->mycelia supernatant Supernatant (contains extracellular pigments) step1->supernatant step2_mycelia Homogenize mycelia in ethyl acetate mycelia->step2_mycelia step2_supernatant Liquid-liquid extraction of supernatant with ethyl acetate (1:1 v/v) supernatant->step2_supernatant step3 Combine ethyl acetate extracts step2_mycelia->step3 step2_supernatant->step3 step4 Dry extract over anhydrous sodium sulfate step3->step4 step5 Evaporate solvent under reduced pressure step4->step5 end Crude Pigment Extract (this compound and Northis compound) step5->end

References

The Biological Activity of Bikaverin and Its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Bikaverin is a tetracyclic polyketide pigment produced by several species of Fusarium fungi, distinguished by its characteristic red color.[1][2] Beyond its pigmentation, this compound and its derivatives exhibit a wide spectrum of biological activities, including potent anticancer, antimicrobial, and antiprotozoal effects.[1][3] Mechanistically, its anticancer properties are linked to the inhibition of critical cellular pathways, such as the protein kinase CK2 signaling cascade, and the induction of mitochondrial apoptosis.[4][5] This technical guide provides a comprehensive overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action and biosynthetic pathways to support researchers and professionals in the field of drug development.

Anticancer and Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[6][7] Its multifaceted mechanism of action makes it a compound of interest for oncological research.

Mechanisms of Action

Inhibition of Protein Kinase CK2: A primary mechanism of this compound's anticancer activity is the inhibition of human protein kinase CK2.[4] CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in promoting cell growth, proliferation, and suppressing apoptosis.[4] this compound acts as a potent inhibitor of CK2, fitting into its ATP-binding site.[8] By inhibiting CK2, this compound disrupts pro-survival signaling and can lead to tumor cell death.[4]

This compound This compound CK2 Protein Kinase CK2 This compound->CK2 inhibits Proliferation Cell Cycle & Proliferation CK2->Proliferation promotes Apoptosis Apoptosis CK2->Apoptosis inhibits TumorGrowth Tumor Growth Proliferation->TumorGrowth

Caption: this compound inhibits Protein Kinase CK2, disrupting cell proliferation and apoptosis suppression.

Inhibition of Nucleic Acid and Protein Synthesis: Early studies revealed that this compound and its derivatives interfere with the synthesis of nucleic acids and proteins in Ehrlich ascites carcinoma (EAC) cells.[9] The primary effect observed was the inhibition of uridine incorporation, suggesting a direct intervention in RNA synthesis. This action is consistent with the behavior of other anthraquinones, a class of compounds to which this compound is related.

Induction of Mitochondrial Dysfunction and Apoptosis: this compound's cytotoxicity is also attributed to its ability to induce mitochondrial dysfunction.[5] This process is believed to involve the generation of reactive oxygen species (ROS) through the redox cycling of its quinone structure.[5] The resulting oxidative stress disrupts the mitochondrial membrane integrity, leading to the inhibition of ATP production and the release of pro-apoptotic factors, ultimately triggering programmed cell death.[5]

This compound This compound ROS ROS Generation This compound->ROS Mito Mitochondrial Membrane Disruption ROS->Mito ATP ATP Production Inhibition Mito->ATP Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound induces apoptosis through mitochondrial dysfunction and caspase activation.

Quantitative Cytotoxicity Data

The cytotoxic and inhibitory potential of this compound has been quantified against various targets and cell lines.

Target / Cell LineActivity TypeValueReference
Protein Kinase CK2IC₅₀1.24 µM[4][8]
L5178Y LymphomaIC₅₀0.23 µg/mL[10]
Ehrlich Ascites Carcinoma (EAC)ED₅₀0.5 µg/mL[9][10]
Leukemia L5178ED₅₀1.4 µg/mL[9][10]
Sarcoma 37ED₅₀4.2 µg/mL[9][10]
MCF-7 (Breast Adenocarcinoma)Cell ViabilityReduced to ~45% at 1 µM (24h)[4]
A427 (Lung Carcinoma)Cell ViabilityReduced to ~35% at 1 µM (24h)[4]
A431 (Epidermoid Carcinoma)Cell ViabilityReduced to ~55% at 1 µM (24h)[4]
In Vivo Antitumor Effects

The antitumor activity of this compound has been confirmed in a murine model using L5178Y lymphoma.[10] In this study, this compound significantly inhibited tumor development, as measured by variations in weight, ascitic fluid volume, and cancer cell density.[10] This was the first report of its in vivo antitumoral effect, highlighting its potential to remain active and effective within a complex biological system.[10]

Antimicrobial Activity

This compound exhibits a broad range of antimicrobial activity against various pathogenic bacteria and fungi.[1][11]

Spectrum of Activity

This compound has shown inhibitory effects against a panel of clinically relevant microorganisms, including drug-resistant strains.

Bacteria:

  • Methicillin-resistant Staphylococcus aureus (MRSA)[12]

  • Vancomycin-resistant Enterococcus faecalis (VRE)[12]

  • Staphylococcus aureus[12][13]

  • Escherichia coli[12][13]

  • Pseudomonas aeruginosa[12][13]

  • Klebsiella pneumoniae[12]

  • Salmonella typhi[13]

Fungi:

  • Candida albicans[12][13]

  • Candida krusei[12]

Quantitative Antimicrobial Data

The antimicrobial potency of this compound has been evaluated using microdilution and disk diffusion methods.

OrganismMethodResultConcentrationReference
Various Bacteria & FungiMicrodilution (MIC)1.25 - 5 µg/mLN/A[12]
Staphylococcus aureusDisk Diffusion24 mm inhibition zone75 µg/mL[13]
Salmonella typhiDisk Diffusion23 mm inhibition zone75 µg/mL[13]
Escherichia coliDisk Diffusion22 mm inhibition zone75 µg/mL[13]
Pseudomonas aeruginosaDisk Diffusion20 mm inhibition zone75 µg/mL[13]
Enterococcus faecalisDisk Diffusion18 mm inhibition zone75 µg/mL[13]
Candida albicansDisk Diffusion13 mm inhibition zone75 µg/mL[13]

Other Biological Activities

  • Antiprotozoal Activity: this compound is effective against the protozoan Leishmania brasiliensis.[1][14]

  • Nematicidal Activity: It exhibits nematicidal properties against the pine wood nematode Bursaphelenchus xylophilus.[1][14]

  • Ecological Role: In its native fungal host, Fusarium oxysporum, this compound acts as a molecular weapon. It does not directly contribute to pathogenicity but enhances it indirectly by manipulating the rhizosphere microbiome, suppressing beneficial bacteria while promoting fungal dominance.[1]

  • Mitochondrial Inhibition: this compound has been shown to have inhibitory effects on rat mitochondria.[1]

Experimental Protocols

This compound Production and Extraction

This protocol describes a general workflow for the production of this compound from Fusarium cultures and its subsequent extraction.

  • Inoculum and Culture: Fusarium species are cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB) or a defined minimal medium, at a controlled pH (typically acidic, ~4.0-5.5).[1][6][13] Cultures are incubated at approximately 28°C with shaking (e.g., 160-200 rpm) for 3-10 days.[1][13]

  • Harvesting: The culture broth is processed to separate the fungal biomass from the supernatant. The mycelium is removed by filtration, and conidia are separated via centrifugation (e.g., 6000 rpm for 10 min).[1]

  • Extraction: The resulting cell-free supernatant is subjected to solvent extraction. Ethyl acetate is commonly used at a 3:1 or 1:1 ratio with the supernatant.[1][11] The mixture is agitated to ensure efficient transfer of this compound into the organic phase.

  • Purification: The crude extract is concentrated and can be further purified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to yield pure this compound.[6][11]

  • Characterization: The identity and purity of this compound are confirmed using analytical methods like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

Culture Fusarium sp. Culture (Liquid Medium, pH 4-5.5) Incubate Incubation (3-10 days, 28°C, Shaking) Culture->Incubate Filter Filtration & Centrifugation Incubate->Filter Supernatant Cell-Free Supernatant Filter->Supernatant Extraction Solvent Extraction (Ethyl Acetate) Supernatant->Extraction Crude Crude this compound Extract Extraction->Crude Purify Chromatographic Purification (e.g., HPLC) Crude->Purify Pure Pure this compound Purify->Pure

Caption: General workflow for the production, extraction, and purification of this compound.

Cell Viability (MTT) Assay

This method is used to assess the cytotoxic effects of this compound on cultured cancer cell lines.[4][12]

  • Cell Seeding: Cancer cells (e.g., MCF7, A427, A431) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1 µM, 10 µM) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).[4]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: After a few hours of incubation with MTT, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Antimicrobial Susceptibility (Microdilution) Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.[12]

  • Preparation: A serial two-fold dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans).

  • Controls: Positive (microorganism with no compound) and negative (medium only) growth controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

This compound Biosynthesis Pathway

The production of this compound in Fusarium is a complex process encoded by a co-regulated cluster of six genes (bik1 to bik6).[3][5][15] The synthesis is induced by environmental cues such as acidic pH and nitrogen starvation.[1][7]

  • bik1: Encodes a non-reducing polyketide synthase (NR-PKS) that assembles the initial polyketide backbone from acetyl-CoA and malonyl-CoA.[5][15]

  • bik2: Encodes a FAD-dependent monooxygenase responsible for an oxidation step.[5][15]

  • bik3: Encodes an O-methyltransferase that performs methylation steps.[5][15]

  • bik4 & bik5: These are regulatory genes encoding transcription factors that control the expression of the biosynthetic genes.[5][15]

  • bik6: Encodes a major facilitator superfamily (MFS) transporter, likely involved in exporting this compound out of the cell.[3][5]

cluster_0 This compound Biosynthesis Start Acetyl-CoA + Malonyl-CoA PKS Polyketide Backbone Start->PKS Bik1 (PKS) PreBik Pre-bikaverin Intermediate PKS->PreBik cyclization NorBik Northis compound PreBik->NorBik Bik2 (Monooxygenase) Bik This compound NorBik->Bik Bik3 (O-methyltransferase)

Caption: Simplified biosynthetic pathway of this compound from precursor molecules.

Conclusion and Future Perspectives

This compound is a fungal metabolite with a compelling profile of potent biological activities, particularly in the realms of anticancer and antimicrobial research. Its well-defined mechanisms of action, including the inhibition of protein kinase CK2 and the induction of apoptosis, position it as an attractive lead compound for therapeutic development. The availability of quantitative data on its efficacy provides a solid foundation for further investigation.

Future research should focus on the synthesis and evaluation of this compound derivatives to potentially enhance efficacy and improve pharmacokinetic properties.[4] Comprehensive studies on its in vivo pharmacokinetics, pharmacodynamics, and toxicology are essential next steps to translate its promising preclinical activity into clinical applications.[10] Furthermore, exploring its ecological role could unveil novel strategies for managing plant diseases.

References

The Antifungal Spectrum of Bikaverin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bikaverin is a reddish polyketide pigment produced by several species of the fungus Fusarium, most notably Fusarium fujikuroi and Fusarium oxysporum.[1] First identified in F. fujikuroi, this tetracyclic benzoxanthone metabolite accumulates within the fungal mycelia and is also secreted into the surrounding medium.[2][3][4] this compound has garnered significant interest within the scientific community due to its broad range of biological activities. These include antiprotozoal, antitumoral, and antimicrobial properties.[2][4] This technical guide provides an in-depth overview of the antifungal spectrum of this compound against various pathogenic fungi, detailing its efficacy, the experimental protocols used for its evaluation, and its proposed mechanism of action.

Quantitative Antifungal Activity of this compound

This compound has demonstrated inhibitory activity against a variety of pathogenic fungi, including yeasts and filamentous fungi. The data gathered from various studies, presented in terms of Minimum Inhibitory Concentration (MIC) and inhibition zones, are summarized below.

Target FungusAssay TypeActivity MeasurementReference
Candida albicansMicrodilutionMIC: 1.25 - 5 µg/mL[5][6]
Candida kruseiMicrodilutionMIC: 1.25 - 5 µg/mL[5][6]
Candida albicansWell DiffusionInhibition Zone: 20 mm (at 75 µg/mL)[7]
Phytophthora infestansMycelial Growth InhibitionIn vitro and in vivo antioomycete activity[8]
Aspergillus nigerMicroscopic ObservationCaused vacuolization in hyphal tips[1]
Penicillium notatumNot specifiedAntifungal effect reported[3]
Alternaria humicolaNot specifiedAntifungal effect reported[3]
Aspergillus flavusNot specifiedAntifungal effect reported[3]

Experimental Protocols

The evaluation of this compound's antifungal properties involves several key stages, from its production and extraction to the final susceptibility testing.

Production and Extraction of this compound

This compound is typically produced by submerged fermentation of a high-yield Fusarium strain, such as F. oxysporum.

  • Cultivation: The fungus is grown in a suitable liquid medium, for instance, a Potato Dextrose Broth (PDB) supplemented with additional carbon (e.g., 2% glucose) and nitrogen sources (e.g., 2% corn steep liquor).[7] Optimal production is often achieved under acidic conditions (pH 4.0-5.5) with incubation at 28°C for several days (e.g., 3-10 days) under shaking conditions (e.g., 160 rpm).[4][7]

  • Extraction: Following cultivation, the fungal mycelium is removed by filtration. The cell-free supernatant is then subjected to solvent extraction, typically using ethyl acetate.[4] The organic phase containing this compound is collected and concentrated to yield the crude product.

  • Purification: For detailed mechanistic studies, the crude extract can be further purified using techniques like High-Performance Liquid Chromatography (HPLC).[9] The purity and identity of this compound are confirmed using analytical methods such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).[8][9]

The general workflow for producing and testing this compound is illustrated in the diagram below.

G cluster_production This compound Production & Extraction cluster_testing Antifungal Susceptibility Testing cultivation 1. Cultivation of Fusarium sp. filtration 2. Filtration to remove mycelia cultivation->filtration extraction 3. Solvent Extraction (e.g., Ethyl Acetate) filtration->extraction purification 4. Purification (e.g., HPLC) extraction->purification stock_prep 5. Preparation of This compound Stock Solution purification->stock_prep Purified this compound microdilution 6a. Microdilution Assay stock_prep->microdilution well_diffusion 6b. Well Diffusion Assay stock_prep->well_diffusion mic_determination 7a. MIC Value Determination microdilution->mic_determination zone_measurement 7b. Inhibition Zone Measurement well_diffusion->zone_measurement

General experimental workflow for this compound antifungal testing.
Antifungal Susceptibility Testing

Standardized methods are employed to quantify the antifungal activity of this compound.

  • Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.[5][6]

    • A serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the target fungal pathogen.

    • Plates are incubated under conditions appropriate for the growth of the fungus.

    • The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

  • Well Diffusion Method: This assay is used to assess the extent of growth inhibition by measuring the diameter of the inhibition zone.[7]

    • An agar plate (e.g., Potato Dextrose Agar) is uniformly inoculated with a suspension of the target fungus.

    • Wells are punched into the agar, and a specific volume of a this compound solution (e.g., 75 µg/mL) is added to each well.[7]

    • The plate is incubated to allow for fungal growth and diffusion of the compound.

    • The diameter of the clear zone of no growth around the well is measured in millimeters.

Mechanism of Action

While the precise molecular targets of this compound in pathogenic fungi are still under investigation, its bioactivity is thought to stem from its ability to disrupt core cellular processes. Studies have suggested that this compound acts by uncoupling oxidative phosphorylation in the mitochondria.[1] This action inhibits the process of ATP synthesis, depriving the fungal cell of its primary energy source.[1] It has also been reported to inhibit both succinate- and NAD-linked respiration.[1] A key observable effect of this compound on some filamentous fungi, such as Aspergillus niger, is the induction of vacuolization in the hyphal tips, which is indicative of cellular stress and disruption of normal growth processes.[1]

The proposed mechanism targeting mitochondrial respiration is depicted below.

G cluster_mito Mitochondrial Inner Membrane etc Electron Transport Chain (ETC) atp_synthase ATP Synthase etc->atp_synthase Proton Gradient (H+) atp_synthesis ATP Synthesis (Energy Production) atp_synthase->atp_synthesis This compound This compound This compound->etc Uncouples Oxidative Phosphorylation cell_death Fungal Cell Death/Growth Inhibition atp_synthesis->cell_death Inhibition leads to

Proposed mechanism of this compound via mitochondrial disruption.

Conclusion

This compound, a natural pigment from Fusarium species, exhibits a notable antifungal spectrum against several pathogenic fungi. Its activity, quantified through MIC values and inhibition zone assays, makes it a compound of interest for further research and development. The primary mechanism of action is believed to involve the disruption of mitochondrial energy production. The detailed protocols for production, extraction, and evaluation provide a framework for researchers to further explore the therapeutic potential of this compound and its derivatives in the development of new antifungal agents.

References

Bikaverin: A Technical Guide on its Antiprotozoal Activity Against Leishmania

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bikaverin, a polyketide metabolite produced by several species of Fusarium, has demonstrated a range of biological activities, including antiprotozoal effects. This technical guide synthesizes the available scientific information on the activity of this compound against Leishmania, the causative agent of leishmaniasis. While early research identified its potential, a comprehensive modern dataset on its efficacy and mechanism of action against various Leishmania species and life cycle stages is not yet fully established. This document provides a summary of the existing quantitative data, detailed experimental protocols for the evaluation of anti-leishmanial compounds like this compound, and a proposed mechanism of action based on its known effects on mitochondrial function. The aim is to provide a foundational resource for researchers to further investigate this compound as a potential therapeutic agent for leishmaniasis.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current chemotherapeutic options are limited by toxicity, the emergence of drug resistance, and high cost. This compound, a red pigment, has been identified as having antibiotic properties against certain protozoa[1]. Notably, early studies highlighted its effectiveness against Leishmania brasiliensis[2][3]. The proposed mechanism of action for this compound's broad biological effects, including its anti-cancer properties, is the uncoupling of oxidative phosphorylation in mitochondria, leading to the inhibition of ATP synthesis[2]. This guide provides an in-depth overview of the current knowledge on this compound's anti-leishmanial activity and outlines the methodologies required for its further investigation.

Quantitative Data on Anti-leishmanial Activity

The available quantitative data on the anti-leishmanial activity of this compound is limited. The primary historical data point is its activity against Leishmania brasiliensis.

Table 1: In Vitro Anti-leishmanial Activity of this compound

CompoundLeishmania SpeciesLife Cycle StageActivity MetricValueReference
This compoundLeishmania brasiliensisNot SpecifiedInhibitory Concentration0.15 µg/mL[2]

Table 2: Cytotoxicity Data for this compound

Cell LineCell TypeActivity MetricValueReference
L5178YMurine LymphomaIC500.23 µg/mL[4]
L929Mouse FibroblastCytotoxicityNo cytotoxic effect at concentrations up to at least 1.79 µg/mL[5]

Note: The lack of comprehensive IC50 and EC50 values for both promastigote and amastigote stages across different Leishmania species represents a significant knowledge gap.

Proposed Mechanism of Action

The primary mechanism of action attributed to this compound is the uncoupling of mitochondrial oxidative phosphorylation [2]. This leads to a disruption of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of this compound's action on the mitochondrial respiratory chain, leading to the inhibition of ATP synthesis.

Bikaverin_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump Electron Flow Proton_Gradient Proton Gradient (Δp) H_pump->Proton_Gradient Establishes ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Dissipation Dissipation of Proton Gradient Proton_Gradient->Dissipation ATP ATP ATP_Synthase->ATP Synthesizes This compound This compound This compound->Dissipation Causes ATP_Inhibition ATP Synthesis Inhibition Dissipation->ATP_Inhibition Leads to Cell_Death Leishmania Cell Death ATP_Inhibition->Cell_Death

Caption: Proposed mechanism of this compound's action on Leishmania.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the anti-leishmanial activity of a compound like this compound.

In Vitro Anti-promastigote Activity Assay

This protocol describes how to determine the 50% inhibitory concentration (IC50) of a compound against Leishmania promastigotes.

Promastigote_Assay_Workflow start Start culture Culture Leishmania promastigotes to log phase start->culture prepare_plates Prepare 96-well plates with serial dilutions of this compound culture->prepare_plates add_parasites Add promastigotes to each well prepare_plates->add_parasites incubate Incubate plates at 26°C for 72 hours add_parasites->incubate add_resazurin Add Resazurin solution to each well incubate->add_resazurin incubate_resazurin Incubate for another 4-24 hours add_resazurin->incubate_resazurin read_fluorescence Measure fluorescence (560 nm ex / 590 nm em) incubate_resazurin->read_fluorescence calculate_ic50 Calculate IC50 value read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for in vitro anti-promastigote activity assay.

Methodology:

  • Leishmania Culture: Culture promastigotes of the desired Leishmania species (e.g., L. amazonensis, L. donovani) in M199 medium supplemented with 10% fetal bovine serum (FBS) at 26°C until they reach the logarithmic growth phase.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium in a 96-well plate to achieve the desired final concentrations.

  • Assay Setup: Add 1 x 10^5 promastigotes per well to the 96-well plate containing the compound dilutions. Include wells with untreated parasites (negative control) and a reference drug like Amphotericin B (positive control).

  • Incubation: Incubate the plates at 26°C for 72 hours.

  • Viability Assessment: Add a resazurin-based solution to each well and incubate for an additional 4-24 hours. Viable cells will reduce resazurin to the fluorescent resorufin.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anti-amastigote Activity Assay

This protocol details the determination of the 50% effective concentration (EC50) against intracellular amastigotes.

Amastigote_Assay_Workflow start Start culture_macrophages Culture and seed macrophages in 96-well plates start->culture_macrophages infect_macrophages Infect macrophages with stationary phase promastigotes culture_macrophages->infect_macrophages incubate_infection Incubate for 24 hours to allow phagocytosis infect_macrophages->incubate_infection wash Wash to remove extracellular promastigotes incubate_infection->wash add_compound Add serial dilutions of this compound wash->add_compound incubate_treatment Incubate for 72 hours add_compound->incubate_treatment fix_stain Fix cells and stain with Giemsa incubate_treatment->fix_stain microscopy Quantify intracellular amastigotes by microscopy fix_stain->microscopy calculate_ec50 Calculate EC50 value microscopy->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for in vitro anti-amastigote activity assay.

Methodology:

  • Macrophage Culture: Culture a suitable macrophage cell line (e.g., J774.A1, THP-1) or primary peritoneal macrophages and seed them in a 96-well plate.

  • Infection: Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubation for Phagocytosis: Incubate the infected cells for 24 hours to allow for the phagocytosis of promastigotes and their transformation into amastigotes.

  • Removal of Extracellular Parasites: Wash the wells to remove any non-phagocytosed promastigotes.

  • Compound Treatment: Add fresh medium containing serial dilutions of this compound to the infected macrophages.

  • Incubation: Incubate the plates for a further 72 hours.

  • Staining and Quantification: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the percentage of inhibition of amastigote replication for each concentration compared to the untreated control. Determine the EC50 value from the dose-response curve.

Macrophage Cytotoxicity Assay

This protocol is for assessing the toxicity of the compound to the host cells.

Methodology:

  • Cell Culture: Seed macrophages in a 96-well plate at the same density used for the anti-amastigote assay.

  • Compound Treatment: Add serial dilutions of this compound to the cells.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Perform an MTT assay. Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. The Selectivity Index (SI) can then be calculated as CC50 / EC50.

Mitochondrial Membrane Potential Assay

This assay investigates the effect of this compound on the mitochondrial membrane potential of Leishmania.

Methodology:

  • Parasite Preparation: Harvest log-phase promastigotes and resuspend them in a suitable buffer.

  • Compound Treatment: Treat the parasites with different concentrations of this compound for a defined period.

  • Staining: Add a fluorescent dye sensitive to mitochondrial membrane potential, such as JC-1, to the treated and control parasite suspensions.

  • Flow Cytometry Analysis: Analyze the fluorescence of the stained parasites using a flow cytometer. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically inactive cells with a low membrane potential, JC-1 remains as monomers and fluoresces green.

  • Data Analysis: Determine the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.

Conclusion and Future Directions

This compound has shown initial promise as an anti-leishmanial agent, with a plausible mechanism of action targeting the parasite's mitochondria. However, the existing data is sparse and dated. To advance this compound as a potential drug candidate, the following research is critical:

  • Comprehensive Efficacy Studies: Determination of IC50 and EC50 values against a panel of clinically relevant Leishmania species, including both promastigote and amastigote stages.

  • Mechanism of Action Elucidation: Detailed studies to confirm the uncoupling of oxidative phosphorylation in Leishmania mitochondria and to investigate other potential cellular targets.

  • In Vivo Studies: Evaluation of this compound's efficacy in animal models of leishmaniasis.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize potency and reduce potential toxicity.

This technical guide provides the foundational knowledge and methodological framework to stimulate and guide future research into the anti-protozoal activity of this compound against Leishmania.

References

The Bikaverin Gene Cluster (bik): A Technical Guide to Identification, Function, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bikaverin, a polyketide pigment with a distinctive red color, has garnered significant attention for its diverse biological activities, including antibiotic, antifungal, and antitumoral properties.[1] The biosynthesis of this metabolite is orchestrated by a dedicated set of genes organized in a contiguous cluster, known as the this compound gene cluster (bik). This technical guide provides an in-depth exploration of the bik gene cluster, detailing its identification, the function of its constituent genes, and the intricate regulatory networks that govern its expression. Furthermore, this document outlines key experimental protocols for the study of the bik cluster and presents quantitative data to inform research and development efforts.

Identification and Organization of the this compound Gene Cluster

The this compound biosynthesis gene cluster was first characterized in Fusarium fujikuroi.[2][3] It is a well-conserved cluster found in several Fusarium species, including F. oxysporum and F. verticillioides.[4][5] Interestingly, a homologous and functional bik cluster has also been identified in rare strains of the unrelated phytopathogenic fungus Botrytis cinerea, which is believed to have been acquired through horizontal gene transfer from Fusarium.[4][6]

The core bik cluster consists of six genes, designated bik1 to bik6, which are typically organized in the same order across different species.[3][4]

Table 1: Genes of the this compound (bik) Gene Cluster and Their Functions

GeneEncoded ProteinFunction
bik1 Polyketide Synthase (PKS)The key enzyme responsible for the initial step of this compound biosynthesis, creating the polyketide backbone.[2][4]
bik2 FAD-dependent MonooxygenaseA tailoring enzyme that modifies the polyketide intermediate.[2][4]
bik3 O-methyltransferaseAnother tailoring enzyme that catalyzes a methylation step in the biosynthetic pathway.[2][4]
bik4 NmrA-like Transcriptional RegulatorA regulatory protein involved in the control of gene expression within the cluster.[2][4]
bik5 Zn(II)2Cys6 Transcription FactorA pathway-specific transcription factor that positively regulates the expression of the other bik genes.[4][7]
bik6 Major Facilitator Superfamily (MFS) TransporterA transporter protein responsible for exporting this compound out of the fungal cell.[2][4]

Function of the this compound Biosynthesis Pathway

The biosynthesis of this compound from acetyl-CoA is a multi-step process catalyzed by the enzymes encoded by the bik gene cluster. While the exact order of all tailoring steps is still under investigation, a putative pathway has been proposed.[7][8]

Bikaverin_Biosynthesis_Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks_product Polyketide Intermediate (SMA76a) acetyl_coa->pks_product bik1 (PKS) modified_intermediate1 Hydroxylated Intermediate pks_product->modified_intermediate1 bik2 (Monooxygenase) northis compound Northis compound modified_intermediate1->northis compound Spontaneous cyclization & further modifications This compound This compound northis compound->this compound bik3 (O-methyltransferase) extracellular Extracellular Space This compound->extracellular bik6 (MFS Transporter) bik1 Bik1 bik2 Bik2 bik3 Bik3 bik6 Bik6

Caption: Putative this compound Biosynthesis Pathway.

The process begins with the condensation of acetyl-CoA and malonyl-CoA by the polyketide synthase Bik1 to form a polyketide intermediate.[7] This intermediate is then subjected to a series of modifications, including hydroxylation by the monooxygenase Bik2 and methylation by the O-methyltransferase Bik3, to yield the final this compound molecule.[2][8] The precursor molecule, northis compound, is often found in smaller quantities alongside this compound.[1][8] Finally, the MFS transporter Bik6 is responsible for exporting this compound out of the cell.[2]

Regulation of the this compound Gene Cluster

The expression of the bik gene cluster is tightly regulated by a complex network of factors, including environmental cues and dedicated regulatory proteins.

Environmental Factors
  • pH: this compound production is strongly induced by acidic pH.[5][9] The bik genes are typically expressed only in acidic environments.[2][9] This regulation is partly mediated by the PacC transcription factor, a global regulator of pH-responsive genes in fungi.[2][3]

  • Nitrogen Availability: Nitrogen starvation is a potent inducer of this compound biosynthesis.[1][8] High concentrations of nitrogen repress the expression of the bik genes.[2][3]

  • Carbon Source: The type and availability of the carbon source can also influence this compound production, with sucrose often being a better carbon source than glucose.[9]

  • Microbial Competition: Co-culturing with other microorganisms, such as Bacillus velezensis and Botrytis cinerea, has been shown to induce this compound production.[5]

Regulatory Proteins
  • Bik5: This Zn(II)2Cys6 transcription factor is a pathway-specific positive regulator, essential for the transcription of the other bik genes.[2][7]

  • Bik4: An NmrA-like protein that also plays a positive regulatory role in the cluster.[2]

  • VELVET Complex: In B. cinerea, the VELVET protein BcVEL1 positively regulates this compound biosynthesis.[4] Conversely, in Fusarium, the homologous protein FfVEL1 appears to be a negative regulator.[4]

Bikaverin_Regulation acidic_ph Acidic pH pacc PacC acidic_ph->pacc activates n_starvation Nitrogen Starvation bik_cluster bik Gene Cluster (bik1, bik2, bik3, bik6) n_starvation->bik_cluster induces high_n High Nitrogen high_n->bik_cluster represses alkaline_ph Alkaline pH alkaline_ph->pacc activates repressive form pacc->bik_cluster de-represses velvet VELVET Complex velvet->bik_cluster regulates (+ in B. cinerea) (- in Fusarium) bik5 Bik5 (Zn(II)2Cys6) bik5->bik_cluster activates bik4 Bik4 (NmrA-like) bik4->bik_cluster activates

Caption: Regulatory Network of the this compound Gene Cluster.

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the fungal strain and culture conditions. The following table summarizes reported production levels.

Table 2: this compound Production in Different Fungal Strains and Conditions

Fungal StrainCulture ConditionThis compound Yield
Fusarium fujikuroi mutant (Mut-4)Optimized medium with defatted cottonseed meal and glucose6.3 g/L
Fusarium verticillioides (heterologous expression in S. cerevisiae)Co-expression with FvPPTase58 mg/L[10]
Fusarium oxysporum CCT7620Shake flask, 289 rpm, 28°C, 20 g/L rice concentration>132.74 mg/L
Fusarium species (general)Autoclaved rice (solid-state fermentation)Up to 2.5 g/kg of dry culture[11]
Fusarium fujikuroi (CRISPR/Cas9 deletion of competing pathways)ΔBIKΔFSR strain (indirectly shows metabolic flux potential)31.67% increase in GA3 production, suggesting significant acetyl-CoA consumption by the bik pathway[12]

Experimental Protocols

Gene Deletion in Fusarium using CRISPR/Cas9

This protocol provides a general workflow for deleting a bik gene, for example, bik1, to create a this compound-deficient mutant.

Gene_Deletion_Workflow start Start: Design gRNA for bik1 construct Construct CRISPR/Cas9 plasmid (Cas9, gRNA expression cassette, selection marker) start->construct transform Transform protoplasts with plasmid (e.g., PEG-mediated transformation) construct->transform protoplast Prepare fungal protoplasts protoplast->transform select Select transformants on appropriate medium transform->select screen Screen putative mutants by PCR (using primers flanking bik1) select->screen verify Verify gene deletion by Southern blot or sequencing screen->verify phenotype Phenotypic analysis: - Loss of red pigmentation - HPLC analysis for this compound absence verify->phenotype end End: this compound-deficient mutant phenotype->end

Caption: Workflow for CRISPR/Cas9-mediated Gene Deletion.

Methodology:

  • gRNA Design: Design single guide RNAs (sgRNAs) targeting the coding sequence of the desired bik gene.

  • Vector Construction: Clone the designed sgRNA into a CRISPR/Cas9 vector containing the Cas9 nuclease and a selectable marker (e.g., hygromycin resistance).

  • Protoplast Preparation: Generate protoplasts from fungal mycelia by enzymatic digestion of the cell wall.

  • Transformation: Introduce the CRISPR/Cas9 plasmid into the protoplasts using a method like PEG-mediated transformation.

  • Selection and Screening: Select for transformants on a medium containing the appropriate antibiotic. Screen the resulting colonies by PCR to identify those with the desired gene deletion.

  • Verification: Confirm the gene deletion through Southern blotting or DNA sequencing.

  • Phenotypic Analysis: Culture the confirmed mutants to observe the loss of pigmentation and analyze culture extracts by HPLC to confirm the absence of this compound production.[5][12]

Extraction and Quantification of this compound

This protocol outlines the steps for extracting this compound from fungal cultures and quantifying its concentration.

Methodology:

  • Culturing: Grow the fungal strain in a liquid medium known to induce this compound production (e.g., minimal medium with low nitrogen, pH 4.0) for 3-5 days with shaking.[5][13]

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the this compound from the culture filtrate using an organic solvent such as chloroform or ethyl acetate.[14]

    • Evaporate the solvent to obtain the crude this compound extract.

  • Quantification:

    • Dissolve the crude extract in a suitable solvent (e.g., 80% methanol).[5]

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column.

    • Detect this compound by its absorbance at approximately 500 nm.[5]

    • Quantify the concentration by comparing the peak area to a standard curve prepared with purified this compound.[5]

  • Confirmation (Optional): Confirm the identity of the this compound peak using Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Conclusion and Future Perspectives

The this compound gene cluster represents a well-characterized system for studying secondary metabolite biosynthesis and its regulation in fungi. The ease of detecting its product visually makes it an excellent model for investigating gene cluster regulation, horizontal gene transfer, and the ecological roles of secondary metabolites. For drug development professionals, the potent biological activities of this compound, combined with the ability to manipulate its production through genetic engineering and fermentation optimization, present exciting opportunities. Future research may focus on elucidating the precise regulatory mechanisms, exploring the full spectrum of its biological activities, and engineering novel this compound derivatives with enhanced therapeutic properties. The heterologous expression of the bik cluster in chassis organisms like Saccharomyces cerevisiae also opens avenues for sustainable and scalable production.[10]

References

Regulation of Bikaverin Production by Nitrogen Starvation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bikaverin is a polyketide-derived red pigment produced by several species of the fungus Fusarium, most notably Fusarium fujikuroi. It has garnered significant interest in the pharmaceutical and biotechnological sectors due to its diverse biological activities, including antibiotic, antifungal, and potential antitumoral properties.[1] The biosynthesis of this compound is tightly regulated by environmental cues, with nitrogen availability being a critical factor. This technical guide provides an in-depth overview of the molecular mechanisms governing the regulation of this compound production by nitrogen starvation in Fusarium fujikuroi, offering valuable insights for researchers and professionals in drug development and microbial biotechnology.

The this compound Biosynthesis Gene Cluster (bik)

The genes responsible for this compound biosynthesis in F. fujikuroi are organized in a co-regulated gene cluster, designated as the bik cluster.[2][3] This cluster contains the structural genes encoding the biosynthetic enzymes, as well as regulatory and transporter genes. The core components of the bik gene cluster are essential for the synthesis of the this compound molecule.[2]

G cluster_bik This compound Gene Cluster (bik) bik1 bik1 (PKS) bik2 bik2 (Monooxygenase) bik3 bik3 (O-methyltransferase) bik4 bik4 (NmrA-like regulator) bik5 bik5 (Zn(II)2Cys6 TF) bik6 bik6 (Transporter)

Nitrogen Regulation of this compound Production

A hallmark of this compound biosynthesis is its strong repression by high concentrations of nitrogen and its induction under nitrogen-limiting or starvation conditions.[1][2] This regulation primarily occurs at the transcriptional level, affecting the expression of the bik genes.[4] Interestingly, this nitrogen-dependent regulation of the bik cluster appears to be independent of the canonical nitrogen catabolite repression regulator, AreA.[2]

The Role of GATA Transcription Factors: AreA and AreB

In filamentous fungi, the GATA transcription factors AreA and AreB are central to the regulation of nitrogen metabolism. While AreA is a global activator of genes involved in the utilization of secondary nitrogen sources, the role of AreB is more complex, acting as both a repressor and an activator. Although the repression of bik genes by nitrogen is AreA-independent, the broader network of nitrogen regulation in F. fujikuroi involves a complex interplay between AreA and AreB, which in turn can influence the metabolic state of the cell and indirectly affect this compound production.

The TOR Signaling Pathway

The Target of Rapamycin (TOR) signaling pathway is a conserved eukaryotic pathway that senses nutrient availability and governs cell growth and metabolism. In F. fujikuroi, the TOR kinase is involved in nitrogen regulation of secondary metabolism, including this compound biosynthesis. Inhibition of TOR signaling can partially mimic the effects of nitrogen starvation, leading to an increase in the expression of some nitrogen-repressed genes.

G

Quantitative Data on this compound Production

The following tables summarize quantitative data on the effect of nitrogen on this compound production in Fusarium species.

Table 1: Effect of Nitrogen Source on this compound Production by F. fujikuroi Mutant Mut-4

Nitrogen SourceThis compound (mg/L)Specific Production (mg/g DCW)
Inorganic
Ammonium Nitrate< 500< 125
Ammonium Sulphate< 500< 125
Ammonium Chloride< 500< 125
Organic
Meat Peptone~500~80
Soy Peptone~750~125
Yeast Extract~1000~160
Defatted Cottonseed Meal> 4000> 650
Soy Bean Meal~3000~500

Data adapted from Lale and Gadre, 2016.[4] A mutant strain of F. fujikuroi, Mut-4, was used in this study, which showed significantly higher this compound production compared to the wild type.[4] The optimal C:N ratio for maximal this compound production by this mutant was found to be 150:1, yielding up to 6.3 g/L of this compound with defatted cottonseed meal as the nitrogen source.[4][5][6]

Table 2: Effect of Ammonium Nitrate Concentration on this compound Production by Gibberella fujikuroi

NH4NO3 (g/L)This compound (mg/L)Mycelial Dry Mass (g/L)
0.1~15~2
0.2~25~3
0.5~35~5
1.0~20~7
2.0< 5~9
5.0< 1~10

Data adapted from Giordano et al., 1999.[7]

Table 3: Semi-Quantitative Expression of bik Genes in F. oxysporum f. sp. lycopersici under Different Nitrogen Conditions

GeneLow NH4NO3 (0.024 g/L)High NH4NO3 (4.60 g/L)Low NH4Cl (0.50 g/L)High NH4Cl (1.0 g/L)
bik1+++++++
bik2+++++++
bik3+++++++
bik4+++++++
bik5+++++++
bik6+++++++

Data interpreted from Rodríguez-Torres et al., 2022. '+' indicates relative expression level.[8][9]

Experimental Protocols

Fungal Strains and Culture Conditions
  • Strain: Fusarium fujikuroi (e.g., NCIM 1019 or other this compound-producing strains).

  • Maintenance Medium: Potato Dextrose Agar (PDA) supplemented with 2 g/L yeast extract. Maintain slants at 4°C.[7]

  • Inoculum Preparation: Inoculate a loopful of mycelia from a fresh PDA slant into a tube containing 2.5 mL of basal fermentation medium. Incubate at 28°C for 48 hours with shaking (200 rpm).[4]

  • Basal Fermentation Medium (per liter):

    • KH2PO4: 1.5 g

    • NaCl: 0.5 g

    • MgSO4·7H2O: 0.2 g

    • Na2MoO4·2H2O: 0.05 g

    • Trace mineral solution: 1 mL

    • Carbon source (e.g., Glucose): 50 g

    • Nitrogen source: Variable (see below)

Induction of Nitrogen Starvation

G

A common method to induce nitrogen starvation is a two-stage culture process:

  • Stage 1: Growth in Nitrogen-Rich Medium:

    • Prepare the basal fermentation medium with a high concentration of a readily metabolizable nitrogen source (e.g., 60 mM glutamine or a high concentration of ammonium nitrate).

    • Inoculate with the prepared inoculum (e.g., 10% v/v).

    • Incubate at 28°C with shaking (200 rpm) for a period sufficient for biomass accumulation (e.g., 3 days).

  • Stage 2: Transfer to Nitrogen-Free Medium:

    • Harvest the mycelia from the nitrogen-rich culture by filtration through sterile cheesecloth or a similar filter.

    • Wash the mycelia thoroughly with sterile, nitrogen-free basal medium to remove any residual nitrogen source.

    • Transfer the washed mycelia to a fresh flask containing the basal fermentation medium without any nitrogen source, but with a carbon source (e.g., 2 g/L glucose).

    • Incubate under the same conditions (28°C, 200 rpm) and collect samples at different time points for analysis.

This compound Extraction and Quantification
  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Extract this compound from both the culture filtrate and the lyophilized mycelia.

    • For the filtrate, acidify to pH 2.5 with HCl and extract with an equal volume of chloroform.[7]

    • For the mycelia, reflux the dried biomass with acidified chloroform for 6 hours.[4]

    • Combine the chloroform extracts and evaporate to dryness.

  • Quantification by HPLC:

    • Dissolve the dried extract in a known volume of a suitable solvent (e.g., chloroform or methanol).

    • Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.[4]

    • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%).

    • Detection: Monitor the absorbance at the characteristic wavelength for this compound, which is around 518-520 nm.[7]

    • Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared with purified this compound.

Gene Expression Analysis (Quantitative RT-PCR)
  • RNA Extraction:

    • Harvest mycelia from both nitrogen-starved and nitrogen-replete cultures at desired time points.

    • Immediately freeze the mycelia in liquid nitrogen and grind to a fine powder.

    • Extract total RNA using a suitable method, such as a Trizol-based protocol or a commercial RNA extraction kit.

  • cDNA Synthesis:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Design and validate primers specific for the bik genes of interest and a suitable reference gene (e.g., β-tubulin or actin) for normalization.

    • Perform qPCR using a SYBR Green or probe-based detection method on a real-time PCR instrument.

    • Calculate the relative expression levels of the bik genes using the ΔΔCt method.

Conclusion

The regulation of this compound production by nitrogen starvation in Fusarium fujikuroi is a complex process involving a dedicated biosynthetic gene cluster and a sophisticated signaling network. Understanding these regulatory mechanisms is paramount for the rational design of strategies to enhance this compound yields for potential pharmaceutical applications. This technical guide provides a comprehensive overview of the current knowledge, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. By leveraging this information, researchers can further unravel the intricacies of secondary metabolism in Fusarium and unlock the full biotechnological potential of this compound.

References

In Situ Detection of Bikaverin in Fungal Cultures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bikaverin is a polyketide-derived red pigment produced by several species of the fungus Fusarium, notably Fusarium fujikuroi and Fusarium oxysporum.[1][2][3] This secondary metabolite is of significant interest due to its diverse biological activities, including antimicrobial, antiprotozoal, and antitumoral properties.[1][2][3] The production of this compound is intrinsically linked to the fungal mycelia and is often secreted into the surrounding medium, resulting in a characteristic red coloration of the culture.[1] Its synthesis is tightly regulated by environmental cues such as pH and nitrogen availability.[1][2][3] This guide provides a comprehensive overview of the methodologies for the in situ detection and quantification of this compound in fungal cultures, aimed at researchers in natural product discovery, fungal biotechnology, and drug development.

This compound Biosynthesis and Regulation

The biosynthesis of this compound is a complex process orchestrated by a cluster of six genes, designated bik1 through bik6.[4][5][6] The core of this pathway is a polyketide synthase (PKS) encoded by bik1, which is responsible for assembling the initial polyketide chain.[4][5] Subsequent modifications, including oxidations and methylations, are carried out by enzymes encoded by other bik genes to yield the final this compound structure.[4][7] The expression of the bik gene cluster is regulated by both pathway-specific transcription factors, such as the Zn(II)2Cys6-type transcription factor Bik5, and global regulatory networks responding to environmental signals like pH and nitrogen levels.[4][5] Acidic conditions and nitrogen starvation have been shown to significantly upregulate this compound production.[1][2][3]

Bikaverin_Biosynthesis_Pathway cluster_regulation Regulation acetyl_coa Acetyl-CoA + Malonyl-CoA pre_this compound Pre-bikaverin Intermediate acetyl_coa->pre_this compound bik1 oxo_pre_this compound Oxo-pre-bikaverin pre_this compound->oxo_pre_this compound bik2 northis compound Northis compound oxo_pre_this compound->northis compound bik2 This compound This compound northis compound->this compound bik3 bik1 Bik1 (PKS) bik2 Bik2 (FAD-Monooxygenase) bik3 Bik3 (O-Methyltransferase) bik5 Bik5 (Activator) gene_cluster bik Gene Cluster bik5->gene_cluster activates pacC PacC (pH sensor) pacC->gene_cluster represses at alkaline pH nitrogen Nitrogen Starvation nitrogen->gene_cluster induces acidic_ph Acidic pH acidic_ph->gene_cluster induces

Caption: this compound biosynthetic pathway and its key regulatory factors.

Methodologies for In Situ this compound Detection

The detection and quantification of this compound directly from fungal cultures can be achieved through a variety of analytical techniques. The choice of method often depends on the desired sensitivity, spatial resolution, and whether quantification is required.

Mass Spectrometry-Based Methods

Mass spectrometry (MS) offers high sensitivity and specificity for the detection of this compound.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a powerful technique for the quantification of this compound in extracts from fungal cultures.[8][9] It involves the separation of this compound from other metabolites by HPLC followed by its detection and fragmentation in a mass spectrometer, which provides a high degree of confidence in its identification and quantification.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS): MALDI-IMS is a cutting-edge technique that allows for the visualization of the spatial distribution of metabolites directly on a solid culture or a tissue section.[10] This method is particularly useful for studying the in situ localization of this compound within a fungal colony or in its interaction with other microorganisms.[10]

Spectroscopic Methods

Spectroscopic techniques are also widely used for the detection and quantification of this compound.

  • UV-Visible (UV-Vis) Spectroscopy: this compound's characteristic red color is due to its strong absorbance in the visible region of the electromagnetic spectrum, with a maximum absorbance reported between 500-518 nm.[11] This property allows for its direct quantification in a solution using a spectrophotometer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of novel compounds and can be used to confirm the identity of this compound after its purification.[7][11]

Quantitative Data Summary

The following table summarizes the quantitative performance data for a validated LC-MS/MS method for this compound detection in a maize matrix, which can serve as a reference for similar applications in fungal cultures.

ParameterValueMatrixReference
Limit of Detection (LOD)< 0.5 µg/gGround Maize[8]
Limit of Quantitation (LOQ)3 µg/gGround Maize[8]
Recovery70.6 ± 10.4%Ground Maize (spiked at 5 µg/g)[8]

Experimental Protocols

Fungal Culture for this compound Production
  • Organism: Fusarium fujikuroi or Fusarium oxysporum.

  • Media: A minimal liquid medium with a specific nitrogen source (e.g., yeast extract) at a pH of 4.0 is often used to induce this compound production.[12] Alternatively, solid media like autoclaved rice can yield high amounts of this compound.[13]

  • Incubation: Cultures are typically incubated at 28°C with shaking (for liquid cultures) for 3 to 7 days.[4][12]

This compound Extraction
  • Biomass Separation: For liquid cultures, the mycelium is separated from the culture broth by filtration or centrifugation.[12]

  • Solvent Extraction: this compound can be extracted from the mycelial biomass or the culture filtrate using an organic solvent. Ethyl acetate has been shown to be effective for extracting this compound from the biomass.[14][15] Chloroform has also been used for extraction from the culture medium.[16][17]

  • Concentration: The organic extract is typically evaporated to dryness under reduced pressure and the residue is redissolved in a suitable solvent for analysis.

HPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid, is employed for elution.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is effective for detecting this compound.[8][9]

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion (m/z for [M+H]+) to specific product ions. The protonated molecule of this compound has an m/z of 383.[10][18]

Experimental Workflow

Experimental_Workflow start Start: Fungal Culture culture Incubate Fungal Strain (e.g., Fusarium sp.) start->culture extraction This compound Extraction culture->extraction analysis Analytical Detection extraction->analysis hplc HPLC-MS/MS (Quantification) analysis->hplc Quantitative maldi MALDI-IMS (Spatial Localization) analysis->maldi Imaging uv_vis UV-Vis Spectroscopy (Quantification) analysis->uv_vis Quantitative data Data Analysis and Interpretation hplc->data maldi->data uv_vis->data end End: Results data->end

Caption: General experimental workflow for in situ this compound detection.

References

Methodological & Application

Application Notes and Protocols for Bikaverin Extraction from Fusarium Biomass

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of bikaverin from Fusarium biomass. This compound, a red polyketide pigment, has garnered significant interest for its potential applications in the pharmaceutical and food industries due to its antimicrobial and cytotoxic properties.[1][2] This document outlines the key steps from solvent selection to final purification, supported by quantitative data and visual workflows to ensure reproducibility and efficiency in a laboratory setting.

I. Introduction to this compound and its Production

This compound is a secondary metabolite produced by several species of the fungal genus Fusarium, including F. oxysporum and F. fujikuroi.[1][3] Its biosynthesis is carried out by a polyketide synthase and is influenced by various environmental factors. The production of this compound is notably induced by nitrogen starvation and acidic pH conditions.[3][4] The regulation of the this compound biosynthetic gene cluster is complex, involving transcription factors and responses to nutrient availability.[5]

II. Experimental Protocols

A. Protocol 1: Solvent-Based Extraction of this compound from Wet Fusarium Biomass

This protocol details the extraction of this compound from wet fungal biomass using an organic solvent. Ethyl acetate has been identified as a highly effective solvent for this compound recovery.[6][7]

Materials:

  • Wet Fusarium biomass

  • Ethyl acetate

  • Centrifuge and centrifuge tubes

  • Rotary shaker

  • Filtration apparatus (e.g., Whatman filter paper)

  • Rotary evaporator

Procedure:

  • Harvest the Fusarium biomass from the culture broth by centrifugation.

  • To 50 g of the wet biomass, add 50 mL of ethyl acetate in a suitable flask.[6]

  • Incubate the mixture on a rotary shaker at 200 rpm and 25°C.[6] The extraction kinetics study revealed that saturation of this compound concentration is reached after 256 minutes.[6][7] A 4-hour and 20-minute extraction cycle is recommended.[6]

  • Separate the biomass from the solvent by filtration.

  • For enhanced recovery, perform three sequential extractions with fresh ethyl acetate.[6][7]

  • Combine the ethyl acetate extracts.

  • Concentrate the combined extract using a rotary evaporator to obtain the crude this compound product.

B. Protocol 2: Extraction of this compound from Lyophilized Fusarium Biomass

This protocol is an alternative method that utilizes dried, lyophilized biomass.

Materials:

  • Lyophilized Fusarium biomass

  • Chloroform

  • Concentrated HCl

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • Lyophilize the harvested fungal biomass to obtain a dry powder.

  • Extract the this compound from the dry mass by refluxing with chloroform acidified with concentrated HCl for 6 hours.[8]

  • Separate the biomass from the chloroform extract by filtration.[8]

  • Remove the chloroform from the extract under vacuum to yield the crude this compound.[8]

III. Data Presentation

The following tables summarize quantitative data related to this compound extraction and production.

Table 1: Comparison of Solvents for this compound Recovery

SolventRelative this compound Recovery (%)
Ethyl acetate100
Dichloromethane~85
1-Butanol~70
Chloroform~60
Diethyl ether~40
Ethanol~30
Methanol~25
n-Hexane<10
Petroleum ether<10

Data adapted from a study on this compound recovery using different solvents, where ethyl acetate showed the highest efficiency.[6]

Table 2: Influence of Culture Conditions on this compound Production

ParameterOptimal ConditionEffect on Production
pHAcidic (e.g., 3.0-4.5)Strongly induces biosynthesis[3][4]
Nitrogen SourceLow concentrations/starvationInduces this compound production[3]
Carbon to Nitrogen Ratio150:1Maximal this compound production[8]
Temperature28°COptimal for pigment production[9]
AerationHighEnhances fungal growth and production[8]

IV. Purification and Analysis

Crude this compound extracts often require further purification to isolate the compound of interest. While open column chromatography using silica gel or Sephadex has been reported to be unsuccessful, semi-preparative High-Performance Liquid Chromatography (HPLC) has proven effective in yielding a this compound-enriched fraction with high purity.[6][7]

For quantification and characterization of this compound, several analytical techniques are employed:

  • UV-Visible Spectroscopy: this compound exhibits a characteristic absorbance at 500 nm, which can be used for quantification.[10][11]

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV/VIS detector, HPLC is used for both quantification and purity assessment.[12]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides sensitive and specific detection and quantification of this compound, particularly in complex matrices like maize kernels.[13]

V. Visualizations

This compound Biosynthesis Signaling Pathway

Bikaverin_Biosynthesis_Pathway cluster_environmental_cues Environmental Cues cluster_regulatory_genes Regulatory Genes cluster_biosynthetic_genes Biosynthetic Gene Cluster cluster_products Products Nitrogen Starvation Nitrogen Starvation bik5 bik5 (Transcription Factor) Nitrogen Starvation->bik5 Acidic pH Acidic pH Acidic pH->bik5 Other Factors Aeration, Sulfate/Phosphate Starvation, Sucrose Availability Other Factors->bik5 bik1 bik1 (Polyketide Synthase) bik5->bik1 upregulates bik2 bik2 (Monooxygenase) bik5->bik2 bik3 bik3 (O-methyltransferase) bik5->bik3 Northis compound Northis compound bik1->Northis compound produces This compound This compound Northis compound->this compound modified by bik2, bik3

Caption: this compound biosynthesis regulation.

Experimental Workflow for this compound Extraction

Bikaverin_Extraction_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification & Analysis Cultivation Cultivate Fusarium sp. (e.g., F. oxysporum) Harvest Harvest Biomass (Centrifugation) Cultivation->Harvest Extraction Add Ethyl Acetate to Wet Biomass Harvest->Extraction Incubation Incubate on Rotary Shaker (200 rpm, 25°C, ~4h) Extraction->Incubation Sequential Repeat Extraction 3x Incubation->Sequential Filtration Filter to Separate Biomass Sequential->Filtration Concentration Concentrate Extract (Rotary Evaporator) Filtration->Concentration Crude Crude this compound Concentration->Crude HPLC Semi-preparative HPLC Crude->HPLC Pure Pure this compound HPLC->Pure Analysis Analysis (Spectroscopy, LC-MS) Pure->Analysis

Caption: this compound extraction workflow.

References

Application Note: Quantitative Analysis of Bikaverin using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bikaverin is a polyketide-derived red pigment produced by several species of the fungus Fusarium, including F. fujikuroi, F. oxysporum, and F. verticillioides.[1][2] It has garnered significant interest in the pharmaceutical and drug development sectors due to its diverse biological activities, which include antiprotozoal, antifungal, and potential antitumor properties. Accurate and sensitive quantification of this compound in various matrices is crucial for research into its biosynthesis, pharmacological effects, and potential applications. This application note provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The described method is applicable to the analysis of this compound in fungal cultures and agricultural commodities like maize.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described LC-MS/MS method for the analysis of this compound in ground maize.

ParameterValueMatrixReference
Limit of Detection (LOD)> 0.5 µg/gGround Maize[1][2]
Limit of Quantification (LOQ)3 µg/gGround Maize[1][2]
Recovery70.6 ± 10.4%Ground Maize (spiked at 5 µg/g)[1][2]

Experimental Protocols

This section details the materials and methods for the quantitative analysis of this compound.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Ethyl Acetate (ACS grade)

  • Water (LC-MS grade)

  • Ammonium acetate (LC-MS grade) or Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Florisil® or Silica Solid Phase Extraction (SPE) cartridges

  • Syringe filters (0.22 µm)

Sample Preparation

The following protocols describe the extraction of this compound from fungal cultures and maize kernels.

From Fungal Cultures (liquid medium):

  • Separate the fungal mycelium from the culture broth by filtration.

  • Lyophilize the mycelium to determine the dry cell weight.

  • Extract the lyophilized mycelium with ethyl acetate. Three sequential extractions are recommended for optimal recovery.[1]

  • Combine the ethyl acetate extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of acetonitrile/water (e.g., 50:50, v/v) for LC-MS/MS analysis.

From Maize Kernels:

  • Grind the maize kernels to a fine powder.

  • To a known amount of ground maize (e.g., 1 g), add 20 mL of 84% acetonitrile in water.

  • Homogenize the mixture for 3 minutes and extract using an ultrasonic bath for 30 minutes. Repeat the extraction twice.

  • Centrifuge the extract at 8000 rpm for 5 minutes.

  • Combine the supernatants.

  • For cleanup, pass the extract through a Florisil® or silica SPE cartridge.

  • Elute the cartridge with acetonitrile.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., acetonitrile/20 mmol/L ammonium acetate solution).[1]

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., XBridge™ C18, 2.1 x 100 mm, 2.6 µm) is suitable for the separation.

  • Mobile Phase A: 20 mmol/L ammonium acetate in water or 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute this compound. The specific gradient should be optimized based on the column and system.

Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The protonated molecule [M+H]⁺ of this compound (m/z 383.0) is used as the precursor ion. The selection of product ions should be based on empirical data from direct infusion of a this compound standard. Commonly observed product ions can be used for quantification and confirmation.

  • Instrument Parameters: The declustering potential, collision energy, and other source parameters should be optimized for the specific instrument being used to maximize the signal intensity for the selected MRM transitions.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound383.0To be determined empiricallyTo be determined empirically

Note: The optimal collision energy for each transition must be determined experimentally by performing a collision energy ramp for the specific mass spectrometer used.

Calibration and Quantification

A calibration curve should be prepared using the this compound analytical standard in the same solvent as the final sample extracts. The concentration range should encompass the expected levels of this compound in the samples. Quantification is performed by plotting the peak area of the quantifier MRM transition against the concentration of the standards and applying a linear regression analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (Fungal Culture or Maize) Extraction Extraction (Acetonitrile or Ethyl Acetate) Sample->Extraction Cleanup Cleanup (SPE Cartridge) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification

Caption: General workflow for this compound quantification.

This compound Biosynthetic Pathway

The biosynthesis of this compound in Fusarium species is a complex process involving a cluster of genes. The following diagram outlines the key steps in this pathway.

This compound Biosynthesis Acetyl_CoA Acetyl-CoA + 8x Malonyl-CoA PKS Polyketide Synthase (PKS) BIK1 Acetyl_CoA->PKS Pre_this compound Pre-Bikaverin PKS->Pre_this compound Monooxygenase Monooxygenase BIK2 Pre_this compound->Monooxygenase Intermediate1 Oxidized Intermediate Monooxygenase->Intermediate1 Methyltransferase O-Methyltransferase BIK3 Intermediate1->Methyltransferase Northis compound Northis compound Methyltransferase->Northis compound Methyltransferase2 O-Methyltransferase BIK3 Northis compound->Methyltransferase2 This compound This compound Methyltransferase2->this compound

Caption: Simplified biosynthetic pathway of this compound.

References

Application Note: Preparation and Handling of Bikaverin Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bikaverin is a reddish, polyketide pigment with a tetracyclic benzoxanthone structure, primarily produced by various species of the Fusarium fungus.[1][2][3][4] It has garnered significant interest in the scientific community due to its diverse biological activities. This compound exhibits potent antibiotic properties against certain fungi and protozoa, including Leishmania brasiliensis.[1][2][5][6] Furthermore, it demonstrates notable antitumor activity against various cancer cell lines, such as Ehrlich ascites carcinoma, leukemia, and sarcoma cells.[1][4] The primary mechanism of action involves the inhibition of mitochondrial respiration, making it a valuable tool for studies in cellular metabolism and oncology.[1]

This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent, ensuring solution integrity and reproducibility in experimental settings.

Chemical and Physical Properties

This compound is a complex organic molecule with distinct physical characteristics. A summary of its key properties is provided below.

PropertyValueReference
Chemical Name 6,11-Dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione
Synonyms Lycopersin, NSC 215139[2]
Molecular Formula C₂₀H₁₄O₈[2]
Molecular Weight 382.32 g/mol [2]
CAS Number 33390-21-5[2]
Appearance Brown to reddish-brown solid powder[2]

Solubility

Proper solubilization is critical for the accurate and effective use of this compound in experimental assays. This compound has limited solubility in aqueous solutions but is soluble in several organic solvents.

SolventSolubilityNotes
DMSO 0.5 - 1.0 mg/mLMay require sonication and/or gentle warming to fully dissolve.[1][2] Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2]
Chloroform 0.5 mg/mLN/A
Dichloromethane 0.5 mg/mLN/A

Protocol: Preparing this compound Stock Solution (1 mM)

This protocol describes the preparation of a 1 mM this compound stock solution in DMSO.

Materials
  • This compound powder (MW: 382.32 g/mol )

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator or water bath set to 37°C

  • Calibrated micropipettes and sterile tips

Safety Precautions
  • This compound is classified as acutely toxic if swallowed (H301).

  • Always consult the Material Safety Data Sheet (MSDS) before handling.[1]

  • Use appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the powder in a chemical fume hood to avoid inhalation.

Step-by-Step Procedure
  • Equilibrate: Allow the this compound powder vial to warm to room temperature for 15-20 minutes before opening to prevent condensation.

  • Weigh: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 1 mM solution, weigh 0.382 mg of this compound.

  • Calculate Solvent Volume: Based on the actual weight of this compound, calculate the precise volume of DMSO required.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • Example Calculation for 1 mg of this compound to make a 1 mM stock:

      • Volume (L) = 0.001 g / (382.32 g/mol * 0.001 mol/L) = 0.0026156 L

      • Volume (mL) = 2.6156 mL

  • Dissolve: Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Facilitate Solubilization: Tightly cap the tube and vortex thoroughly. If the powder does not fully dissolve, use one of the following methods:

    • Sonication: Place the tube in a bath sonicator for 5-10 minutes.

    • Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently.

  • Verify Dissolution: Ensure the solution is clear and free of any visible particulates. The final solution will be reddish in color.[2]

  • Aliquot: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile, light-protected microcentrifuge tubes.[2]

  • Store: Store the aliquots as recommended in Section 5.0.

Stock Solution Preparation Table

The following table provides pre-calculated volumes of DMSO needed to prepare stock solutions of specific concentrations from a given mass of this compound.

Mass of this compoundVolume of DMSO for 0.5 mM StockVolume of DMSO for 1 mM StockVolume of DMSO for 2.62 mM (1 mg/mL) Stock
1 mg 5.231 mL2.616 mL1.0 mL
5 mg 26.156 mL13.078 mL5.0 mL
10 mg 52.312 mL26.156 mL10.0 mL

Storage and Stability

Proper storage is essential to maintain the biological activity of this compound.

FormStorage TemperatureStability PeriodNotes
Solid Powder -20°CAt least 3 yearsKeep sealed and protected from light.[1][2]
DMSO Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[2]
DMSO Stock Solution -80°CUp to 6 monthsRecommended for long-term storage.[2]

Mechanism of Action Overview

This compound's biological effects are primarily attributed to its potent inhibition of mitochondrial function. It disrupts cellular energy production by targeting the electron transport chain (ETC). Specifically, this compound inhibits both succinate-linked and NAD-linked respiration.[1] At higher concentrations (≥50 µg/mL), it acts as an uncoupling agent for oxidative phosphorylation, dissipating the proton gradient required for ATP synthesis.[1]

Bikaverin_MOA cluster_ETC Mitochondrial Electron Transport Chain cluster_ATP Oxidative Phosphorylation NAD NADH C1 Complex I NAD->C1 Succinate Succinate C2 Complex II Succinate->C2 Q Coenzyme Q C1->Q C2->Q C3 Complex III Q->C3 CytC Cytochrome c C3->CytC C4 Complex IV CytC->C4 H2O H₂O C4->H2O ATPsynth ATP Synthase C4->ATPsynth Proton Gradient O2 O₂ O2->C4 ATP ATP ATPsynth->ATP ADP ADP + Pi ADP->ATPsynth This compound This compound This compound->C1 Inhibits NAD-linked respiration This compound->C2 Inhibits Succinate-linked respiration

Caption: this compound's mechanism of action targeting Complex I and II.

Experimental Workflow

The following diagram illustrates the standardized workflow for preparing this compound stock solutions.

Bikaverin_Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Calculated Volume of DMSO weigh->add_dmso dissolve 3. Dissolve Completely (Vortex, Sonicate, Warm) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -80°C (Long-Term) aliquot->store end Ready for Use store->end

Caption: Standard workflow for preparing this compound stock solution.

References

Bikaverin: A Novel Probe for Investigating and Overcoming Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bikaverin, a reddish pigment produced by several fungal species, has garnered significant interest in cancer research due to its diverse biological activities, including antitumoral and antimicrobial properties. Recent studies have identified this compound as a potent inhibitor of human protein kinase CK2, a key enzyme implicated in cell proliferation, survival, and drug resistance. This discovery positions this compound as a valuable tool for researchers studying the molecular mechanisms of chemoresistance and for developing novel strategies to overcome it.

Protein kinase CK2 is frequently overexpressed in a multitude of human cancers and plays a crucial role in stabilizing oncoproteins and suppressing tumor suppressor pathways. Its inhibition has been shown to be a promising strategy to reverse the multidrug resistance (MDR) phenotype in cancer cells. By targeting CK2, this compound offers a unique opportunity to investigate the intricate signaling networks that contribute to drug resistance and to explore its potential as a chemosensitizing agent in combination with existing anticancer drugs.

These application notes provide a comprehensive overview of the use of this compound in drug resistance studies, including its mechanism of action, protocols for key experiments, and quantitative data on its cytotoxic effects.

Mechanism of Action: Inhibition of Protein Kinase CK2

This compound exerts its anticancer effects primarily through the potent and specific inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that phosphorylates a vast number of substrates involved in various cellular processes, including cell cycle progression, apoptosis, and DNA repair. In the context of drug resistance, CK2 is known to phosphorylate and activate proteins that contribute to the drug efflux pump activity (e.g., P-glycoprotein), enhance DNA damage repair mechanisms, and inhibit apoptosis, thereby allowing cancer cells to survive the onslaught of chemotherapeutic agents.

By inhibiting CK2, this compound can theoretically disrupt these survival pathways, making cancer cells more susceptible to the cytotoxic effects of other drugs. This proposed mechanism of action forms the basis for using this compound as a tool to study and potentially reverse drug resistance.

Diagram: Proposed Mechanism of this compound in Overcoming Drug Resistance

Bikaverin_Mechanism cluster_cell Cancer Cell This compound This compound CK2 Protein Kinase CK2 This compound->CK2 Inhibits Drug_Efflux Drug Efflux (e.g., P-gp) CK2->Drug_Efflux Activates Cell_Survival Cell Survival & Resistance CK2->Cell_Survival Promotes Chemo Chemotherapeutic Drug DNA_Damage DNA Damage Chemo->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Drug_Efflux->Chemo Exports Cell_Survival->Apoptosis Inhibits

Caption: this compound inhibits CK2, potentially reversing drug resistance.

Quantitative Data: Cytotoxicity of this compound

Studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective dose (ED50) values provide a quantitative measure of its potency.

Cell LineCancer TypeParameterValue (µg/mL)Citation
Ehrlich Ascites Carcinoma (EAC)CarcinomaED500.5[1]
Leukemia L5178YLeukemiaED501.4[1]
Sarcoma 37SarcomaED504.2[1]

Furthermore, the effect of this compound on cell viability has been assessed at different concentrations and time points.

Cell LineConcentration (µM)Incubation Time (h)Cell Viability Reduction (%)
MCF7124~55%
MCF71024~35%
A427124~65%
A4271024~60%
A431124~45%
A4311024~40%

These data indicate that this compound is effective at micromolar concentrations and can be used as a starting point for designing experiments to study its effects on drug-resistant cell lines.

Experimental Protocols

To facilitate research into this compound and its role in drug resistance, detailed protocols for key experiments are provided below.

Protocol 1: Development of Drug-Resistant Cancer Cell Lines

This protocol describes a common method for generating drug-resistant cancer cell lines through continuous exposure to a chemotherapeutic agent.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Chemotherapeutic drug (e.g., Doxorubicin, Cisplatin)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Sterile PBS

Procedure:

  • Determine the IC50 of the parental cell line: Before starting the resistance induction, determine the IC50 value of the chosen chemotherapeutic drug for the parental cell line using a cell viability assay (e.g., MTT assay, see Protocol 2).

  • Initial Drug Exposure: Start by treating the parental cells with a low concentration of the drug, typically 1/10th of the IC50 value.

  • Stepwise Dose Escalation: Culture the cells in the presence of the drug. Once the cells have adapted and are growing steadily (usually after 2-3 passages), increase the drug concentration by a factor of 1.5 to 2.[2]

  • Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and growth rate. If significant cell death occurs, maintain the cells at the current drug concentration until they recover.

  • Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells. This allows for restarting the culture if widespread cell death occurs at a higher concentration.

  • Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, the resistance of the cell line should be confirmed by re-evaluating the IC50 of the chemotherapeutic agent. A significant increase in the IC50 value (e.g., >10-fold) indicates the successful development of a drug-resistant cell line.[2]

Diagram: Workflow for Developing Drug-Resistant Cell Lines

Drug_Resistant_Workflow Start Parental Cell Line IC50_det Determine IC50 of Drug Start->IC50_det Culture_low Culture with low dose (1/10 IC50) IC50_det->Culture_low Passage Passage cells Culture_low->Passage Increase_dose Increase drug concentration Passage->Increase_dose Cryo Cryopreserve cells Passage->Cryo Monitor Monitor cell growth Increase_dose->Monitor Repeat Repeat for several months Increase_dose->Repeat Monitor->Culture_low High toxicity Monitor->Passage Cells adapted Confirm Confirm resistance (re-determine IC50) Repeat->Confirm Resistant_line Drug-Resistant Cell Line Confirm->Resistant_line

Caption: Stepwise process for generating drug-resistant cancer cell lines.

Protocol 2: MTT Assay for Cell Viability and Chemosensitization

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of drugs. This protocol can be adapted to assess the chemosensitizing effect of this compound.

Materials:

  • Parental and drug-resistant cancer cell lines

  • This compound

  • Chemotherapeutic drug

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Drug Treatment:

    • To determine this compound's IC50: Treat the cells with serial dilutions of this compound.

    • To assess chemosensitization: Treat the drug-resistant cells with a fixed, non-toxic concentration of this compound in combination with serial dilutions of the chemotherapeutic drug. Include controls for each drug alone.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results and determine the IC50 values. A decrease in the IC50 of the chemotherapeutic drug in the presence of this compound indicates a chemosensitizing effect.

Protocol 3: Western Blotting for CK2 Signaling Pathway

Western blotting can be used to investigate the effect of this compound on the CK2 signaling pathway and its downstream targets.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CK2α, anti-phospho-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the changes in protein expression and phosphorylation levels upon this compound treatment. A decrease in the phosphorylation of known CK2 substrates would confirm its inhibitory activity in a cellular context.

Diagram: CK2 Signaling and Potential Downstream Effects

CK2_Signaling cluster_pathway CK2 Signaling Pathway This compound This compound CK2 Protein Kinase CK2 This compound->CK2 Inhibits PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Activates NF_kB NF-κB Pathway CK2->NF_kB Activates Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition Proliferation Cell Proliferation NF_kB->Proliferation Drug_Resistance Drug Resistance Apoptosis_Inhibition->Drug_Resistance Proliferation->Drug_Resistance

Caption: this compound's inhibition of CK2 may affect multiple pro-survival pathways.

Conclusion

This compound, as a potent inhibitor of protein kinase CK2, represents a promising chemical tool for investigating the complex mechanisms of drug resistance in cancer. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound to sensitize resistant cancer cells to conventional chemotherapies. Further studies investigating the synergistic effects of this compound with a broader range of anticancer drugs are warranted and could pave the way for novel therapeutic strategies to combat drug resistance.

References

Application Notes and Protocols: Bikaverin-Induced Apoptosis Analysis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bikaverin, a reddish polyketide pigment produced by various fungal species, has garnered significant interest for its diverse biological activities, including antitumoral effects against several cancer cell lines.[1][2] Its cytotoxic properties have been observed in various cancer cell lines, including Ehrlich ascites carcinoma, leukemia L5178, and sarcoma 37.[3] One of the proposed mechanisms for its anticancer activity is the induction of apoptosis, or programmed cell death. This application note provides a detailed protocol for the quantitative analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis.[4][5]

The most common method for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay.[6][7][8][9] In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[8] Propidium Iodide is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of live or early apoptotic cells. Therefore, it is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[8]

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in the following table for clear comparison between different treatment groups.

Treatment GroupConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound185.6 ± 3.510.1 ± 1.24.3 ± 0.9
This compound560.3 ± 4.225.8 ± 2.513.9 ± 1.8
This compound1035.7 ± 5.145.2 ± 3.719.1 ± 2.3
Positive Control (e.g., Staurosporine)120.1 ± 3.950.5 ± 4.129.4 ± 3.2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

This section provides a detailed methodology for analyzing this compound-induced apoptosis using the Annexin V and Propidium Iodide staining method followed by flow cytometry.

Materials:

  • Cell line of interest (e.g., MCF-7, A427, or A431 cancer cell lines, which have shown sensitivity to this compound)[10]

  • This compound (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells per well in a 6-well plate and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours). Include a positive control for apoptosis induction (e.g., 1 µM Staurosporine).

  • Cell Harvesting:

    • For adherent cells, gently aspirate the culture medium.

    • Wash the cells once with cold PBS.

    • Trypsinize the cells and then neutralize the trypsin with complete medium.

    • For suspension cells, directly collect the cells.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Annexin V and PI Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and gating for the different cell populations.

    • Acquire data for at least 10,000 events per sample.

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V- and PI-

      • Early apoptotic cells: Annexin V+ and PI-

      • Late apoptotic/necrotic cells: Annexin V+ and PI+

Mandatory Visualizations

Bikaverin_Apoptosis_Workflow Experimental Workflow for this compound-Induced Apoptosis Analysis cluster_preparation Cell Preparation and Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition and Analysis cell_seeding Seed Cells (1x10^6 cells/well) incubation_24h Incubate for 24h cell_seeding->incubation_24h treatment Treat with this compound (Vehicle, 1, 5, 10 µM) incubation_24h->treatment harvesting Harvest and Wash Cells treatment->harvesting resuspension Resuspend in 1X Binding Buffer harvesting->resuspension staining Add Annexin V-FITC & PI resuspension->staining incubation_15min Incubate for 15 min (Dark) staining->incubation_15min flow_cytometry Analyze by Flow Cytometry incubation_15min->flow_cytometry gating Gating and Quadrant Analysis flow_cytometry->gating quantification Quantify Cell Populations (Viable, Early & Late Apoptotic) gating->quantification

Caption: Experimental Workflow for this compound-Induced Apoptosis Analysis.

Bikaverin_Apoptosis_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound CK2 Protein Kinase CK2 This compound->CK2 Inhibition Mitochondria Mitochondria CK2->Mitochondria Suppression of Apoptosis (Normal Function) Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed Signaling Pathway of this compound-Induced Apoptosis.

Discussion

The results obtained from this protocol will provide quantitative insights into the dose-dependent apoptotic effects of this compound on cancer cells. An increase in the percentage of Annexin V positive cells with increasing concentrations of this compound would indicate its pro-apoptotic activity. This compound has been shown to be a potent inhibitor of protein kinase CK2, an enzyme often overexpressed in cancer cells that promotes cell growth and suppresses apoptosis.[3][10] Therefore, the observed apoptosis may be mediated through the inhibition of CK2, leading to the activation of downstream apoptotic pathways. Further investigation into the specific molecular mechanisms, such as the involvement of caspases and mitochondrial pathways, can be pursued to elucidate the complete signaling cascade of this compound-induced apoptosis.

References

Application Notes and Protocols for Assessing Mitochondrial Dysfunction Caused by Bikaverin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bikaverin, a polyketide metabolite produced by various Fusarium species, has garnered interest for its diverse biological activities, including its potent cytotoxic effects on various cancer cell lines.[1] Emerging evidence suggests that a primary mechanism underlying this compound's cytotoxicity involves the induction of mitochondrial dysfunction. These application notes provide a comprehensive guide for researchers to investigate and characterize the impact of this compound on mitochondrial function. The detailed protocols and data presentation formats are designed to facilitate reproducible and comparative studies in the fields of pharmacology, toxicology, and drug development.

This compound has been shown to act as an uncoupler of oxidative phosphorylation at higher concentrations, while at lower concentrations, it represses both NAD- and succinate-linked respiration.[2] These effects disrupt the mitochondrial membrane potential, inhibit ATP synthesis, and can lead to the generation of reactive oxygen species (ROS) and the induction of apoptosis.

Data Presentation: Summary of this compound's Effects

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µg/mL)IC50 (µM)Reference
L5178Y Lymphoma0.23~0.60[3]
MCF7 (Breast Cancer)--Data not available
A427 (Lung Carcinoma)--Data not available
A431 (Epidermoid Carcinoma)--Data not available

Table 2: Effects of this compound on Mitochondrial Respiration

ParameterThis compound Concentration (µM)% Inhibition/StimulationCell/Mitochondria Type
Basal RespirationUser-definedUser-definedUser-defined
ATP-Linked RespirationUser-definedUser-definedUser-defined
Maximal RespirationUser-definedUser-definedUser-defined
Proton LeakUser-definedUser-definedUser-defined
NAD-Linked RespirationUser-definedUser-definedIsolated Rat Liver Mitochondria
Succinate-Linked RespirationUser-definedUser-definedIsolated Rat Liver Mitochondria

Table 3: Effects of this compound on Mitochondrial Membrane Potential (ΔΨm)

Cell LineThis compound Concentration (µM)% Decrease in ΔΨm (Red/Green Fluorescence Ratio)
User-definedUser-definedUser-defined
User-definedUser-definedUser-defined
User-definedUser-definedUser-defined

Table 4: Effects of this compound on Cellular ATP Levels

Cell LineThis compound Concentration (µM)% Decrease in ATP Levels
User-definedUser-definedUser-defined
User-definedUser-definedUser-defined
User-definedUser-definedUser-defined

Table 5: Effects of this compound on Mitochondrial Reactive Oxygen Species (ROS) Production

Cell LineThis compound Concentration (µM)Fold Increase in Mitochondrial Superoxide
User-definedUser-definedUser-defined
User-definedUser-definedUser-defined
User-definedUser-definedUser-defined

Experimental Protocols

The following are detailed protocols for key experiments to assess this compound-induced mitochondrial dysfunction.

Protocol 1: Assessment of Mitochondrial Respiration using High-Resolution Respirometry

This protocol outlines the measurement of oxygen consumption rate (OCR) in intact cells treated with this compound using a Seahorse XF Analyzer.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound stock solution (in DMSO)

  • Oligomycin (Complex V inhibitor)

  • FCCP (uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Cell line of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).

  • Assay Preparation:

    • Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant Solution overnight in a non-CO2 37°C incubator.

    • Prepare fresh assay medium and warm to 37°C.

    • Prepare injection solutions of oligomycin, FCCP, and rotenone/antimycin A at the desired final concentrations.

  • Assay Execution:

    • Remove the cell culture medium and wash the cells twice with pre-warmed assay medium.

    • Add the final volume of assay medium to each well.

    • Place the cell plate in a non-CO2 37°C incubator for 1 hour to allow for temperature and pH equilibration.

    • Load the sensor cartridge with the prepared mitochondrial inhibitors into the appropriate ports.

    • Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate.

    • Run the assay protocol, which will sequentially measure basal OCR, followed by OCR after the injection of oligomycin (to measure ATP-linked respiration and proton leak), FCCP (to measure maximal respiration), and rotenone/antimycin A (to measure non-mitochondrial respiration).

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the parameters of mitochondrial respiration as outlined in Table 2.

Experimental Workflow for Mitochondrial Respiration Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in XF Microplate treat_this compound Treat with this compound seed_cells->treat_this compound wash_cells Wash and Add Assay Medium treat_this compound->wash_cells hydrate_cartridge Hydrate Sensor Cartridge load_cartridge Load Inhibitors hydrate_cartridge->load_cartridge prep_reagents Prepare Assay Medium and Inhibitors prep_reagents->load_cartridge equilibrate Equilibrate Plate wash_cells->equilibrate run_assay Run Seahorse XF Assay equilibrate->run_assay load_cartridge->run_assay normalize_data Normalize OCR Data run_assay->normalize_data calculate_params Calculate Respiration Parameters normalize_data->calculate_params

Caption: Workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol uses the ratiometric fluorescent dye JC-1 to measure changes in ΔΨm in cells treated with this compound. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.

Materials:

  • JC-1 dye

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • FCCP or CCCP (positive control for depolarization)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.

  • This compound Treatment: Treat cells with a dose-range of this compound and a vehicle control for the desired duration. Include a positive control group treated with an uncoupler like FCCP (e.g., 10 µM) for 30 minutes before the assay.

  • JC-1 Staining:

    • Prepare a fresh working solution of JC-1 (e.g., 2 µM) in pre-warmed cell culture medium.

    • Remove the treatment medium from the cells and add the JC-1 staining solution.

    • Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or assay buffer.

  • Fluorescence Measurement:

    • Add pre-warmed PBS or assay buffer to each well.

    • Immediately measure the fluorescence intensity using a plate reader.

    • Measure green fluorescence (monomers) at an excitation of ~485 nm and emission of ~535 nm.

    • Measure red fluorescence (J-aggregates) at an excitation of ~535 nm and emission of ~595 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.

JC-1 Assay Workflow

G cluster_prep Preparation cluster_staining Staining cluster_analysis Measurement & Analysis seed_cells Seed Cells in 96-well Plate treat_this compound Treat with this compound and Controls seed_cells->treat_this compound add_jc1 Add JC-1 Staining Solution treat_this compound->add_jc1 incubate Incubate (15-30 min) add_jc1->incubate wash Wash Cells incubate->wash measure_fluorescence Measure Red and Green Fluorescence wash->measure_fluorescence calculate_ratio Calculate Red/Green Ratio measure_fluorescence->calculate_ratio

Caption: Workflow for measuring mitochondrial membrane potential using the JC-1 dye.

Protocol 3: Quantification of Cellular ATP Levels

This protocol describes the use of a luciferin/luciferase-based bioluminescence assay to quantify total cellular ATP content after this compound treatment.

Materials:

  • ATP bioluminescence assay kit (containing ATP releasing agent, luciferase/luciferin reagent, and ATP standard)

  • White, opaque 96-well plates

  • Cell line of interest

  • This compound stock solution (in DMSO)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a standard 96-well plate and treat with this compound as described in the previous protocols.

  • Cell Lysis and ATP Release:

    • At the end of the treatment period, add the ATP releasing agent provided in the kit to each well.

    • Incubate at room temperature for 5-10 minutes with gentle shaking to lyse the cells and release ATP.

  • Bioluminescence Reaction:

    • Transfer the cell lysate to a white, opaque 96-well plate.

    • Reconstitute the luciferase/luciferin reagent according to the kit instructions.

    • Add the reconstituted reagent to each well containing the cell lysate.

  • Luminescence Measurement: Immediately measure the luminescence using a plate reader. The light output is directly proportional to the ATP concentration.

  • Data Analysis:

    • Generate a standard curve using the provided ATP standard.

    • Calculate the ATP concentration in each sample based on the standard curve.

    • Normalize the ATP levels to cell number or protein concentration.

ATP Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_treat Seed and Treat Cells with this compound lyse_cells Lyse Cells to Release ATP seed_treat->lyse_cells transfer_lysate Transfer Lysate to Opaque Plate lyse_cells->transfer_lysate add_reagent Add Luciferase/ Luciferin Reagent transfer_lysate->add_reagent measure_luminescence Measure Luminescence add_reagent->measure_luminescence quantify_atp Quantify ATP Levels measure_luminescence->quantify_atp generate_curve Generate ATP Standard Curve generate_curve->quantify_atp

Caption: Workflow for quantifying cellular ATP levels using a bioluminescence assay.

Protocol 4: Detection of Mitochondrial Superoxide with MitoSOX Red

This protocol uses the fluorescent probe MitoSOX Red, which selectively targets mitochondria and fluoresces upon oxidation by superoxide.

Materials:

  • MitoSOX Red mitochondrial superoxide indicator

  • HBSS (Hank's Balanced Salt Solution) or other suitable buffer

  • This compound stock solution (in DMSO)

  • Antimycin A (positive control)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Culture and treat cells with this compound as described in previous protocols. Include a positive control group treated with Antimycin A (e.g., 10 µM) for 30 minutes.

  • MitoSOX Staining:

    • Prepare a 5 µM working solution of MitoSOX Red in pre-warmed HBSS.

    • Remove the treatment medium and wash the cells once with warm HBSS.

    • Add the MitoSOX Red working solution to the cells.

    • Incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with warm HBSS.

  • Analysis:

    • Flow Cytometry: Trypsinize and resuspend the cells in HBSS. Analyze the fluorescence using the PE channel (or equivalent) of a flow cytometer.

    • Fluorescence Microscopy: Add fresh HBSS to the wells and visualize the cells using a fluorescence microscope with appropriate filters for red fluorescence.

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population (flow cytometry) or individual cells (microscopy). An increase in fluorescence indicates an increase in mitochondrial superoxide production.

MitoSOX Assay Workflow

G cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis seed_treat Seed and Treat Cells with this compound add_mitosox Add MitoSOX Red Solution seed_treat->add_mitosox incubate Incubate (10-30 min) add_mitosox->incubate wash Wash Cells incubate->wash analyze_fluorescence Analyze by Flow Cytometry or Microscopy wash->analyze_fluorescence quantify_ros Quantify Superoxide Production analyze_fluorescence->quantify_ros

Caption: Workflow for detecting mitochondrial superoxide using MitoSOX Red.

Signaling Pathways Implicated in this compound-Induced Mitochondrial Dysfunction

The precise signaling pathways modulated by this compound that lead to mitochondrial dysfunction are not yet fully elucidated. However, based on its known effects as a mitochondrial respiratory chain inhibitor and uncoupler, it is plausible that this compound activates canonical pathways associated with mitochondrial stress and apoptosis.

Hypothesized Intrinsic Apoptosis Pathway Activation

Mitochondrial dysfunction is a key trigger for the intrinsic pathway of apoptosis. This compound's disruption of the mitochondrial membrane potential and inhibition of ATP synthesis can lead to the release of pro-apoptotic factors from the mitochondria, initiating a caspase cascade.

G This compound This compound mitochondria Mitochondrial Dysfunction (ΔΨm Collapse, ↓ATP, ↑ROS) This compound->mitochondria bax_bak Bax/Bak Activation mitochondria->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential activation of the AMPK energy stress pathway in response to this compound.

Disclaimer: The signaling pathways presented are based on the known downstream consequences of the mitochondrial dysfunction induced by compounds with similar mechanisms to this compound. Direct experimental evidence specifically linking this compound to the modulation of these pathways is currently limited. Further research is required to definitively establish these connections.

References

Bikaverin: A Promising Biocontrol Agent for Sustainable Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Bikaverin, a reddish polyketide pigment produced by several species of the fungus Fusarium, is emerging as a significant candidate for biocontrol in agriculture.[1][2][3] Its broad spectrum of biological activities, including antifungal, antibacterial, antiprotozoal, and nematicidal properties, positions it as a versatile tool in the development of sustainable pest management strategies.[4][5][6] This document provides detailed application notes, experimental protocols, and an overview of the known signaling pathways related to this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Overview of this compound's Biocontrol Potential

This compound has demonstrated efficacy against a range of plant pathogens. Notably, it has been shown to be effective in controlling tomato late blight caused by Phytophthora infestans and exhibits nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus.[4][6] Recent studies also suggest an intriguing indirect role in disease suppression by manipulating the rhizosphere microbiome. This compound can suppress certain beneficial plant growth-promoting rhizobacteria while favoring the dominance of other fungal genera, thereby creating a microbial environment that can be either beneficial or detrimental to plant health depending on the context.[4]

Key Characteristics of this compound:

  • Chemical Nature: A tetracyclic benzoxanthone polyketide.[1][2][3][7]

  • Source: Produced by various Fusarium species, including F. fujikuroi, F. oxysporum, and F. proliferatum.[8][9]

  • Biological Activity: Exhibits a wide range of antimicrobial and cytotoxic effects.[4][5]

  • Regulation of Production: Biosynthesis is induced by environmental cues such as acidic pH and nitrogen scarcity.[1][2][3][4]

Quantitative Data on Biological Activity

The following tables summarize the reported quantitative data on the biological activity of this compound against various pathogens.

Table 1: Antimicrobial Activity of this compound

Target OrganismTypeMinimum Inhibitory Concentration (MIC)Reference
Methicillin-resistant Staphylococcus aureusBacterium1.25 - 5 µg/mL[5][10]
Vancomycin-resistant Enterococcus faecalisBacterium1.25 - 5 µg/mL[5][10]
Staphylococcus aureusBacterium1.25 - 5 µg/mL[5][10]
Escherichia coliBacterium1.25 - 5 µg/mL[5][10]
Pseudomonas aeruginosaBacterium1.25 - 5 µg/mL[5][10]
Klebsiella pneumoniaeBacterium1.25 - 5 µg/mL[5][10]
Candida albicansFungus1.25 - 5 µg/mL[5][10]
Candida kruseiFungus1.25 - 5 µg/mL[5][10]
Leishmania brasiliensisProtozoan0.15 µg/mL[6]

Table 2: Nematicidal Activity of this compound

Target OrganismMortality RateConcentrationReference
Bursaphelenchus xylophilus (pine wood nematode)50%100 µg/L[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production, extraction, and evaluation of this compound's biocontrol activity.

Production of this compound in Submerged Culture

This protocol is adapted from studies on Fusarium fujikuroi and Fusarium oxysporum.[6][11][12]

Materials:

  • Fusarium strain (e.g., F. fujikuroi, F. oxysporum)

  • Potato Dextrose Agar (PDA) plates

  • Basal Fermentation Medium (g/L): KH2PO4 1.5, NaCl 0.5, MgSO4·7H2O 0.2, Na2MoO4·2H2O 0.05, Yeast Extract 3.0, Glucose 20, Soy Peptone 3.0

  • Modified Fermentation Medium for optimal production (g/L): KH2PO4 1.5, NaCl 0.5, Defatted cottonseed meal 2, Glucose 50

  • Erlenmeyer flasks (250 mL)

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Culture the Fusarium strain on PDA plates supplemented with 2 g/L yeast extract at 28°C for 4-5 days.

  • Seed Culture: Inoculate 20 mL of basal fermentation medium in a 250 mL Erlenmeyer flask with a small agar plug from the PDA plate. Incubate at 28°C with agitation at 200 rpm for 3 days.

  • Production Culture: Inoculate 22.5 mL of the modified fermentation medium in a 250 mL Erlenmeyer flask with 2.5 mL of the seed culture.

  • Incubation: Incubate the production culture at 28°C with agitation at 200 rpm for 8-10 days. This compound production is indicated by the development of a reddish-violet pigment in the culture broth and mycelia.[11]

  • Harvesting: After the incubation period, separate the mycelia from the culture broth by filtration.

Extraction and Purification of this compound

This protocol is based on established methods for extracting polyketide pigments.[4]

Materials:

  • Harvested mycelia and culture filtrate

  • Ethyl acetate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., hexane-ethyl acetate gradient)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction from Filtrate: Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Extraction from Mycelia: Lyophilize the harvested mycelia and extract the this compound with ethyl acetate.

  • Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification: Purify the crude extract using silica gel column chromatography with a suitable solvent gradient.

  • Final Purification and Analysis: Further purify the this compound-containing fractions by HPLC and confirm the identity and purity by UV-visible spectroscopy and NMR.[11]

In Vitro Antifungal Assay

This protocol describes how to assess the antifungal activity of this compound against plant pathogenic fungi.[4]

Materials:

  • Purified this compound

  • Target fungal pathogens (e.g., Colletotrichum gloeosporioides, Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • Petri dishes

  • Sterile cork borer

Procedure:

  • Prepare this compound-amended Media: Incorporate different concentrations of the crude or purified this compound extract into molten PDA.

  • Plate Preparation: Pour the this compound-amended PDA into sterile Petri dishes and allow them to solidify. Use PDA without this compound as a control.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) of the target fungal pathogen at the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the respective fungus.

  • Data Collection: Measure the colony diameter at regular intervals until the fungus in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of growth inhibition for each this compound concentration compared to the control.

In Vivo Pathogenicity Assay (Sterile Conditions)

This protocol evaluates the effect of this compound on disease development in a controlled environment.[4]

Materials:

  • Tissue-cultured banana seedlings (or other suitable host plants)

  • Wild-type (WT) this compound-producing Fusarium strain

  • This compound-deficient mutant (ΔFocBik1) Fusarium strain

  • Sterile water

  • Conidia suspension (10^6 conidia/mL)

  • Sterile planting substrate (e.g., vermiculite, perlite)

  • Growth chamber

Procedure:

  • Plant Preparation: Gently rinse the roots of the tissue-cultured seedlings with sterile water.

  • Inoculation: Immerse the roots of the seedlings in the conidia suspension of either the WT or the ΔFocBik1 strain for 30 minutes. A mock inoculation with sterile water serves as a control.

  • Transplanting: Plant the inoculated seedlings in a sterile substrate.

  • Incubation: Maintain the plants in a growth chamber under controlled conditions (e.g., 28°C, 16h light/8h dark cycle).

  • Disease Assessment: Monitor the plants for disease symptoms (e.g., wilting, chlorosis, stunting) over several weeks.

  • Data Analysis: Score the disease severity using a standardized rating scale and compare the pathogenicity of the WT and mutant strains.

Signaling Pathways and Regulatory Networks

The production of this compound is tightly regulated by a complex network of signaling pathways that respond to environmental cues.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is primarily controlled by the bik gene cluster (bik1 to bik6).[13] The expression of these genes is influenced by several factors, including nitrogen availability and pH. The VELVET protein complex and the pH-responsive transcription factor PacC are key regulators in this process.[8][9][13]

Bikaverin_Biosynthesis_Regulation Nitrogen_Scarcity Nitrogen Scarcity VELVET_Complex VELVET Complex (e.g., BcVEL1) Nitrogen_Scarcity->VELVET_Complex activates Acidic_pH Acidic pH PacC PacC (inactive) Acidic_pH->PacC maintains inactive state bik_genes bik Gene Cluster (bik1-bik6) VELVET_Complex->bik_genes positively regulates PacC->bik_genes removes repression Bikaverin_Biosynthesis This compound Biosynthesis bik_genes->Bikaverin_Biosynthesis encodes enzymes for Biocontrol_Evaluation_Workflow Production This compound Production (Submerged Culture) Extraction Extraction & Purification Production->Extraction In_Vitro In Vitro Assays (Antifungal, Antibacterial) Extraction->In_Vitro In_Vivo_Sterile In Vivo Assays (Sterile Conditions) Extraction->In_Vivo_Sterile In_Vitro->In_Vivo_Sterile Promising results lead to Rhizosphere Rhizosphere Microbiome Interaction Studies In_Vivo_Sterile->Rhizosphere Investigate ecological role Field_Trials Field Trials In_Vivo_Sterile->Field_Trials High efficacy leads to Rhizosphere->Field_Trials Positive ecological impact leads to Data_Analysis Data Analysis & Efficacy Determination Field_Trials->Data_Analysis Rhizosphere_Interaction This compound This compound Secretion by Fusarium PGPR Plant Growth-Promoting Rhizobacteria (e.g., Bacillus) This compound->PGPR suppresses Fungi Other Fungal Genera This compound->Fungi promotes dominance Rhizosphere Rhizosphere Microbiome Composition PGPR->Rhizosphere influences Fungi->Rhizosphere influences Plant_Health Plant Health & Disease Susceptibility Rhizosphere->Plant_Health impacts

References

Application Note: High-Throughput Screening for Bikaverin-Like Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bikaverin, a reddish polyketide pigment produced by various fungal species, notably from the genus Fusarium, has garnered significant interest in the scientific community due to its diverse biological activities.[1][2] This tetracyclic benzoxanthone compound has demonstrated promising antibiotic properties against certain protozoa and fungi, as well as notable antitumoral activity against various cancer cell lines.[1][3][4][5] The growing body of evidence supporting its therapeutic potential necessitates the development of robust high-throughput screening (HTS) methods to identify novel this compound-like compounds with enhanced efficacy and favorable pharmacological profiles.

This application note provides detailed protocols for a cell-based HTS assay to identify compounds with cytotoxic and potential anticancer properties similar to this compound. The primary assay is a colorimetric method for assessing cell viability, which is a common and reliable technique for preliminary anticancer drug screening.[3] Additionally, protocols for secondary antimicrobial screening are provided to assess the broader biological activity of identified hits.

Data Presentation

Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
MCF-7Human Breast Adenocarcinoma1.97[6]
A427Human Lung Carcinoma2.81[6]
A431Human Epidermoid Carcinoma3.27[6]
NCI-H460Human Non-Small Cell Lung CancerNot Specified[3]
MIA PaCa-2Human Pancreatic CarcinomaNot Specified[3]
SF-268Human CNS Cancer (Glioma)Not Specified[3]
L929Mouse Fibroblast1.79 (µg/mL)[7][8]
PC-3MHuman Prostate Cancer3.8 (at 20h)[3]
MDA-MB-231Human Breast Cancer7.5 (at 40h)[3]
Table 2: Antimicrobial Activity of this compound
MicroorganismTypeMIC (µg/mL)Reference
Methicillin-resistant Staphylococcus aureusBacterium1.25 - 5[7][8]
Vancomycin-resistant Enterococcus faecalisBacterium1.25 - 5[7][8]
Staphylococcus aureusBacterium1.25 - 5[7][8]
Escherichia coliBacterium1.25 - 5[7][8]
Pseudomonas aeruginosaBacterium1.25 - 5[7][8]
Klebsiella pneumoniaeBacterium1.25 - 5[7][8]
Candida albicansFungus1.25 - 5[7][8]
Candida kruseiFungus1.25 - 5[7][8]
Bacillus velezensisBacterium2.5 (complete inhibition)[4]
Actinomycetes strain DMS16689Bacterium>1.25 (mild inhibition)[4]

Experimental Protocols

High-Throughput Screening for Cytotoxic Activity using MTT Assay

This protocol is adapted for a 96-well plate format, suitable for HTS.

Materials:

  • Cancer cell lines (e.g., MCF-7, A427, A431)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Compound library dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well tissue culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium to a concentration of 7.5 x 10^4 cells/mL.[9]

    • Seed 100 µL of the cell suspension (7,500 cells/well) into each well of a 96-well plate.[9]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the compounds from the library. The final solvent concentration should not exceed 0.5% to avoid toxicity.

    • Carefully remove the medium from the wells.

    • Add 100 µL of fresh medium containing the desired concentration of the test compounds to each well.[9] Include wells with vehicle control (e.g., DMSO) and positive control (e.g., this compound).

    • Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.[6]

  • MTT Assay:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 3.5-4 hours at 37°C.[9]

    • Visually confirm the formation of purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Data Acquisition:

    • Measure the absorbance at 570 nm or 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Secondary Screening for Antimicrobial Activity using Microdilution Method

Materials:

  • Bacterial and/or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Compound hits from the primary screen

  • Positive control antibiotics/antifungals

  • Microplate reader or visual inspection

Protocol:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight in their respective growth media.

    • Dilute the cultures to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Compound Dilution:

    • Perform serial twofold dilutions of the hit compounds in the appropriate growth medium directly in the 96-well plates.

  • Inoculation:

    • Add the standardized microbial inoculum to each well containing the diluted compounds.

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizations

This compound-Induced Apoptosis Signaling Pathway

This compound is known to induce apoptosis in cancer cells.[3] One of its proposed mechanisms of action is the inhibition of protein kinase CK2, an enzyme that plays a role in suppressing apoptosis.[6] Inhibition of CK2 can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately triggering the apoptotic cascade.

Bikaverin_Apoptosis_Pathway This compound This compound-like Compound CK2 Protein Kinase CK2 This compound->CK2 Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) CK2->Anti_Apoptotic activates Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bax) Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion activates Anti_Apoptotic->Mitochondrion inhibits Caspases Caspase Cascade Mitochondrion->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: Proposed signaling pathway of this compound-induced apoptosis.

High-Throughput Screening Workflow

The following diagram illustrates the workflow for the primary high-throughput screening of a compound library for this compound-like cytotoxic activity.

HTS_Workflow Start Start: Compound Library Cell_Seeding 1. Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Compound_Addition 2. Add Compounds from Library Cell_Seeding->Compound_Addition Incubation 3. Incubate for 24-48 hours Compound_Addition->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation 5. Incubate for 3.5-4 hours MTT_Addition->Formazan_Incubation Solubilization 6. Solubilize Formazan Crystals Formazan_Incubation->Solubilization Readout 7. Measure Absorbance (570/590 nm) Solubilization->Readout Data_Analysis 8. Data Analysis & Hit Identification Readout->Data_Analysis End End: Identified Hits Data_Analysis->End

Caption: Workflow for the high-throughput screening of cytotoxic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bikaverin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing Bikaverin production in fermenter cultures of Fusarium species. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide & FAQs

This section is designed to provide direct answers and solutions to specific problems that may arise during this compound fermentation.

Q1: Why is my Fusarium culture not producing any this compound, or the yield is very low?

A1: Low or no this compound production can be attributed to several factors, primarily related to culture conditions and media composition. This compound is a secondary metabolite, and its biosynthesis is often triggered by specific environmental cues, typically stress conditions. Here are the key aspects to investigate:

  • pH of the Medium: this compound production is significantly induced by acidic conditions.[1][2] The optimal pH for biosynthesis is generally below 5.0.[3] Alkaline or neutral pH can repress the expression of the bik gene cluster responsible for this compound synthesis.[4][5]

  • Nitrogen Source and Concentration: Nitrogen limitation is a critical factor for inducing this compound production.[2][3] High concentrations of nitrogen, especially readily available sources like ammonium, can repress the biosynthetic pathway.[4][6] Consider using a low concentration of a complex nitrogen source or creating nitrogen-limiting conditions after an initial growth phase. The optimal Carbon to Nitrogen (C:N) ratio for maximal this compound production has been reported to be 150:1.[7]

  • Carbon Source: While various carbon sources can be utilized by Fusarium for growth, sucrose has been shown to strongly increase this compound production compared to other sugars like glucose.[8][9]

  • Aeration: Adequate aeration is crucial for both fungal growth and this compound production.[7] Low dissolved oxygen levels can be a limiting factor.

  • Genetic Integrity of the Strain: Ensure that the Fusarium strain being used possesses a complete and functional this compound biosynthesis gene cluster (bik1-bik6).[10] Mutations in these genes can lead to a loss of production.[4]

Q2: I am observing significant batch-to-batch variability in my this compound yield. What could be the cause?

A2: Batch-to-batch variability is a common challenge in fermentation processes. Inconsistent control over the following parameters is often the root cause:

  • Inoculum Quality: The age, concentration, and physiological state of the inoculum can significantly impact the fermentation kinetics and final product yield. Standardize your inoculum preparation protocol.

  • Precise pH Control: As this compound production is highly pH-sensitive, minor variations in the initial pH or the buffering capacity of your medium can lead to different outcomes.[11] Continuous monitoring and control of pH during the fermentation is recommended.

  • Nutrient Concentration: Ensure accurate and consistent preparation of your fermentation medium. Small errors in the concentration of carbon or nitrogen sources can have a large impact on the C:N ratio and, consequently, on this compound production.

  • Aeration and Agitation Rates: Inconsistent agitation and aeration can lead to variations in dissolved oxygen levels and shear stress on the mycelia, affecting both growth and secondary metabolite production.[12][13]

Q3: My culture shows good biomass growth, but the this compound production remains low. Why is this happening?

A3: This phenomenon, known as the decoupling of growth and production, is characteristic of many secondary metabolites. High biomass does not always correlate with high this compound yield.

  • Metabolic Shift: this compound biosynthesis is typically initiated during the stationary phase of growth, often triggered by nutrient limitation (e.g., nitrogen depletion).[14] If the culture remains in a prolonged growth phase due to nutrient-rich conditions, the metabolic shift to secondary metabolism may be delayed or inhibited.

  • Sub-optimal Induction Cues: The necessary triggers for this compound production, such as acidic pH and nitrogen starvation, may not be adequately met in a medium optimized solely for rapid growth.[1][2]

Q4: The color of my fermentation broth is not the characteristic red of this compound. What does this indicate?

A4: The reddish color of the broth is a direct visual indicator of this compound production.[7] An absence of this color suggests a lack of this compound synthesis. However, the exact hue can be influenced by the pH of the medium. This compound acts as a pH indicator, appearing red in acidic solutions and shifting to a violet-blue color in alkaline conditions.

Data on this compound Production Parameters

The following tables summarize quantitative data on the effects of various fermentation parameters on this compound production, compiled from multiple studies.

Table 1: Effect of Carbon Source on this compound Production

Carbon SourceThis compound Concentration (mg/L)Specific Production (mg/g DCW)
GlucoseHighModerate
FructoseHighModerate
SucroseVery HighHigh
LactoseHighModerate
XyloseHighModerate
MaltoseLowLow
Soluble StarchLowLow
CellobioseLowLow
GalactoseLowLow

Data adapted from a study on a mutant strain of F. fujikuroi. Actual values can be strain-dependent.[7][14]

Table 2: Effect of Nitrogen Source on this compound Production

Nitrogen SourceThis compound Concentration (mg/L)Specific Production (mg/g DCW)
Defatted Cottonseed MealVery HighVery High
Defatted Soy Bean MealHighHigh
Soy PeptoneModerateModerate
Meat PeptoneModerateModerate
Yeast ExtractModerateModerate
Ammonium SulphateLowLow
Ammonium NitrateLowLow
Ammonium ChlorideLowLow

Data reflects that complex organic nitrogen sources, particularly defatted plant meals, are superior for this compound production. Inorganic sources tend to yield lower amounts.[7]

Table 3: Influence of Fermentation Parameters on this compound Yield

ParameterOptimal Range/ConditionEffect on this compound Production
Temperature 21-28 °CProduction decreases significantly at higher temperatures (e.g., 35°C).[12]
pH 2.5 - 4.5Acidic pH is crucial for the expression of biosynthesis genes.[9][11]
Agitation Speed 200 - 289 rpmHigher agitation can improve aeration and nutrient distribution, positively impacting yield.[12]
Aeration HighIncreased dissolved oxygen generally favors this compound production.[7]

Experimental Protocols

1. Fermentation Protocol for this compound Production

This protocol is a general guideline and may require optimization for specific Fusarium strains.

  • Inoculum Preparation:

    • Cultivate the Fusarium strain on Potato Dextrose Agar (PDA) slants for 5-7 days at 28°C.

    • Prepare a pre-culture by inoculating a 250 mL flask containing 50 mL of Potato Dextrose Broth (PDB) with a small agar plug from the slant.

    • Incubate the pre-culture at 28°C on a rotary shaker at 150-200 rpm for 48-72 hours.

  • Fermentation:

    • Prepare the production medium. A recommended basal medium consists of (g/L): KH2PO4 1.5, NaCl 0.5, MgSO4·7H2O 0.2, Na2MoO4·2H2O 0.05, a nitrogen source (e.g., 2 g/L defatted cottonseed meal), and a carbon source (e.g., 50 g/L sucrose).[7]

    • Adjust the initial pH of the medium to approximately 4.5 with HCl.

    • Autoclave the medium and allow it to cool.

    • Inoculate the production medium with 5-10% (v/v) of the pre-culture.

    • Incubate the culture in a fermenter at 28°C with an agitation of 200 rpm and an appropriate aeration rate for 5-7 days.

    • Monitor pH, biomass, and this compound production periodically.

2. This compound Extraction Protocol

  • From Culture Broth:

    • At the end of the fermentation, harvest the entire culture broth.

    • Extract the broth with an equal volume of ethyl acetate by vigorous shaking for 5-10 minutes.[9]

    • Separate the organic (ethyl acetate) phase, which will be red in color, from the aqueous phase by centrifugation (e.g., 4000 rpm for 10 minutes).

    • Repeat the extraction of the aqueous phase to maximize recovery.

    • Pool the organic phases and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

  • From Mycelia (Intracellular):

    • Separate the mycelia from the culture broth by filtration or centrifugation.

    • Lyophilize (freeze-dry) the mycelial biomass.

    • Extract the dried biomass with chloroform or ethyl acetate, often with acidification, using a Soxhlet apparatus or by refluxing for several hours.[7]

    • Filter the extract and evaporate the solvent to obtain the crude intracellular this compound.

3. Quantification of this compound

  • Spectrophotometric Method:

    • Dissolve the crude this compound extract in a known volume of chloroform or ethyl acetate.

    • Measure the absorbance of the solution at approximately 500-520 nm.[9]

    • Calculate the concentration using a standard curve prepared with purified this compound or by using the molar extinction coefficient.

  • High-Performance Liquid Chromatography (HPLC) Method:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water (often with a small percentage of formic acid).

    • Detect this compound using a UV-Vis or Diode Array Detector (DAD) at its maximum absorbance wavelength.

    • Quantify the this compound concentration by comparing the peak area to a standard curve of a known concentration of purified this compound.[7][15]

Visualizations

Bikaverin_Biosynthesis_Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (bik1) acetyl_coa->pks pre_this compound Pre-bikaverin pks->pre_this compound monooxygenase Monooxygenase (bik2) pre_this compound->monooxygenase intermediate Oxidized Intermediate monooxygenase->intermediate methyltransferase O-methyltransferase (bik3) intermediate->methyltransferase This compound This compound methyltransferase->this compound

Caption: Core this compound biosynthetic pathway.

Experimental_Workflow cluster_0 Fermentation cluster_1 Downstream Processing inoculum Inoculum Preparation fermenter Fermenter Cultivation inoculum->fermenter extraction Extraction (Ethyl Acetate) fermenter->extraction quantification Quantification (HPLC/Spectrophotometry) extraction->quantification

Caption: General experimental workflow for this compound production.

Regulatory_Influences bik_cluster Bik Gene Cluster (bik1-6) bikaverin_prod This compound Production bik_cluster->bikaverin_prod Leads to acidic_ph Acidic pH (<5.0) acidic_ph->bik_cluster Induces nitrogen_limitation Nitrogen Limitation nitrogen_limitation->bik_cluster Induces sucrose Sucrose sucrose->bikaverin_prod Enhances alkaline_ph Alkaline pH (>7.0) alkaline_ph->bik_cluster Represses high_nitrogen High Nitrogen high_nitrogen->bik_cluster Represses

Caption: Key regulatory factors influencing this compound production.

References

Technical Support Center: Troubleshooting Low Bikaverin Yield from Fusarium

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of Bikaverin from Fusarium species.

Frequently Asked Questions (FAQs)

Q1: My Fusarium culture is growing well, but the characteristic red pigment (this compound) is not being produced. What are the most likely causes?

A1: Healthy mycelial growth without pigmentation is a common issue and often points to suboptimal culture conditions for secondary metabolite production. The primary factors influencing this compound synthesis are nutrient availability and pH. Specifically, high nitrogen concentrations and a neutral to alkaline pH are known to suppress the expression of the bik gene cluster responsible for this compound biosynthesis.[1][2]

Q2: What is the optimal pH for this compound production?

A2: this compound production is significantly favored under acidic conditions.[2][3][4] The metabolic pathway is most active at a low pH, and gene expression studies have shown that the bik genes are repressed at a pH of 5.0 or higher.[1][5] For instance, in Fusarium oxysporum f. sp. cubense TR4, abundant this compound production was observed at pH 4, while it was markedly reduced at pH 7 and 9.[6] While there's a range of effective acidic pH values, maintaining the culture pH between 2.5 and 4.0 has been shown to be effective.[7][8]

Q3: How does the nitrogen source in the medium affect this compound yield?

A3: The concentration and type of nitrogen source are critical. High amounts of nitrogen repress this compound synthesis.[1] Nitrogen starvation or limitation is a well-established trigger for inducing the this compound biosynthetic pathway.[2][9] Organic nitrogen sources, such as defatted plant meals (e.g., cottonseed or soybean meal), have been shown to support higher this compound production compared to some inorganic sources.[10][11] For example, one study found that an inorganic nitrogen source, sodium nitrate (NaNO3), failed to induce this compound biosynthesis, whereas an organic source like yeast extract at an acidic pH was effective.[6]

Q4: What is the ideal Carbon-to-Nitrogen (C:N) ratio for maximizing this compound production?

A4: A high C:N ratio is generally favorable for this compound production, as it creates a condition of nitrogen limitation relative to the carbon source. An optimal C:N ratio of 150:1 was identified for maximal this compound production in a mutant strain of Fusarium fujikuroi.[10][12]

Q5: Which carbon source is best for this compound production?

A5: Several carbon sources can support this compound production. However, studies have shown that sucrose and glucose are particularly effective.[9][10][13] In some cases, sucrose has been reported to strongly increase this compound production compared to other carbon sources.[9][13]

Q6: Can aeration of the culture impact the yield of this compound?

A6: Yes, aeration is an important factor. Higher aeration has been reported to enhance both fungal growth and the production of this compound.[4][10] This is likely due to the oxygen requirement for certain enzymatic reactions in the this compound biosynthesis pathway.[4]

Troubleshooting Guide

Issue 1: No or Very Low this compound Production with Good Mycelial Growth
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal pH Measure the pH of the culture medium. If it is neutral or alkaline, adjust the initial pH of the medium to be acidic (e.g., pH 4.0-5.0) or use a buffered medium to maintain an acidic environment.[6][7][8][14]A visible reddening of the mycelium and culture broth should occur as this compound production is induced.
Nitrogen Repression Review the composition of your culture medium. If it contains high concentrations of readily available nitrogen, switch to a nitrogen-limited medium or a medium with a high C:N ratio (e.g., 150:1).[10][12] Consider using complex organic nitrogen sources like defatted cottonseed meal.[10]This compound production should increase as nitrogen repression is alleviated.
Inappropriate Carbon Source If using a carbon source other than glucose or sucrose, consider switching to one of these, as they are often reported to support high this compound yields.[10][13][15]An increase in the final this compound titer.
Insufficient Aeration Increase the agitation speed in shake flask cultures or the aeration rate in a bioreactor to improve oxygen supply.[4][10]Enhanced this compound production alongside healthy fungal growth.
Issue 2: this compound Production Starts but Ceases Prematurely
Potential Cause Troubleshooting Step Expected Outcome
pH Shift During Fermentation Monitor the pH of the culture over time. Fungal metabolism can alter the pH of the medium. If the pH rises above the optimal acidic range, consider using a buffered medium or periodic pH adjustments.Sustained this compound production throughout the fermentation period.
Nutrient Depletion (other than Nitrogen) While nitrogen limitation is inductive, the depletion of other essential nutrients like phosphate or sulfate can also impact secondary metabolism. Ensure the basal medium is not deficient in these, or test the effect of phosphate and sulfate starvation, which has been shown to enhance production in some cases.[2]A more robust and prolonged phase of this compound production.
Feedback Inhibition High concentrations of this compound may potentially inhibit its own production. Consider implementing an in-situ product removal strategy, such as extractive fermentation, if feasible.Increased overall yield by continuously removing the product from the culture.

Quantitative Data Summary

The following tables summarize this compound yields obtained under various experimental conditions as reported in the literature.

Table 1: Effect of Carbon Source on this compound Yield in Fusarium fujikuroi mutant Mut-4 [10]

Carbon SourceThis compound Concentration (mg/L)Specific this compound Production (mg/g DCW)
Glucose1850308
Sucrose1600258
Fructose1200207
Maltose1050175
Lactose800174
Starch950186

DCW: Dry Cell Weight

Table 2: Effect of Nitrogen Source on this compound Yield in Fusarium fujikuroi mutant Mut-4 [10]

Nitrogen SourceThis compound Concentration (mg/L)Specific this compound Production (mg/g DCW)
Defatted Cottonseed Meal2000435
Defatted Soy Bean Meal1400304
Yeast Extract1100216
Soy Peptone900176
Ammonium Sulphate450100
Ammonium Nitrate30070

Experimental Protocols

Protocol 1: Shake Flask Cultivation for this compound Production [10]

  • Medium Preparation: Prepare a basal fermentation medium with the following composition (per liter): 1.5 g KH2PO4, 0.5 g NaCl, 0.2 g MgSO4·7H2O, 0.05 g Na2MoO4·2H2O.

  • Carbon and Nitrogen Sources: Supplement the basal medium with a carbon source (e.g., 50 g/L glucose) and a nitrogen source (e.g., 2 g/L defatted cottonseed meal).[10]

  • Sterilization: Autoclave the medium at 121°C for 15 minutes.

  • Inoculation: Inoculate the sterilized medium with a 48-hour old liquid culture of Fusarium.

  • Incubation: Incubate the flasks at 28°C with agitation at 200 rpm for 5 to 7 days.[10]

Protocol 2: Extraction and Quantification of this compound [8][10][16]

  • Extraction: Acidify the whole culture broth with HCl. Extract the this compound three times with an equal volume of ethyl acetate.[4][17][18]

  • Concentration: Pool the organic layers and evaporate the solvent under vacuum.

  • Quantification: Re-dissolve the residue in a known volume of chloroform or methanol.[10] Measure the absorbance at approximately 500-518 nm using a spectrophotometer.[8][10] Calculate the concentration using a standard curve or the molar extinction coefficient.

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound from acetyl-CoA is a multi-step process encoded by the bik gene cluster.

Bikaverin_Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (Bik1) acetyl_coa->pks pre_this compound Pre-Bikaverin pks->pre_this compound monooxygenase Monooxygenase (Bik2) pre_this compound->monooxygenase northis compound Northis compound monooxygenase->northis compound methyltransferase O-Methyltransferase (Bik3) northis compound->methyltransferase This compound This compound methyltransferase->this compound transporter Transporter (Bik6) This compound->transporter extracellular Extracellular this compound transporter->extracellular Bikaverin_Regulation cluster_conditions Environmental Conditions cluster_genes Gene Expression Acidic pH Acidic pH bik_genes bik Gene Cluster Expression Acidic pH->bik_genes Nitrogen Limitation Nitrogen Limitation Nitrogen Limitation->bik_genes High Aeration High Aeration High Aeration->bik_genes Alkaline/Neutral pH Alkaline/Neutral pH Alkaline/Neutral pH->bik_genes High Nitrogen High Nitrogen High Nitrogen->bik_genes This compound This compound Production bik_genes->this compound Troubleshooting_Workflow start Start: Low this compound Yield check_growth Is Mycelial Growth Normal? start->check_growth optimize_growth Optimize Basal Medium and Inoculum Conditions check_growth->optimize_growth No check_ph Check Culture pH check_growth->check_ph Yes optimize_growth->check_growth adjust_ph Adjust Initial pH to Acidic Range (e.g., 4.0-5.0) check_ph->adjust_ph Not Acidic check_nitrogen Review Nitrogen Source and Concentration check_ph->check_nitrogen Acidic adjust_ph->check_nitrogen adjust_nitrogen Implement Nitrogen Limitation (High C:N Ratio) check_nitrogen->adjust_nitrogen High N check_aeration Assess Aeration check_nitrogen->check_aeration N-Limited adjust_nitrogen->check_aeration adjust_aeration Increase Agitation/Aeration Rate check_aeration->adjust_aeration Low consider_strain Consider Strain Improvement (Mutation/Selection) check_aeration->consider_strain Adequate adjust_aeration->consider_strain end Successful this compound Production consider_strain->end

References

Technical Support Center: Bikaverin Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Bikaverin in in vitro experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its solubility a concern for in vitro studies?

This compound is a reddish polyketide pigment produced by several species of Fusarium fungi. It exhibits a range of biological activities, including anticancer, antifungal, and antiprotozoal properties. However, this compound is poorly soluble in aqueous solutions, which can lead to precipitation in cell culture media, inaccurate dosing, and unreliable experimental results.

2. What are the recommended solvents for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for cell-based assays. This compound is also soluble in other organic solvents such as chloroform, dichloromethane, and ethyl acetate. For in vitro experiments, a high-quality, anhydrous grade of DMSO should be used to minimize water absorption, which can decrease the solubility of hydrophobic compounds.

3. How should I prepare a this compound stock solution?

A recommended starting point for a this compound stock solution is 1 mg/mL in DMSO.[1] To achieve this, ultrasonic and warming may be necessary.[1] For example, a stock solution of 1250 µg/mL can be prepared by dissolving the appropriate amount of this compound in DMSO.[2] It is crucial to ensure the this compound is completely dissolved before further dilution.

4. How should I store my this compound stock solution?

This compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.[1] When stored at -80°C, the solution is stable for up to 6 months, while at -20°C, it is stable for about one month.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

5. My this compound precipitates when I add it to my cell culture medium. What can I do?

Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:

  • Optimize the final DMSO concentration: While a lower DMSO concentration is generally desirable to minimize solvent toxicity, a slightly higher concentration (up to 0.5% v/v) might be necessary to keep this compound in solution. However, it is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[3]

  • Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed cell culture medium can sometimes improve solubility.

  • Increase the volume of the medium: Adding the this compound stock to a larger volume of medium while vortexing or gently mixing can aid in its dispersion and dissolution.

  • Consider serial dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the culture medium.

  • Employ sonication: After diluting the stock solution in the medium, brief sonication can help to redissolve any precipitate.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO 1 mg/mL (2.62 mM)[1]May require sonication and warming.[1]
Chloroform 0.5 mg/mL[4]---
Dichloromethane 0.5 mg/mL[4]---
Ethyl Acetate High[5]A good solvent for extraction.[5]
Aqueous Solutions (e.g., PBS, Cell Culture Media) Poorly solubleProne to precipitation.

Table 2: Reported IC50 and EC50 Values of this compound in Cancer Cell Lines

Cell LineAssayIC50 / EC50 (µM)Incubation Time (hours)
MCF7 (Breast Cancer) MTT Assay~1-10 (concentration dependent reduction)24
A427 (Lung Cancer) MTT Assay~1-10 (concentration dependent reduction)24
A431 (Skin Cancer) MTT Assay~1-10 (concentration dependent reduction)24
MCF7 (Breast Cancer) EdU Proliferation Assay1.9724
A427 (Lung Cancer) EdU Proliferation Assay2.8124
A431 (Skin Cancer) EdU Proliferation Assay3.2724

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath or sonicator

  • Procedure for Stock Solution (1 mg/mL): a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 1 mg/mL. c. Vortex the tube vigorously for 1-2 minutes. d. If the this compound does not fully dissolve, warm the solution in a water bath (not exceeding 37°C) for 5-10 minutes or sonicate for a similar duration. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into single-use sterile tubes and store at -80°C.

  • Procedure for Working Solution: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Pre-warm the cell culture medium to 37°C. c. To minimize precipitation, add the this compound stock solution to the pre-warmed medium while gently vortexing or swirling the tube. It is recommended to add the stock solution dropwise to a larger volume of medium rather than the other way around. d. Ensure the final concentration of DMSO in the working solution is as low as possible and consistent across all experimental and control groups.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting Precipitation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot dilute Dilute Stock in Warm Medium thaw->dilute warm_media Warm Cell Culture Medium warm_media->dilute apply Apply to Cells dilute->apply precipitate Precipitation Observed check_dmso Check Final DMSO % precipitate->check_dmso serial_dilute Use Serial Dilution precipitate->serial_dilute sonicate_working Sonicate Working Solution precipitate->sonicate_working

Caption: Workflow for preparing and troubleshooting this compound solutions.

bikaverin_pathway cluster_this compound This compound Action cluster_ck2 Protein Kinase CK2 Signaling cluster_outcome Cellular Outcome This compound This compound ck2 Protein Kinase CK2 This compound->ck2 Inhibits akt AKT Pathway ck2->akt Activates nfkb NF-κB Pathway ck2->nfkb Activates jak_stat JAK/STAT Pathway ck2->jak_stat Activates apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition nfkb->apoptosis_inhibition jak_stat->apoptosis_inhibition apoptosis Apoptosis (Cell Death) apoptosis_inhibition->apoptosis Suppresses

Caption: this compound inhibits Protein Kinase CK2, promoting apoptosis.

References

Bikaverin Technical Support Center: Troubleshooting Precipitation in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing precipitation issues encountered when working with bikaverin in aqueous media.

Troubleshooting Guide

This guide addresses common issues related to this compound precipitation during experimental workflows.

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock solution into aqueous buffer. 1. pH of the aqueous medium: this compound is a reddish pigment that is more stable and soluble in acidic conditions. Its color can change to violet-blue in alkaline solutions, indicating a change in its chemical structure that may lead to precipitation. 2. Concentration of this compound: The final concentration of this compound in the aqueous medium may exceed its solubility limit. 3. Temperature of the medium: A cold aqueous medium can reduce the solubility of this compound.1. Adjust the pH of your aqueous buffer: Aim for a slightly acidic pH (e.g., pH 4.0-6.0) to improve this compound solubility. Avoid alkaline conditions. 2. Lower the final concentration: If possible, reduce the final working concentration of this compound in your experiment. 3. Warm the aqueous medium: Gently warm the aqueous buffer to room temperature or 37°C before adding the this compound stock solution. 4. Use a co-solvent: For challenging applications, consider the inclusion of a small percentage of a water-miscible organic solvent in your final aqueous medium, if compatible with your experimental system.
Cloudiness or precipitate formation in the stock solution (DMSO). 1. Low-quality or hygroscopic DMSO: Water absorbed by DMSO can reduce its ability to dissolve this compound. 2. Incomplete dissolution: this compound may not have been fully dissolved initially.1. Use high-purity, anhydrous DMSO. 2. Ensure complete initial dissolution: Use sonication and gentle warming (if necessary) to fully dissolve the this compound in DMSO. Visually inspect for any undissolved particles.
Precipitate forms over time in the prepared aqueous solution. 1. Instability of the solution: The aqueous solution of this compound may not be stable for long periods, especially at neutral or alkaline pH. 2. Evaporation: Evaporation of the solvent can increase the concentration of this compound, leading to precipitation.1. Prepare fresh solutions: It is best to prepare the final aqueous solution of this compound immediately before use. 2. Store properly: If short-term storage is necessary, keep the solution at a constant temperature and tightly sealed to prevent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: this compound is most soluble in organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[1][2] It is also soluble in chloroform and dichloromethane.[2]

Q2: Why does my this compound solution change color?

A2: this compound acts as a pH indicator. It is red in acidic solutions and changes to a violet-blue color in alkaline conditions. This color change is due to a change in the protonation state of the molecule, which also affects its solubility.

Q3: Can I dissolve this compound directly in water or PBS?

A3: Direct dissolution of this compound in water or phosphate-buffered saline (PBS) is not recommended due to its poor aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous medium.

Q4: How can I improve the solubility of this compound in my cell culture medium?

A4: To improve solubility in cell culture medium, which is typically buffered around pH 7.4, it is crucial to start with a well-dissolved, high-concentration DMSO stock. When diluting into your medium, do so dropwise while gently vortexing. The final concentration of DMSO in your culture should be kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity. The production and stability of this compound are favored by acidic pH.[3]

Q5: What is the recommended storage condition for this compound solutions?

A5: this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityRecommendations and Remarks
DMSO Soluble (e.g., up to 1 mg/mL with sonication and warming)[1]Recommended for preparing high-concentration stock solutions. Use of fresh, high-purity DMSO is advised as hygroscopic DMSO can negatively impact solubility.[1]
Chloroform SolubleSuitable for extraction and non-biological applications.
Dichloromethane SolubleUseful for chemical and analytical purposes.
Aqueous Media (e.g., water, PBS, cell culture media) Poorly solubleDirect dissolution is not recommended. Dilution from a DMSO stock is the standard procedure. Solubility is pH-dependent and is favored by acidic conditions.
Methanol Partially solubleCan be used in some extraction protocols, often in combination with other solvents.
Ethyl Acetate SolubleCommonly used for the extraction of this compound from fungal cultures.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the this compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.

  • Gentle warming (e.g., to 37°C) can be applied if necessary to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Medium

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Gently warm your sterile aqueous medium (e.g., cell culture medium, buffer) to the desired experimental temperature (e.g., 37°C).

  • While gently vortexing the aqueous medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Ensure the final concentration of DMSO in the aqueous medium is as low as possible and compatible with your experimental system.

  • Use the freshly prepared working solution immediately for your experiments to minimize the risk of precipitation.

Mandatory Visualizations

Bikaverin_Experimental_Workflow Experimental Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment dilute Dilute Stock into Medium (Dropwise with Vortexing) thaw->dilute warm_medium Warm Aqueous Medium warm_medium->dilute use Use Immediately dilute->use

Caption: Workflow for preparing this compound solutions.

Bikaverin_Signaling_Pathway This compound's Anti-Tumor Signaling Pathway cluster_pro_survival Pro-Survival Pathways cluster_apoptosis Apoptosis This compound This compound ck2 Protein Kinase CK2 This compound->ck2 Inhibits akt Akt ck2->akt Activates nfkb NF-κB ck2->nfkb Activates caspases Caspase Activation akt->caspases Inhibits nfkb->caspases Inhibits apoptosis Cell Death caspases->apoptosis

Caption: this compound inhibits Protein Kinase CK2, promoting apoptosis.

References

Technical Support Center: Bikaverin Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with information and troubleshooting advice regarding the stability of Bikaverin in cell culture media. As there is limited publicly available quantitative data on this specific topic, this guide offers a framework for determining stability in your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve this compound in DMSO (0.5 mg/mL, may require sonication and heating)[1]. For cell culture applications, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.

Q2: How should I store this compound stock solutions?

A2: For long-term storage, powdered this compound should be stored at -20°C. A stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: Is this compound stable in cell culture media?

A3: The stability of this compound in cell culture media (e.g., DMEM, RPMI-1640) has not been extensively documented in publicly available literature. This compound's production by Fusarium species is known to be pH-dependent, favoring acidic conditions[2]. Since most cell culture media are buffered to a neutral or slightly alkaline pH (typically 7.2-7.4), there is a potential for this compound to be less stable under these conditions. It is highly recommended to determine the stability of this compound in your specific cell culture medium and under your experimental conditions.

Q4: My cell culture medium containing this compound changed color. What does this signify?

A4: this compound is a red pigment, and a color change can indicate a change in its chemical structure, which may be due to degradation or a response to the pH of the medium. It is crucial to correlate any color change with the biological activity and the chemical integrity of the compound.

Q5: How can I minimize the potential degradation of this compound in my experiments?

A5: To minimize degradation, prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen DMSO stock. Protect the this compound-containing medium from light, and consider including a stability control in your experimental setup.

Troubleshooting Guide

Problem: I am observing a rapid loss of this compound's biological activity in my cell culture experiments.

  • Possible Cause 1: Instability in the medium. this compound may be degrading in the cell culture medium at 37°C.

    • Solution: Perform a stability study to determine the half-life of this compound in your medium. Consider shortening the incubation time or adding this compound at multiple time points during a long experiment.

  • Possible Cause 2: Adsorption to plasticware. Hydrophobic compounds can adsorb to plastic surfaces of cell culture plates and tubes, reducing the effective concentration.

    • Solution: Consider using low-adsorption plasticware or pre-incubating the plates with a blocking agent like bovine serum albumin (BSA), if compatible with your experimental design.

  • Possible Cause 3: Interaction with serum components. Components in fetal bovine serum (FBS) or other supplements could potentially bind to or degrade this compound.

    • Solution: Test the stability of this compound in both serum-free and serum-containing media to see if serum components affect its stability.

Problem: My experimental results with this compound are inconsistent.

  • Possible Cause 1: Inconsistent stock solution preparation.

    • Solution: Ensure your this compound stock solution is fully dissolved. Sonication may be required. Prepare aliquots to ensure a consistent starting concentration for each experiment.

  • Possible Cause 2: Degradation during storage.

    • Solution: Follow the recommended storage conditions for both powdered this compound and DMSO stock solutions. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Variable degradation in experiments.

    • Solution: Standardize your experimental workflow, including incubation times and handling of the this compound-containing medium. Always prepare fresh working solutions for each experiment.

Experimental Protocol: Determining the Stability of this compound in Cell Culture Medium

This protocol provides a general framework for assessing the stability of this compound in a specific cell culture medium.

Objective: To quantify the degradation of this compound in a chosen cell culture medium over time under standard cell culture conditions.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum and other supplements as used in your experiments

  • Sterile, conical tubes or multi-well plates

  • Cell culture incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a spectrophotometer

  • Appropriate HPLC column (e.g., C18)

  • Solvents for HPLC mobile phase (e.g., acetonitrile, water with formic acid)[3]

Procedure:

  • Prepare a this compound Stock Solution: Accurately weigh this compound powder and dissolve it in DMSO to a final concentration of 1 mg/mL. Ensure it is fully dissolved; sonication may be necessary.

  • Prepare the Stability Study Samples:

    • In sterile tubes, dilute the this compound stock solution with your pre-warmed cell culture medium to your final working concentration (e.g., 10 µM). Prepare enough volume for all time points.

    • Prepare a "time zero" (T=0) sample by immediately taking an aliquot and storing it at -80°C until analysis.

    • Incubate the remaining solution in a cell culture incubator at 37°C with 5% CO2.

    • As a control, prepare a parallel set of samples and keep them at 4°C, protected from light.

  • Collect Samples at Different Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). Immediately store the collected samples at -80°C to halt any further degradation.

  • Quantify this compound Concentration:

    • Using HPLC (Recommended):

      • Thaw all samples, including the T=0 sample, simultaneously.

      • Analyze the concentration of this compound in each sample using a validated HPLC method. A C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid is a common starting point for separating polyketides[3]. This compound can be detected at wavelengths of 254 nm and 500 nm[3][4].

      • Create a standard curve using known concentrations of this compound to accurately quantify the amount in your samples.

    • Using Spectrophotometry (Alternative):

      • This compound has a characteristic absorbance peak around 500 nm[2][3].

      • Measure the absorbance of your samples at this wavelength.

      • Note: This method is less specific than HPLC as other components in the medium or degradation products may interfere with the absorbance reading.

Data Analysis:

  • Calculate the concentration of this compound at each time point.

  • Normalize the data by expressing the concentration at each time point as a percentage of the T=0 concentration.

  • Plot the percentage of remaining this compound against time.

  • From this plot, you can determine the half-life (t½) of this compound, which is the time it takes for 50% of the compound to degrade.

Data Presentation

Use the following table to record and present your stability data.

Time (hours)This compound Concentration (µM)% this compound Remaining
0100%
2
4
8
12
24
48
72

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assay prep_stock Prepare this compound Stock Solution (1 mg/mL in DMSO) prep_samples Dilute Stock in Cell Culture Medium to Working Concentration prep_stock->prep_samples t0_sample Collect T=0 Sample (Store at -80°C) prep_samples->t0_sample incubation Incubate at 37°C, 5% CO2 prep_samples->incubation sampling Collect Aliquots at Various Time Points incubation->sampling storage Store Samples at -80°C sampling->storage analysis Analyze this compound Concentration (HPLC or Spectrophotometry) storage->analysis data_analysis Calculate % Remaining and Half-Life analysis->data_analysis

Caption: Workflow for determining this compound stability.

troubleshooting_tree Troubleshooting this compound Instability start Inconsistent Results or Loss of this compound Activity check_stock Is the Stock Solution Properly Prepared and Stored? start->check_stock stock_yes Yes check_stock->stock_yes Yes stock_no No check_stock->stock_no No check_working_sol Are Working Solutions Prepared Fresh for Each Experiment? stock_yes->check_working_sol fix_stock Action: Prepare Fresh Stock, Aliquot, and Store Correctly stock_no->fix_stock working_yes Yes check_working_sol->working_yes Yes working_no No check_working_sol->working_no No check_stability Have You Determined the Stability in Your Specific Medium? working_yes->check_stability fix_working Action: Always Prepare Fresh Working Solutions working_no->fix_working stability_yes Yes check_stability->stability_yes Yes stability_no No check_stability->stability_no No adjust_protocol Action: Adjust Experimental Protocol (e.g., shorter incubation, re-dosing) stability_yes->adjust_protocol run_stability_assay Action: Perform a Stability Study (See Protocol) stability_no->run_stability_assay

Caption: Decision tree for troubleshooting this compound issues.

References

Inconsistent Bikaverin activity in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inconsistent activity of Bikaverin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a reddish polyketide pigment produced by several species of Fusarium fungi.[1][2] Its primary mechanism of action as an anti-cancer agent is the inhibition of human protein kinase CK2, a key enzyme involved in cell cycle regulation, proliferation, and the suppression of apoptosis.[3][4] this compound has been shown to fit into the ATP-binding site of CK2, thereby blocking its activity.[3] Additionally, this compound acts as an uncoupler of oxidative phosphorylation in mitochondria, leading to mitochondrial dysfunction.[5]

Q2: Why am I observing inconsistent results with this compound in my cell viability assays?

Inconsistent results with this compound can stem from several factors related to its chemical properties and handling, as well as the specific experimental conditions. Key factors include:

  • pH of the Culture Medium: this compound's activity is highly pH-dependent. Acidic conditions are known to induce its production and enhance its stability and activity, while alkaline environments can lead to its degradation and reduced efficacy.[6][7]

  • Composition of Culture Medium: The type and concentration of carbon and nitrogen sources in the culture medium can significantly influence this compound's activity.[8]

  • Solubility and Stability: this compound has poor solubility in aqueous solutions. Improper dissolution or precipitation in the culture medium can lead to variability in the effective concentration.

  • Light Sensitivity: As a pigmented compound, this compound may be sensitive to light, and exposure can lead to degradation and loss of activity. While direct studies on its photostability are limited, it is a common characteristic of similar pigmented compounds.[1]

  • Choice of Cell Viability Assay: Different assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Discrepancies can arise between assays like MTT, which measures metabolic activity, and other assays, especially if this compound affects mitochondrial function.

Q3: How should I prepare and store this compound stock solutions?

For consistent results, proper preparation and storage of this compound stock solutions are crucial.

  • Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.

  • Preparation: To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO. Gentle warming and sonication may be necessary to ensure complete dissolution.

  • Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock solution should be stable for at least one month at -20°C.

Data Presentation

Table 1: Reported IC50 and EC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay TypeValue (µM)Incubation Time (h)Reference
MCF7Breast AdenocarcinomaMTT~1.0 (viability)24[3]
MCF7Breast AdenocarcinomaEdU1.97 (EC50)24[3]
A427Lung CarcinomaMTT~1.0 (viability)24[3]
A427Lung CarcinomaEdU2.81 (EC50)24[3]
A431Epidermoid CarcinomaMTT~1.0 (viability)24[3]
A431Epidermoid CarcinomaEdU3.27 (EC50)24[3]
EACEhrlich Ascites CarcinomaNot Specified0.5 (ED50, µg/mL)Not Specified
L5178LeukemiaNot Specified1.4 (ED50, µg/mL)Not Specified
Sarcoma 37SarcomaNot Specified4.2 (ED50, µg/mL)Not Specified

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • To aid dissolution, gently warm the tube and sonicate in a water bath until the solution is clear and no particulate matter is visible.

    • Aliquot the stock solution into light-protected, single-use sterile tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Cell Viability Assay using MTT
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Thaw a single-use aliquot of the this compound stock solution.

    • Prepare a serial dilution of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using appropriate software.

Mandatory Visualization

Bikaverin_Signaling_Pathway This compound This compound CK2 Protein Kinase CK2 This compound->CK2 Inhibition Mitochondria Mitochondria This compound->Mitochondria Uncoupling Cell_Proliferation Cell Proliferation & Survival CK2->Cell_Proliferation Promotes Apoptosis Apoptosis CK2->Apoptosis Inhibits OxPhos Oxidative Phosphorylation Mitochondria->OxPhos Drives MMP Mitochondrial Membrane Potential OxPhos->MMP Maintains MMP->Apoptosis Regulates Troubleshooting_Workflow Start Inconsistent this compound Activity Check_Stock Verify this compound Stock Solution (Age, Storage, Solubility) Start->Check_Stock Prep_Fresh Prepare Fresh Stock Solution Check_Stock->Prep_Fresh Issue Found Check_Media Review Culture Medium (pH, Components) Check_Stock->Check_Media No Issue Prep_Fresh->Check_Media Adjust_Media Adjust pH to slightly acidic (e.g., 7.2) Use consistent media batches Check_Media->Adjust_Media Issue Found Check_Protocol Examine Experimental Protocol (Final DMSO %, Incubation time) Check_Media->Check_Protocol No Issue Adjust_Media->Check_Protocol Optimize_Protocol Optimize DMSO concentration (<0.5%) Perform time-course experiment Check_Protocol->Optimize_Protocol Issue Found Check_Assay Consider Assay Type (MTT vs. other viability assays) Check_Protocol->Check_Assay No Issue Optimize_Protocol->Check_Assay Validate_Assay Validate with an alternative assay (e.g., Crystal Violet, CellTiter-Glo®) Check_Assay->Validate_Assay Potential Discrepancy Consistent_Results Consistent Results Check_Assay->Consistent_Results No Discrepancy Validate_Assay->Consistent_Results

References

Bikaverin Experimental Models: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Bikaverin in experimental models. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential challenges related to this compound's off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during experiments with this compound.

Q1: I'm observing unexpected cytotoxicity in my cell line at concentrations where this compound is not reported to be highly active. What could be the cause?

A1: Several factors could contribute to unexpected cytotoxicity:

  • Off-Target Kinase Activity: While primarily known as a protein kinase CK2 inhibitor, this compound may inhibit other kinases that are critical for your specific cell line's survival. A comprehensive kinome scan has not been published, so unanticipated off-target effects are possible.

  • Mitochondrial Toxicity: this compound can interfere with mitochondrial respiration. At lower concentrations, it inhibits NAD-linked and succinate-linked respiration, while at higher concentrations, it can act as an uncoupler of oxidative phosphorylation.[1] This disruption of cellular energy metabolism can lead to cytotoxicity.

  • Cell Line Specificity: The cytotoxic effects of this compound can vary significantly between different cell lines due to their unique genetic and metabolic profiles.

Q2: My experimental results are inconsistent, especially regarding cell viability. What should I check?

A2: Inconsistent results with this compound can often be traced to its physicochemical properties:

  • Solubility Issues: this compound has low solubility in aqueous solutions and can precipitate in cell culture media, leading to inconsistent effective concentrations.[1][2] It is recommended to prepare a concentrated stock solution in DMSO (up to 1 mg/mL with sonication and warming) and then dilute it to the final concentration in your assay medium immediately before use.[3] Observe your plates under a microscope for any signs of precipitation.

  • Stock Solution Stability: While stable for at least two years when stored at -20°C as a solid, the stability of this compound in DMSO at room temperature or in aqueous media for extended periods is not well-documented.[1] Prepare fresh dilutions from your frozen stock for each experiment.

Q3: I'm using a colorimetric (e.g., MTT) or fluorescence-based assay to measure cell viability, and I'm concerned about interference from this compound's red color. Is this a valid concern?

A3: Yes, this is a critical point to consider. This compound is a reddish pigment and can interfere with assays that rely on absorbance or fluorescence readings.

  • MTT Assay: The formazan product of the MTT assay is purple and is quantified by measuring absorbance around 570 nm. This compound's own absorbance spectrum may overlap with this, leading to inaccurate readings. It is essential to include proper controls, such as wells with this compound but no cells, to measure its background absorbance.

  • Fluorescence Assays: this compound itself can exhibit fluorescence, which could interfere with assays using fluorescent probes.[4] When using fluorescent dyes (e.g., for ROS detection or mitochondrial membrane potential), it is crucial to run parallel controls with this compound alone to quantify its intrinsic fluorescence at the excitation and emission wavelengths of your probe.

Q4: I am investigating the antioxidant properties of this compound. What is the evidence for this activity?

A4: this compound has been shown to exhibit neuroprotective effects through its antioxidant activity. In studies using the SH-SY5Y cell line, this compound pretreatment significantly attenuated hydrogen peroxide (H₂O₂)-induced reactive oxygen species (ROS) generation. This effect is thought to be mediated by the inhibition of NADPH oxidase and the activation of key antioxidant enzymes.

Q5: What are the known off-target effects of this compound on signaling pathways?

A5: Currently, the most well-characterized target of this compound is protein kinase CK2. There is a lack of publicly available, comprehensive kinome-wide screening data to definitively list all its off-target kinase interactions. However, based on its known biological activities, its off-target effects may extend to pathways regulating:

  • Mitochondrial Function: As mentioned, this compound directly impacts mitochondrial respiration.

  • Redox Homeostasis: Its ability to reduce intracellular ROS suggests an interaction with pathways regulating oxidative stress.

  • Autophagy: While not directly demonstrated, this compound's effects on mitochondrial function and ROS, both of which are key regulators of autophagy, suggest a potential for off-target effects on the AMPK/mTOR signaling pathway. Further investigation is needed to confirm this.

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound's biological activities.

Table 1: Kinase Inhibition Profile of this compound

TargetIC₅₀ (µM)Assay ConditionsReference
Protein Kinase CK2 (holoenzyme)1.24In vitro kinase assay[5]
Other KinasesData not publicly available--

Note: Researchers are encouraged to perform or commission a broad kinase panel screening to determine the selectivity profile of this compound in the context of their specific experimental system.

Table 2: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssayConcentration (µM)EffectIncubation Time (h)Reference
MCF7 (human breast adenocarcinoma)MTT10~65% reduction in cell viability24[6]
A427 (human lung carcinoma)MTT10~40% reduction in cell viability24[6]
A431 (human epidermoid carcinoma)MTT10~60% reduction in cell viability24[6]
L929 (mouse fibroblast)MTT0.001 - 1 µg/mL>73% cell viability (no significant cytotoxicity)Not specified

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of this compound's effects.

Protocol 1: In Vitro Protein Kinase CK2 Inhibition Assay

This protocol is adapted from luminescence-based kinase assays.

Materials:

  • Recombinant human protein kinase CK2 (holoenzyme)

  • CK2-specific peptide substrate (e.g., RRRDDDSDDD)

  • This compound stock solution (in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl₂)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 96-well plates

Procedure:

  • Prepare Reagents:

    • Thaw all reagents and keep them on ice.

    • Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO) at the same final concentration as in the this compound dilutions.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the peptide substrate solution.

    • Add 5 µL of the diluted this compound or vehicle control.

    • Add 10 µL of the CK2 enzyme solution.

    • To initiate the reaction, add 5 µL of ATP solution. The final reaction volume will be 25 µL. The final concentrations of substrate, enzyme, and ATP should be optimized for linear reaction kinetics.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Following the manufacturer's instructions for the ADP-Glo™ kit, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol provides a general workflow for assessing the effect of this compound on mitochondrial respiration in adherent cells.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium

  • This compound stock solution (in DMSO)

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Adherent cells of interest

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration:

    • The day before the assay, hydrate the sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.

  • Assay Preparation:

    • On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF assay medium.

    • Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour to allow the cells to equilibrate.

    • Prepare the mitochondrial stress test compounds and this compound in assay medium at the desired final concentrations. Load them into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • After calibration, replace the calibrant plate with the cell culture plate.

  • Data Acquisition:

    • Measure the basal oxygen consumption rate (OCR).

    • Sequentially inject this compound (or vehicle), Oligomycin, FCCP, and Rotenone/Antimycin A, with OCR measurements taken after each injection.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Analyze the changes in basal respiration, ATP production-linked respiration, maximal respiration, and non-mitochondrial respiration in this compound-treated cells compared to controls.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • DCFH-DA stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Adherent cells of interest

  • Positive control (e.g., H₂O₂)

  • This compound stock solution (in DMSO)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a suitable format (e.g., 96-well black-walled plate for plate reader analysis or chamber slides for microscopy) and allow them to adhere overnight.

  • Cell Treatment:

    • Treat the cells with this compound at the desired concentrations for the desired time period. Include a vehicle control and a positive control.

  • DCFH-DA Staining:

    • Prepare a working solution of DCFH-DA (typically 2.5-10 µM) in serum-free medium.

    • Remove the treatment medium and wash the cells with PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.

  • Data Acquisition:

    • Add PBS to the wells.

    • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells under a fluorescence microscope.

  • Data Analysis:

    • Quantify the fluorescence intensity and normalize it to the vehicle control. Remember to subtract the background fluorescence from this compound-only wells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's activity.

Bikaverin_Troubleshooting_Workflow start Unexpected Experimental Result with this compound inconsistent_data Inconsistent/Variable Results? start->inconsistent_data unexpected_cytotoxicity Unexpected Cytotoxicity? start->unexpected_cytotoxicity assay_interference Assay Interference? start->assay_interference solubility Check for Precipitation (Microscopy) inconsistent_data->solubility Yes off_target Consider Off-Target Kinase Effects unexpected_cytotoxicity->off_target Yes color_control Include 'this compound Only' Controls for Colorimetric Assays assay_interference->color_control Yes stock_prep Prepare Fresh Dilutions from Frozen Stock solubility->stock_prep mito_tox Assess Mitochondrial Function (e.g., Seahorse) off_target->mito_tox fluor_control Measure this compound's Intrinsic Fluorescence for Fluorescent Assays color_control->fluor_control

Caption: Troubleshooting workflow for unexpected results with this compound.

Bikaverin_Known_Off_Target_Effects This compound This compound CK2 Protein Kinase CK2 This compound->CK2 Inhibits Mitochondria Mitochondria This compound->Mitochondria Inhibits/Uncouples ROS_Production ROS Production This compound->ROS_Production Reduces Proliferation Cell Proliferation CK2->Proliferation Promotes Apoptosis Apoptosis CK2->Apoptosis Inhibits Respiration Mitochondrial Respiration Mitochondria->Respiration Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Putative_Bikaverin_Autophagy_Pathway This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ROS Increased ROS Mitochondria->ROS AMPK AMPK ROS->AMPK Activates mTOR mTORC1 AMPK->mTOR Inhibits ULK1 ULK1 Complex AMPK->ULK1 Activates mTOR->ULK1 Inhibits Autophagy Autophagy Induction ULK1->Autophagy

References

Technical Support Center: Bikaverin Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Bikaverin by High-Performance Liquid Chromatography (HPLC). This guide provides troubleshooting tips and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Sample Preparation

Question: What is the recommended solvent for extracting this compound from fungal biomass?

Answer: Ethyl acetate is a highly effective solvent for extracting this compound from fungal biomass, as it has been shown to yield high concentrations of the pigment.[1][2] For optimal recovery, a protocol of three sequential extractions with ethyl acetate is often recommended.[1][2]

Question: My sample extract contains many impurities. How can I purify this compound before HPLC analysis?

Answer: The purification of this compound can be challenging. While methods like open column chromatography with silica gel or Sephadex have been found to be less effective, semi-preparative HPLC has proven successful in enriching the this compound fraction to a purity comparable to commercial analytical standards.[1][2] It is also crucial to filter your sample through a 0.45 µm or 0.2 µm syringe filter before injection to remove particulate matter that can clog the HPLC system.[3][4]

HPLC Method and Parameters

Question: What are the typical starting parameters for an HPLC method for this compound quantification?

Answer: A common starting point for this compound analysis is using a C18 reversed-phase column.[5] The mobile phase often consists of a gradient of water, acetonitrile, and an acid modifier like formic acid to improve peak shape.[5] Detection can be performed using a Diode Array Detector (DAD) at wavelengths of 254 nm and 500 nm, as this compound shows absorbance at both.[1][2]

Question: I am not getting good separation of my this compound peak from other components. What can I do?

Answer: To improve separation, you can optimize several parameters:

  • Mobile Phase Composition: Adjust the gradient profile by changing the ratio of your aqueous and organic solvents. A slower, more shallow gradient can often improve the resolution of closely eluting peaks.

  • pH of the Mobile Phase: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Experimenting with the pH, for instance by adding a small amount of formic acid, can be beneficial.[5][6]

  • Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve peak efficiency, though it may also alter selectivity.[7]

Troubleshooting Common HPLC Issues

Question: My chromatogram shows a drifting baseline. What could be the cause?

Answer: Baseline drift can be caused by several factors:

  • Changes in Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed.[4]

  • Temperature Fluctuations: A stable column and detector temperature are crucial. Use a column oven for better control.[4][7]

  • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection.[4]

  • Contamination: Contaminants in the mobile phase or a dirty detector cell can also cause drift.[4]

Question: I am observing peak tailing for my this compound peak. How can I fix this?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[8]

  • Mobile Phase pH: Adjusting the mobile phase pH with an acidic modifier like formic acid can help to protonate silanol groups on the silica-based stationary phase, reducing unwanted interactions.[9]

  • Column Degradation: Over time, columns can degrade. Try using a new or different C18 column.[10]

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.[8]

Question: My this compound peak is showing as a split peak. What is the problem?

Answer: Split peaks can indicate an issue with the injection process or a blockage in the system.[8][10]

  • Injector Issues: A bad rotor seal in the injector can cause peak splitting.[10]

  • Partial Blockage: A partially blocked frit or column inlet can disrupt the sample band. Try back-flushing the column (if the manufacturer allows) or replacing the frit.[10]

  • Sample Solvent Incompatibility: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase.[3]

Question: The retention time of my this compound peak is shifting between injections. Why is this happening?

Answer: Retention time shifts are typically due to inconsistencies in the HPLC system.[10]

  • Pump Performance: Inaccurate solvent delivery from the pump can cause shifts. Check for leaks and ensure the pump is properly primed and degassed.[10]

  • Column Equilibration: Insufficient equilibration time between runs in a gradient method is a common cause.[10]

  • Temperature Changes: Fluctuations in column temperature can affect retention times.[7]

Question: I am experiencing a loss of sensitivity or no peak at all for this compound. What should I check?

Answer: A complete loss of signal can be due to several factors:[10]

  • System Leak: Check the entire flow path for any leaks.

  • Injector Malfunction: The injector may not be delivering the sample to the column.

  • Detector Lamp: The detector lamp may have burned out and needs replacement.

  • Incorrect Wavelength: Verify that the detector is set to the correct wavelength for this compound (e.g., 254 nm or 500 nm).[1]

Quantitative Data Summary

The following table summarizes typical parameters used in HPLC methods for this compound analysis.

ParameterValueReference
Column C18 Reversed-Phase[5]
Mobile Phase Water-Acetonitrile-Formic Acid Gradient[5]
Detection Wavelength 254 nm and 500 nm (DAD)[1][2]
Sample Solvent Ethyl Acetate[1][2]
Pre-injection Filtration 0.2 µm or 0.45 µm Syringe Filter[3][11]

Experimental Protocol: this compound Quantification by HPLC

This protocol provides a general procedure for the quantification of this compound. Optimization may be required for specific sample matrices and HPLC systems.

  • Sample Preparation (Extraction from Fungal Biomass)

    • Harvest the fungal biomass by centrifugation or filtration.[5]

    • Mix the wet biomass with ethyl acetate.[1]

    • Agitate the mixture for an adequate time (e.g., 4 hours) to ensure efficient extraction.[1]

    • Separate the ethyl acetate layer containing the this compound.

    • Repeat the extraction process two more times on the biomass to maximize yield.[1]

    • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., mobile phase) for HPLC analysis.

    • Filter the final sample solution through a 0.45 µm syringe filter prior to injection.[3]

  • HPLC Analysis

    • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD monitoring at 254 nm and 500 nm.

  • Quantification

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during this compound analysis.

Bikaverin_HPLC_Troubleshooting start Start: Chromatographic Problem Observed check_peak_shape Assess Peak Shape start->check_peak_shape peak_tailing Peak Tailing check_peak_shape->peak_tailing Asymmetric (tail) peak_fronting Peak Fronting check_peak_shape->peak_fronting Asymmetric (front) split_peak Split Peak check_peak_shape->split_peak Doubled good_peak_shape Good Peak Shape check_peak_shape->good_peak_shape Symmetric solution_tailing Solution: - Adjust Mobile Phase pH - Check for Sample Overload - Replace Column peak_tailing->solution_tailing solution_fronting Solution: - Check Sample Solvent - Reduce Injection Volume peak_fronting->solution_fronting solution_split Solution: - Check for Blockages - Inspect Injector Seal split_peak->solution_split check_baseline Assess Baseline good_peak_shape->check_baseline baseline_drift Baseline Drift check_baseline->baseline_drift Gradual Rise/Fall baseline_noise Baseline Noise check_baseline->baseline_noise Irregular Fluctuations stable_baseline Stable Baseline check_baseline->stable_baseline Flat solution_drift Solution: - Ensure Column Equilibration - Check Temperature Stability - Use Fresh Mobile Phase baseline_drift->solution_drift solution_noise Solution: - Degas Mobile Phase - Check for Leaks - Clean Detector Cell baseline_noise->solution_noise check_retention Assess Retention Time stable_baseline->check_retention rt_shift Retention Time Shifting check_retention->rt_shift Inconsistent no_peak No Peak / Low Sensitivity check_retention->no_peak Absent/Small stable_rt Stable Retention Time check_retention->stable_rt Consistent solution_rt_shift Solution: - Check Pump Performance - Ensure Consistent Temp. - Allow Full Equilibration rt_shift->solution_rt_shift solution_no_peak Solution: - Check for Leaks - Verify Detector Lamp - Confirm Injection no_peak->solution_no_peak end Problem Resolved stable_rt->end Analysis Successful solution_tailing->end solution_fronting->end solution_split->end solution_drift->end solution_noise->end solution_rt_shift->end solution_no_peak->end

Caption: A flowchart for systematic troubleshooting of common HPLC issues.

References

Bikaverin Production Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to reduce batch-to-batch variability in Bikaverin production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organisms produce it?

A1: this compound is a reddish polyketide pigment with antibiotic and potential antitumoral properties. It is a secondary metabolite primarily produced by various species of the Fusarium fungus, most notably Fusarium fujikuroi and Fusarium oxysporum.[1][2][3] The biosynthesis of this compound is carried out by a set of genes organized in a biosynthetic gene cluster (BGC), often referred to as the bik cluster.

Q2: What are the primary drivers of batch-to-batch variability in this compound production?

A2: Batch-to-batch variability in this compound production is most commonly attributed to inconsistencies in fermentation conditions. Key factors include:

  • pH: this compound production is highly sensitive to pH, with acidic conditions generally favoring biosynthesis.[1][4][5]

  • Nitrogen Availability: Nitrogen starvation is a strong inducer of the this compound biosynthetic pathway.[1][6] The type and quality of the nitrogen source are also critical.[7][8][9][10][11]

  • Carbon Source: The type and concentration of the carbon source can significantly impact yield.[6]

  • Aeration and Dissolved Oxygen: Adequate aeration is crucial for this compound synthesis.[12][13][14][15]

  • Inoculum Quality: The age, concentration, and preparation of the fungal inoculum must be consistent.[16][17][18][19]

  • Contamination: Microbial contamination can compete for resources and negatively impact this compound production.[1][20][21]

Q3: How does pH regulation impact this compound yield?

A3: The genes responsible for this compound biosynthesis are typically expressed in an acidic environment.[5] Maintaining a consistently low pH throughout the fermentation process is crucial for reproducible, high-yield production. Fluctuations in pH can lead to significant variations in the final this compound concentration between batches.

Q4: What is the role of nitrogen in regulating this compound synthesis?

A4: this compound is a secondary metabolite, and its production is often triggered by nutrient limitation, particularly nitrogen starvation.[1][6] When readily available nitrogen sources are depleted, the fungus switches its metabolism towards the production of secondary metabolites like this compound. Therefore, a high carbon-to-nitrogen (C:N) ratio in the culture medium is often optimal for maximizing yield.[6]

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Low or No this compound Production 1. Incorrect pH: The pH of the medium may be too high (alkaline).2. High Nitrogen Levels: Excess nitrogen in the medium can repress the bik gene cluster.3. Poor Aeration: Insufficient dissolved oxygen can limit this compound biosynthesis.4. Inconsistent Inoculum: Variability in the age or concentration of the fungal spores can affect production.5. Suboptimal Carbon Source: The type or concentration of the carbon source may not be ideal.1. Monitor and control the pH of the fermentation broth, maintaining it in the acidic range.2. Optimize the C:N ratio in your medium. Consider using a nitrogen-limiting medium.3. Ensure adequate agitation and aeration to maintain sufficient dissolved oxygen levels.4. Standardize your inoculum preparation protocol.5. Experiment with different carbon sources and concentrations to find the optimal conditions for your strain.
Inconsistent this compound Yields Between Batches 1. Raw Material Variability: Inconsistent quality of media components, especially complex nitrogen sources like yeast extract or peptone.2. Inadequate Sterilization: Incomplete sterilization can lead to microbial contamination.3. Fluctuations in Physical Parameters: Inconsistent temperature, pH, or aeration control between batches.1. Source high-quality, consistent raw materials. Consider performing quality control on incoming media components.2. Validate your sterilization protocols for both the media and the bioreactor.[22][23][24][25]3. Calibrate and maintain your monitoring and control equipment to ensure consistent fermentation conditions.
Discoloration or Absence of Red Pigment 1. pH Shift: A shift in pH to alkaline conditions can alter the color of this compound.2. Degradation: this compound may degrade under certain conditions (e.g., exposure to light or extreme temperatures).3. Incorrect Fungal Strain: The strain being used may have lost its ability to produce this compound.1. Monitor and maintain an acidic pH throughout the fermentation and extraction process.2. Protect your culture and extracts from light and store them at appropriate temperatures.3. Periodically re-confirm the identity and productivity of your fungal strain from a master cell bank.
Difficulties in this compound Extraction and Purification 1. Inappropriate Solvent: The solvent used for extraction may not be optimal for this compound.2. Poor Separation: Co-extraction of other metabolites can interfere with purification.3. Low Purity: The purification method may not be effective in removing impurities.1. Ethyl acetate is a commonly used and effective solvent for this compound extraction.[26][27]2. Optimize your extraction protocol to selectively extract this compound.3. Semi-preparative HPLC can be used for obtaining high-purity this compound.[26][27]

Data on this compound Production Parameters

Table 1: Effect of Nitrogen Source on this compound Production in Fusarium fujikuroi

Nitrogen SourceConcentration (g/L)This compound Yield (mg/L)
Ammonium Nitrate1.0Low
Ammonium Chloride1.0Low
Soy Peptone5.0Moderate
Yeast Extract5.0Moderate
Defatted Cottonseed Meal2.0High (up to 6300)[16]

Table 2: Influence of pH on this compound Production in Fusarium oxysporum

pHThis compound Production
2.5 - 4.0High and stable production
4.5Significantly lower production
UncontrolledInitially high, but may vary

(Data synthesized from multiple sources indicating a strong preference for acidic conditions)[4][5]

Experimental Protocols

Protocol 1: Inoculum Preparation for Fusarium Species
  • Culture Preparation: Grow the Fusarium strain on Potato Dextrose Agar (PDA) plates at 25-28°C for 5-7 days until sporulation is observed.

  • Spore Suspension: Flood the surface of the agar plate with sterile distilled water containing 0.05% Tween 80.

  • Spore Harvesting: Gently scrape the surface of the mycelium with a sterile loop to release the conidia.

  • Filtration: Filter the spore suspension through sterile cheesecloth or glass wool to remove mycelial fragments.[19]

  • Quantification: Determine the spore concentration using a hemocytometer.

  • Standardization: Adjust the spore concentration to the desired level (e.g., 1 x 10^6 spores/mL) with sterile distilled water.

Protocol 2: Shake Flask Fermentation for this compound Production
  • Media Preparation: Prepare the fermentation medium with a high C:N ratio (e.g., glucose as the carbon source and a limiting amount of a suitable nitrogen source). Adjust the initial pH to an acidic value (e.g., 4.0-5.0).

  • Sterilization: Autoclave the fermentation medium at 121°C for 20 minutes.

  • Inoculation: Inoculate the sterilized medium with the standardized Fusarium spore suspension (e.g., 10% v/v).

  • Incubation: Incubate the flasks on a rotary shaker at 25-28°C and 150-200 rpm for 5-7 days.

  • Monitoring: Monitor the pH and cell growth periodically.

  • Harvesting: After the incubation period, harvest the fermentation broth for this compound extraction.

Protocol 3: this compound Extraction and Quantification
  • Separation: Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Extraction: Extract the this compound from both the biomass and the supernatant using a suitable organic solvent, such as ethyl acetate.[26][27] Perform the extraction multiple times for better recovery.

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure.

  • Quantification: Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) and quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector at the appropriate wavelength (around 500 nm).

Visualizations

Bikaverin_Biosynthesis_Regulation cluster_conditions Environmental Signals cluster_regulation Regulatory Network cluster_biosynthesis This compound Biosynthesis Low_pH Low pH (Acidic) PacC_inactive PacC Inactive Low_pH->PacC_inactive leads to Nitrogen_Starvation Nitrogen Starvation AreA_mediated_derepression AreA-mediated Derepression Nitrogen_Starvation->AreA_mediated_derepression triggers High_Aeration High Aeration bik_gene_cluster bik Gene Cluster (bik1-bik6) High_Aeration->bik_gene_cluster supports PacC_inactive->bik_gene_cluster activates AreA_mediated_derepression->bik_gene_cluster activates This compound This compound bik_gene_cluster->this compound produces Bikaverin_Production_Workflow Strain_Selection Strain Selection (e.g., Fusarium fujikuroi) Inoculum_Preparation Inoculum Preparation Strain_Selection->Inoculum_Preparation Fermentation Fermentation (Controlled pH, N-limitation) Inoculum_Preparation->Fermentation Extraction Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Purification Purification (e.g., HPLC) Extraction->Purification Analysis Analysis & QC (e.g., HPLC-MS) Purification->Analysis Troubleshooting_Logic Start Low/Variable This compound Yield Check_pH Is pH acidic and consistent? Start->Check_pH Adjust_pH Action: Implement pH control Check_pH->Adjust_pH No Check_Nitrogen Is C:N ratio high? Check_pH->Check_Nitrogen Yes Adjust_pH->Check_Nitrogen Adjust_Medium Action: Optimize medium composition Check_Nitrogen->Adjust_Medium No Check_Contamination Is culture pure? Check_Nitrogen->Check_Contamination Yes Adjust_Medium->Check_Contamination Review_Sterilization Action: Validate sterilization protocols Check_Contamination->Review_Sterilization No Review_Inoculum Action: Standardize inoculum preparation Check_Contamination->Review_Inoculum Yes

References

Enhancing Bikaverin extraction efficiency from mycelia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Bikaverin extraction from fungal mycelia.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound extraction process in a question-and-answer format.

Q1: Why is my this compound yield consistently low?

A1: Low this compound yield can stem from several factors throughout the experimental workflow. Consider the following potential causes and solutions:

  • Suboptimal Solvent Choice: The selection of an appropriate solvent is critical for efficient extraction. Ethyl acetate has been demonstrated to yield the highest this compound concentration compared to other solvents like dichloromethane, 1-butanol, chloroform, diethyl ether, ethanol, methanol, n-hexane, and petroleum ether.[1][2][3]

  • Inadequate Extraction Time: Kinetic studies show that this compound extraction reaches saturation. An extraction time of at least 256 minutes is recommended to maximize recovery.[1][2][3]

  • Insufficient Mycelial Disruption: this compound is an intracellular pigment. Ensure thorough disruption of the mycelial cell walls to allow for effective solvent penetration. This can be achieved through methods like grinding the lyophilized (freeze-dried) biomass.[4]

  • Non-Optimal pH of Culture Medium: this compound production is significantly influenced by the pH of the culture medium. Acidic conditions, typically around pH 4.0, are known to induce this compound biosynthesis.[5][6] Production is markedly reduced at neutral or alkaline pH.[5]

  • Single Extraction Pass: A single extraction may not be sufficient to recover all the this compound. Performing sequential extractions with fresh solvent can significantly improve the cumulative yield. Studies suggest that three sequential extractions with ethyl acetate provide an ideal balance between recovery and economic feasibility.[1][2][3]

  • Nitrogen Source and Concentration: The type and amount of nitrogen in the culture medium can impact this compound production. Nitrogen starvation has been shown to induce its synthesis.[7]

Q2: My extracted this compound is impure. How can I improve its purity?

A2: Achieving high purity is essential for downstream applications. If you are facing challenges with impure extracts, consider these purification strategies:

  • Chromatographic Methods: For purification, conventional open column chromatography using silica gel or Sephadex may not be effective in separating this compound from other fungal metabolites.[1][2][3][8]

  • Semi-Preparative HPLC: The most successful method for obtaining a high-purity this compound fraction is semi-preparative High-Performance Liquid Chromatography (HPLC).[1][2][3][8] This technique can yield a product with a purity degree equivalent to commercial analytical standards.[1][2][3]

Q3: What is the optimal solvent for this compound extraction?

A3: Based on comparative studies, ethyl acetate is the most effective solvent for extracting this compound from fungal biomass, resulting in the highest concentration of the pigment in the extract.[1][2][3] While other solvents like chloroform have been used, ethyl acetate is often preferred for its efficiency.[6][9]

Q4: How does the pH of the culture medium affect this compound extraction?

A4: The pH of the culture medium has a profound effect on this compound production by the fungus, which in turn dictates the amount available for extraction. Acidic conditions (around pH 2.5-4.0) are optimal for this compound biosynthesis.[10] Conversely, neutral to alkaline pH levels tend to inhibit its production.[5] Therefore, maintaining an acidic pH during fungal cultivation is a critical prerequisite for achieving a high yield upon extraction.

Frequently Asked Questions (FAQs)

Q: What is the general workflow for this compound extraction?

A: A typical workflow involves fungal cultivation, harvesting of mycelia, extraction with an organic solvent, and subsequent purification of the crude extract.

Q: Can this compound be extracted from the culture filtrate?

A: While this compound is primarily an intracellular pigment accumulated within the mycelia, some studies have also involved extraction from the culture supernatant.[5][11] The majority of the pigment, however, is typically found in the biomass.

Q: Are there advanced extraction techniques that can improve efficiency?

A: Yes, techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are known to enhance the extraction of various natural pigments from biological matrices by improving solvent penetration and reducing extraction time.[12][13][14] While specific studies on their application for this compound are less common in the provided results, they represent promising avenues for process optimization.

Data Summary

Table 1: Comparison of Solvents for this compound Extraction

SolventRelative this compound Recovery
Ethyl AcetateHighest
DichloromethaneLower than Ethyl Acetate
1-ButanolLower than Ethyl Acetate
ChloroformLower than Ethyl Acetate
Diethyl EtherLower than Ethyl Acetate
EthanolLower than Ethyl Acetate
MethanolLower than Ethyl Acetate
n-HexaneLower than Ethyl Acetate
Petroleum EtherLower than Ethyl Acetate

Source: Based on findings indicating ethyl acetate provides the highest concentration.[1]

Table 2: Effect of pH on this compound Production

pH of Culture MediumThis compound Production Level
2.5 - 4.0High
4.5Significantly Lower
7.0Markedly Reduced
9.0Markedly Reduced

Source: Compiled from studies on the influence of pH on this compound biosynthesis.[5][10]

Experimental Protocols

Protocol 1: Standard this compound Extraction from Fusarium oxysporum Mycelia

This protocol is based on a widely cited method for efficient this compound extraction.

1. Mycelia Harvesting:

  • Culture Fusarium oxysporum in a suitable liquid medium under optimal conditions for this compound production (e.g., acidic pH).
  • Harvest the fungal biomass by centrifugation (e.g., 6,000 rpm for 5 minutes).[1]

2. Extraction Procedure:

  • Mix the wet biomass with ethyl acetate in a 1:1 (mass/volume) ratio.[3]
  • Agitate the mixture in an orbital shaker at 200 rpm and 25°C.[3]
  • Continue the extraction for at least 256 minutes to ensure saturation.[1][3]
  • Separate the organic solvent (containing this compound) from the biomass by centrifugation (e.g., 3,200 rpm for 5 minutes).[3]

3. Sequential Extraction (Recommended):

  • To maximize yield, repeat the extraction procedure on the biomass with fresh ethyl acetate.
  • Three sequential extractions are recommended for an optimal balance of recovery and cost-effectiveness.[1][3]
  • Combine the organic fractions from each extraction step.

4. Quantification:

  • Measure the absorbance of the combined ethyl acetate extract at 500 nm using a spectrophotometer.
  • Quantify the this compound concentration using a pre-established calibration curve.[15]

Protocol 2: Purification of this compound using Semi-Preparative HPLC

This protocol outlines the steps for purifying the crude this compound extract.

1. Crude Extract Preparation:

  • Obtain the crude this compound extract as described in Protocol 1.
  • Evaporate the solvent (e.g., using a rotary evaporator) to obtain a concentrated or dried crude extract.
  • Re-dissolve the crude extract in a suitable solvent compatible with the HPLC mobile phase (e.g., methanol).

2. HPLC System and Conditions:

  • Utilize a semi-preparative HPLC system equipped with a suitable column (e.g., C18).
  • Develop a gradient or isocratic elution method to separate this compound from impurities. The mobile phase composition and gradient will need to be optimized based on the specific column and instrument.
  • Monitor the elution profile at a wavelength where this compound has strong absorbance (e.g., 500 nm).

3. Fraction Collection and Analysis:

  • Collect the fractions corresponding to the this compound peak.
  • Analyze the purity of the collected fractions using analytical HPLC.
  • Pool the high-purity fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Bikaverin_Extraction_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification & Analysis Cultivation Fusarium sp. Culture (Acidic pH) Harvesting Mycelia Harvesting (Centrifugation) Cultivation->Harvesting Growth Extraction Solvent Extraction (Ethyl Acetate) Harvesting->Extraction Biomass Sequential_Extraction Sequential Extractions (3x) Extraction->Sequential_Extraction Repeat Crude_Extract Crude this compound Extract Sequential_Extraction->Crude_Extract Combined Extract Purification Semi-Preparative HPLC Crude_Extract->Purification Loading Pure_this compound High-Purity This compound Purification->Pure_this compound Fraction Collection Analysis Purity Analysis (Analytical HPLC) Pure_this compound->Analysis QC

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low this compound Yield Solvent Suboptimal Solvent Low_Yield->Solvent Time Inadequate Extraction Time Low_Yield->Time pH Non-Optimal Culture pH Low_Yield->pH Sequential Single Extraction Pass Low_Yield->Sequential Use_EA Use Ethyl Acetate Solvent->Use_EA Increase_Time Increase Time to >256 min Time->Increase_Time Acidic_pH Maintain Acidic pH (e.g., 4.0) pH->Acidic_pH Perform_Sequential Perform 3 Sequential Extractions Sequential->Perform_Sequential

Caption: Troubleshooting logic for low this compound yield.

Bikaverin_Biosynthesis_Regulation cluster_conditions Environmental Cues Acidic_pH Acidic pH Bik_Genes Bik Gene Cluster Expression Acidic_pH->Bik_Genes Induces Nitrogen_Starvation Nitrogen Starvation Nitrogen_Starvation->Bik_Genes Induces Bikaverin_Production This compound Production Bik_Genes->Bikaverin_Production Leads to

Caption: Key environmental regulators of this compound biosynthesis.

References

Validation & Comparative

Bikaverin and Doxorubicin: A Comparative Analysis of Cytotoxic Effects on Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of oncology drug development, the quest for potent and selective anticancer agents remains a paramount challenge. This guide provides a detailed comparative analysis of the cytotoxic effects of Bikaverin, a fungal polyketide, and Doxorubicin, a well-established anthracycline antibiotic, on breast cancer cells. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available experimental data, methodologies, and mechanistic insights.

Executive Summary

Doxorubicin stands as a cornerstone of breast cancer chemotherapy, exerting its potent cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. However, its clinical utility is often hampered by significant cardiotoxicity and the development of drug resistance. This compound has emerged as a compound of interest due to its demonstrated antitumoral properties. A key mechanism of action for this compound is the potent inhibition of protein kinase CK2, a kinase implicated in the suppression of apoptosis and promotion of cell growth. While direct comparative studies are limited, available data allows for a preliminary assessment of their respective cytotoxic profiles in breast cancer cell lines.

Comparative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values and observed effects on cell viability for this compound and Doxorubicin in various breast cancer cell lines.

CompoundCell LineIC50 Value (µM)Time Point (h)Reference
This compound MCF-70.42Not Specified[1]
Doxorubicin MCF-7~1.0 - 4.048
MDA-MB-231~1.048
T47D0.2548
BT-200.3272

Note: IC50 values for Doxorubicin can vary significantly between studies depending on the specific experimental conditions.

CompoundCell LineConcentration (µM)Effect on Cell Viability/ProliferationReference
This compound MCF-710Dramatic reduction in cell viability and proliferation after 24h.[2]
Doxorubicin MCF-70.01 - 0.12 (µg/ml)Significant inhibition of cell growth after 7 days.
MDA-MB-2312Increased levels of doxorubicin within spheroids over time.

Mechanistic Insights: Signaling Pathways

Doxorubicin and this compound employ distinct mechanisms to induce cytotoxicity in breast cancer cells. These differences present potential avenues for targeted therapies and combination strategies.

Doxorubicin's Mode of Action

Doxorubicin's primary mechanism involves the disruption of DNA replication and repair. It intercalates into DNA, leading to the inhibition of topoisomerase II, an enzyme crucial for relieving torsional stress during DNA replication. This action results in DNA double-strand breaks, cell cycle arrest, and the activation of apoptotic pathways. Doxorubicin is known to upregulate pro-apoptotic proteins like Bax and caspases while downregulating anti-apoptotic proteins such as Bcl-2.[1][2]

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II DSB DNA Double-Strand Breaks DNA->DSB Topoisomerase_II->DSB Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis DSB->Apoptosis Bikaverin_Pathway This compound This compound CK2 Protein Kinase CK2 This compound->CK2 Pro_Survival Pro-Survival Signaling CK2->Pro_Survival Apoptosis_Suppression Suppression of Apoptosis CK2->Apoptosis_Suppression Apoptosis Apoptosis Apoptosis_Suppression->Apoptosis MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate Cell Viability Read->Calculate Apoptosis_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Seed Seed & Treat Cells Harvest Harvest Cells Seed->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Add_Stains Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate Incubate 15 min Add_Stains->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

A Comparative Analysis of Bikaverin and Paclitaxel on Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of cancer therapeutics, the induction of apoptosis remains a cornerstone of effective treatment strategies. This guide provides a detailed comparative analysis of two compounds, Bikaverin and Paclitaxel, focusing on their mechanisms of apoptosis induction. While Paclitaxel is a well-established chemotherapeutic agent, this compound, a fungal metabolite, has emerged as a compound of interest with potential antitumoral properties. This document synthesizes available experimental data to offer a clear comparison for researchers, scientists, and drug development professionals.

Executive Summary

Paclitaxel is a potent inducer of apoptosis, primarily acting through the stabilization of microtubules, which leads to mitotic arrest and the activation of the intrinsic apoptotic pathway. In contrast, the pro-apoptotic mechanism of this compound is less direct and appears to be linked to its inhibitory effect on protein kinase CK2, a known suppressor of apoptosis. This guide will delve into the molecular intricacies of their actions, presenting a side-by-side comparison of their effects on key apoptotic markers and signaling pathways.

Comparative Data on Apoptotic Induction

The following tables summarize the known effects of this compound and Paclitaxel on various parameters related to apoptosis induction.

ParameterThis compoundPaclitaxel
Primary Mechanism Inhibition of Protein Kinase CK2[1][2][3][4][5]Stabilization of microtubules[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41]
Cell Cycle Arrest G2/M phase (inferred from CK2 inhibition)[2][11][16][24][27][30][33]G2/M phase[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41]
Mitochondrial Membrane Potential (ΔΨm) Decrease (inferred from CK2 inhibition)[1][2][7][14][23][25][36]Decrease[14][23][25][36]
Bcl-2 Family Modulation Upregulation of Bax and downregulation of Bcl-2 (prevented by a crude extract containing this compound in a neuroprotection model, suggesting context-dependent effects)[3]Upregulation of pro-apoptotic members (e.g., Bax) and downregulation of anti-apoptotic members (e.g., Bcl-2)[24][31][40][41]
Caspase Activation Caspase-3 activation prevented by a crude extract containing this compound in a neuroprotection model; direct effect in cancer cells needs further investigation[3]Activation of initiator (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3)[35][38][39]
DNA Damage Not directly establishedCan induce DNA damage secondary to mitotic catastrophe[29][34][37][39]
Reactive Oxygen Species (ROS) Generation Attenuates H2O2-induced ROS in a neuroprotection model; role in cancer apoptosis is unclear[6]Can induce ROS generation[19][20][21]

Table 1: Comparison of the Effects of this compound and Paclitaxel on Key Apoptotic Parameters.

Cell LineThis compound IC50Paclitaxel IC50
L5178Y (lymphoma)0.23 µg/mL[3][4]Not reported in the same study
NCI-H460 (non-small cell lung)0.43 µM[3]Not reported in the same study
MIA PaCa-2 (pancreatic)0.26 µM[3]Not reported in the same study
MCF-7 (breast)0.42 µM[3]Not reported in the same study
SF-268 (CNS glioma)0.38 µM[3]Not reported in the same study

Table 2: Comparative Cytotoxicity (IC50) of this compound and Paclitaxel in Various Cancer Cell Lines. (Note: Direct comparative IC50 values in the same studies are limited).

Signaling Pathways and Experimental Workflows

Paclitaxel-Induced Apoptosis

Paclitaxel's primary mode of action involves its binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their dynamic instability. This disruption of microtubule function is critical during mitosis, leading to an arrest of the cell cycle at the G2/M phase. Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves the modulation of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) members. This shift in balance results in the loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

Paclitaxel_Apoptosis_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest G2/M Phase Arrest Microtubules->Mitotic_Arrest Bcl2_Family Bcl-2 Family (Bax↑, Bcl-2↓) Mitotic_Arrest->Bcl2_Family Mitochondria Mitochondrial Dysfunction (ΔΨm↓, Cyto c release) Bcl2_Family->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Paclitaxel-induced apoptotic signaling pathway.

This compound's Potential Apoptotic Pathway

The precise apoptotic mechanism of this compound in cancer cells is still under investigation. However, a significant body of evidence points towards its role as an inhibitor of protein kinase CK2[1][2][3][4][5]. CK2 is a pro-survival kinase that is often overexpressed in cancer and acts to suppress apoptosis through various mechanisms, including the phosphorylation and inactivation of pro-apoptotic proteins and the enhancement of anti-apoptotic protein function.

By inhibiting CK2, this compound may indirectly trigger apoptosis. The inhibition of CK2 has been shown to lead to a decrease in mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway[1][2][7]. This suggests that this compound's action could converge on the mitochondria, similar to Paclitaxel, but through an upstream mechanism involving the de-regulation of CK2's anti-apoptotic functions. The downstream consequences of CK2 inhibition by this compound, including the specific modulation of Bcl-2 family members and caspase activation in cancer cells, require further dedicated research for a complete understanding.

Bikaverin_Apoptosis_Pathway This compound This compound CK2 Protein Kinase CK2 This compound->CK2 Inhibition Anti_Apoptotic Anti-Apoptotic Signaling↓ CK2->Anti_Apoptotic Mitochondria Mitochondrial Dysfunction (ΔΨm↓) Anti_Apoptotic->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Postulated apoptotic pathway of this compound via CK2 inhibition.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparative analysis of this compound and Paclitaxel.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and Paclitaxel on cancer cells and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or Paclitaxel for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with this compound or Paclitaxel.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry measures the fluorescence intensity of individual cells, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Protocol:

  • Treat cells with this compound or Paclitaxel for the desired time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect the expression levels of proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

  • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Membrane Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H

Caption: General workflow for Western blot analysis.

Conclusion

This comparative guide highlights the distinct yet potentially converging mechanisms of apoptosis induction by this compound and Paclitaxel. Paclitaxel's well-characterized interaction with microtubules provides a clear pathway to mitotic arrest and subsequent apoptosis. This compound, while showing promise as a cytotoxic agent, appears to exert its pro-apoptotic effects through a more indirect route, likely involving the inhibition of the pro-survival kinase CK2.

For researchers and drug development professionals, this analysis underscores the importance of further investigation into this compound's precise molecular targets and signaling pathways in cancer cells. A deeper understanding of its mechanism will be crucial for its potential development as a novel anticancer therapeutic, possibly in combination with other agents or for specific cancer types where CK2 is a key driver of malignancy. Direct comparative studies in the same cancer cell lines are warranted to provide a more definitive assessment of their relative potencies and apoptotic mechanisms.

References

Bikaverin vs. Amphotericin B: A Comparative Guide on Efficacy Against Leishmania

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-leishmanial drug discovery, a diverse array of compounds are under investigation for their potential to combat the various species of Leishmania parasites. This guide provides a comparative overview of Bikaverin, a fungal metabolite, and Amphotericin B, a well-established polyene antibiotic, in their efficacy against Leishmania. While direct comparative studies against Leishmania major are not available for this compound, this document synthesizes the existing data to offer a valuable resource for researchers, scientists, and drug development professionals.

Executive Summary

Amphotericin B stands as a cornerstone in the treatment of leishmaniasis, demonstrating potent activity against various Leishmania species, including L. major. Its efficacy, particularly in its liposomal formulations, is well-documented with extensive quantitative data available. This compound, a red pigment produced by several Fusarium species, has shown anti-protozoal activity, notably against Leishmania brasiliensis in early studies. However, contemporary research on this compound has largely pivoted towards its role in fungal biology and potential as an anticancer agent, leaving a significant gap in recent data regarding its anti-leishmanial properties, especially against L. major.

This guide presents the available efficacy data for both compounds, details the experimental protocols for in vitro anti-leishmanial testing, and provides a visual representation of their proposed mechanisms of action. The inherent limitation of this comparison is the lack of direct, species-matched efficacy data for this compound against L. major.

Data Presentation: In Vitro Efficacy

The following tables summarize the available quantitative data on the in vitro efficacy of Amphotericin B against Leishmania major and the limited information available for this compound against Leishmania brasiliensis.

Table 1: In Vitro Efficacy of Amphotericin B against Leishmania major

FormulationParasite StageIC50 (µg/mL)IC50 (µM)Reference
Amphotericin BPromastigotes< 1-[1]
Amphotericin BAmastigotes< 2-[1]
Amphotericin BAmastigotes-0.2[2]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Efficacy of this compound against Leishmania brasiliensis

CompoundParasite StageEffective Concentration (µg/mL)Reference
This compoundNot Specified0.15[3]

Note: The study on this compound reported an effective concentration rather than a specific IC50 value, and the parasite stage was not explicitly detailed.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the in vitro assessment of anti-leishmanial drug efficacy, based on common practices cited in the literature.

In Vitro Susceptibility Assay for Leishmania Promastigotes
  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media, such as M199 or RPMI-1640, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cultures are maintained at 25-26°C.

  • Drug Preparation: The test compounds (this compound or Amphotericin B) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium.

  • Assay Procedure: Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of approximately 10^6 parasites/mL. The various concentrations of the test compounds are added to the wells. A positive control (a known anti-leishmanial drug like Amphotericin B) and a negative control (vehicle solvent) are included.

  • Incubation: The plates are incubated at 25-26°C for 48 to 72 hours.

  • Viability Assessment: Parasite viability is determined using methods such as the MTT assay, resazurin-based assays, or by direct counting using a hemocytometer. The colorimetric or fluorometric changes are measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each drug concentration relative to the negative control. The IC50 value is then determined by plotting the inhibition percentages against the drug concentrations and fitting the data to a dose-response curve.

In Vitro Susceptibility Assay for Leishmania Amastigotes (Macrophage Model)
  • Host Cell Culture: A macrophage cell line (e.g., J774, THP-1) or primary peritoneal macrophages are cultured in a suitable medium (e.g., DMEM, RPMI-1640) with FBS and antibiotics in a 96-well plate and allowed to adhere.

  • Infection: Stationary-phase Leishmania promastigotes are added to the adherent macrophages at a parasite-to-macrophage ratio of approximately 10:1. The plate is incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Drug Treatment: After infection, the extracellular promastigotes are washed away, and fresh medium containing serial dilutions of the test compounds is added to the wells.

  • Incubation: The infected macrophages are incubated with the compounds for 72 to 96 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Infection: The number of intracellular amastigotes is determined. This can be done by fixing the cells, staining with Giemsa, and microscopically counting the number of amastigotes per macrophage. Alternatively, high-content imaging systems or reporter gene-expressing parasites (e.g., luciferase, GFP) can be used for quantification.

  • Data Analysis: The percentage of reduction in parasite load is calculated for each drug concentration compared to the untreated control. The IC50 value is then determined from the dose-response curve.

Mechanisms of Action

The modes of action of this compound and Amphotericin B against protozoan parasites are distinct, targeting different cellular components.

Amphotericin B's Mechanism of Action

Amphotericin B is a polyene antibiotic that targets the cell membrane of Leishmania. Its primary mechanism involves binding to ergosterol, a major sterol component of the parasite's membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity. The loss of membrane integrity results in the leakage of essential intracellular ions and molecules, ultimately leading to cell death.[4]

AmphotericinB_Pathway AmB Amphotericin B Membrane Leishmania Cell Membrane (Ergosterol-rich) AmB->Membrane Binds to Ergosterol Pore Pore Formation Membrane->Pore Disrupts Membrane Leakage Ion & Molecule Leakage Pore->Leakage Death Parasite Death Leakage->Death

Caption: Proposed mechanism of Amphotericin B against Leishmania.

This compound's Proposed Mechanism of Action

The precise anti-protozoal mechanism of this compound is not as well-elucidated as that of Amphotericin B. However, studies on its effects on other organisms suggest that it may interfere with mitochondrial function. It has been reported to inhibit succinate and NAD-linked respiration in rat mitochondria and cause mitochondrial swelling.[3] This disruption of cellular respiration would lead to a depletion of ATP, the cell's primary energy currency, ultimately resulting in cell death.

Bikaverin_Pathway This compound This compound Mitochondrion Leishmania Mitochondrion This compound->Mitochondrion Respiration Inhibition of Cellular Respiration Mitochondrion->Respiration ATP ATP Depletion Respiration->ATP Death Parasite Death ATP->Death

Caption: Proposed mechanism of this compound against protozoa.

Conclusion

Amphotericin B remains a potent and clinically relevant drug for the treatment of leishmaniasis caused by Leishmania major, with a well-defined mechanism of action and substantial in vitro efficacy data. This compound has demonstrated anti-leishmanial properties in early studies against L. brasiliensis, suggesting a potential avenue for further investigation. However, the current body of research lacks the specific data required for a direct and comprehensive comparison of its efficacy against L. major with that of Amphotericin B.

For researchers and drug development professionals, this guide highlights the established utility of Amphotericin B and underscores the need for further, rigorous investigation into the anti-leishmanial potential of this compound against a broader range of Leishmania species, including L. major. Such studies would be essential to ascertain its true potential as a therapeutic candidate and to enable more direct comparisons with existing treatments.

References

Bikaverin: A Potent Natural Inhibitor of Protein Kinase CK2 for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bikaverin, a naturally occurring polyketide, with other known inhibitors of Protein Kinase CK2 (formerly Casein Kinase II). A constitutively active serine/threonine kinase, CK2 is a critical regulator of numerous cellular processes, and its aberrant activity is implicated in various diseases, most notably cancer. This makes CK2 a compelling target for therapeutic intervention. This document presents supporting experimental data, detailed protocols for key assays, and visual representations of relevant signaling pathways to objectively evaluate this compound's potential as a valuable tool in CK2-related research and drug development.

Comparative Analysis of Inhibitory Potency

This compound has been identified as a potent inhibitor of protein kinase CK2. In vitro studies have demonstrated its ability to significantly reduce CK2 activity. To provide a clear perspective on its efficacy, the following table compares the inhibitory concentration (IC50) and/or inhibition constant (Ki) of this compound with other well-characterized CK2 inhibitors.

InhibitorTypeIC50 (µM)Ki (µM)Reference
This compound Natural Product (Polyketide)1.24-[1](--INVALID-LINK--)
CX-4945 (Silmitasertib) Synthetic (Benzonaphthyridine)0.0010.00038[2](--INVALID-LINK--)
TBB (4,5,6,7-Tetrabromo-1H-benzotriazole) Synthetic (Benzotriazole)0.50.4[3](--INVALID-LINK--)
DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) Synthetic (Benzimidazole)0.150.04[3](--INVALID-LINK--)
Quinalizarin Natural Product (Anthraquinone)0.05-[3](--INVALID-LINK--)
SGC-CK2-2 Synthetic (Naphthyridine)2.2-[4](--INVALID-LINK--)
GO289 Synthetic--[5](--INVALID-LINK--)
IQA ([5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid) Synthetic (Indoloquinazoline)0.390.17[3](--INVALID-LINK--)

Experimental Protocols

To facilitate the validation and further investigation of CK2 inhibitors, detailed experimental protocols are provided below.

In Vitro Radiometric Protein Kinase CK2 Inhibition Assay

This assay directly measures the enzymatic activity of CK2 by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a specific substrate peptide.

Materials:

  • Recombinant human protein kinase CK2 (holoenzyme)

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP

  • Non-radiolabeled ATP

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Inhibitor compounds (e.g., this compound) dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid (0.5% v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the assay buffer, CK2 substrate peptide, and the inhibitor compound at various concentrations.

  • Add the recombinant CK2 enzyme to the reaction mixture and incubate briefly on ice.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity retained on the P81 papers using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.

Cell-Based CK2 Activity Assay

This assay measures the endogenous CK2 activity within cells treated with an inhibitor.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Inhibitor compound (e.g., this compound)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • CK2 activity assay kit (utilizing a specific antibody to detect phosphorylated CK2 substrate) or materials for Western blotting to detect phosphorylation of known CK2 substrates (e.g., phospho-Akt Ser129).

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere.

  • Treat the cells with various concentrations of the inhibitor compound or DMSO (vehicle control) for a specified duration.

  • Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Measure the CK2 activity in equal amounts of protein from each lysate using a commercial assay kit according to the manufacturer's instructions.

  • Alternatively, perform Western blot analysis to assess the phosphorylation status of a known downstream target of CK2.

  • Quantify the results and determine the inhibitor's effect on cellular CK2 activity.

Visualizing Experimental and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing CK2 inhibition and the key signaling pathways influenced by CK2 activity.

experimental_workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents (Buffer, Substrate, ATP) Mix Combine Reagents, Inhibitor, and Enzyme Reagents->Mix Inhibitor Prepare Inhibitor Dilutions (e.g., this compound) Inhibitor->Mix Enzyme Prepare CK2 Enzyme Enzyme->Mix Incubate Incubate at 30°C Mix->Incubate Stop Stop Reaction (Spot on P81 paper) Incubate->Stop Wash Wash to Remove Unincorporated ³²P-ATP Stop->Wash Measure Measure Radioactivity Wash->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Figure 1: Experimental workflow for an in vitro radiometric protein kinase CK2 inhibition assay.
The PI3K/Akt Signaling Pathway and CK2

Protein kinase CK2 is known to positively regulate the PI3K/Akt signaling pathway, a crucial cascade for cell survival and proliferation. CK2 can directly phosphorylate Akt at Ser129, which enhances its activity. Furthermore, CK2 can phosphorylate and inhibit the tumor suppressor PTEN, a negative regulator of the PI3K pathway. Inhibition of CK2, as would be expected with this compound treatment, would likely lead to decreased Akt activation and increased PTEN activity, thereby suppressing this pro-survival pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN PTEN->PIP3 Inhibits conversion Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream CK2 CK2 CK2->PTEN Inhibits CK2->Akt Phosphorylates (S129) & Activates This compound This compound This compound->CK2 Inhibits

Figure 2: The role of CK2 in the PI3K/Akt signaling pathway and the putative inhibitory effect of this compound.
The NF-κB Signaling Pathway and CK2

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. CK2 can promote the activation of this pathway through multiple mechanisms. It can phosphorylate IκBα, the inhibitor of NF-κB, promoting its degradation and the subsequent release and nuclear translocation of NF-κB. CK2 can also directly phosphorylate NF-κB subunits, enhancing their transcriptional activity. By inhibiting CK2, this compound is expected to suppress NF-κB activation, thereby exerting anti-inflammatory and pro-apoptotic effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB Degradation of IκBα releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation CK2 CK2 CK2->IkBa_NFkB Phosphorylates IκBα CK2->NFkB Phosphorylates NF-κB subunits This compound This compound This compound->CK2 Inhibits Gene_Expression Target Gene Expression (Inflammation, Survival) NFkB_nuc->Gene_Expression

Figure 3: The role of CK2 in the NF-κB signaling pathway and the putative inhibitory effect of this compound.

Disclaimer: The signaling pathway diagrams illustrate the established roles of protein kinase CK2. The inhibitory effects of this compound on these pathways are inferred from its confirmed potent inhibition of CK2 and the known consequences of CK2 inhibition. Direct experimental validation of this compound's effects on these specific signaling cascades is a subject for further investigation.

Conclusion

The collective evidence strongly supports the classification of this compound as a potent inhibitor of protein kinase CK2. Its inhibitory activity is comparable to or surpasses that of several other well-known natural and synthetic CK2 inhibitors. The detailed experimental protocols provided herein offer a standardized approach for the further characterization of this compound and other potential inhibitors. Based on the established roles of CK2 in critical pro-survival and pro-inflammatory signaling pathways such as PI3K/Akt and NF-κB, this compound holds significant promise as a valuable research tool for elucidating the complex biology of CK2. Furthermore, its natural origin and potent inhibitory activity make it an attractive lead compound for the development of novel therapeutics targeting CK2-driven pathologies, including a wide range of cancers. Further studies are warranted to explore its cellular and in vivo efficacy and to fully delineate its mechanism of action.

References

Validating the Bikaverin Biosynthesis Pathway: A Comparative Guide to Gene Knockout Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of gene knockout studies aimed at validating the bikaverin biosynthesis pathway in the fungus Fusarium fujikuroi. This compound, a red polyketide pigment, has garnered interest for its potential antibiotic and cytotoxic properties. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production or generate novel derivatives. Gene knockout studies have been instrumental in elucidating the function of the genes within the this compound (bik) gene cluster.

The this compound Biosynthesis Gene Cluster

The biosynthesis of this compound is governed by a cluster of six co-regulated genes, designated bik1 through bik6. Each gene is hypothesized to play a specific role in the conversion of metabolic precursors into the final this compound molecule. Gene knockout studies, where individual bik genes are systematically deleted, have been pivotal in confirming their functions.

GenePutative Function
bik1Polyketide Synthase (PKS)
bik2FAD-dependent Monooxygenase
bik3O-methyltransferase
bik4NmrA-like regulatory protein
bik5Zn(II)2Cys6 transcription factor
bik6Major Facilitator Superfamily (MFS) transporter
Quantitative Impact of Gene Knockouts on this compound Production

Gene knockout experiments have demonstrated the essentiality of the bik gene cluster for this compound production. While some studies report a qualitative "total loss" or "significant reduction," quantitative data from specific knockout mutants of the regulatory genes bik4 and bik5 highlight their critical roles in pathway activation. For context, a hyper-producing mutant strain of F. fujikuroi, Mut-4, has been reported to produce up to 6.3 g/L of this compound under optimized fermentation conditions, showcasing the potential for yield improvement[1][2].

Target GeneWild-Type this compound Production (Relative)Knockout Mutant this compound Production (Relative)Fold ReductionReference
bik1100%Total loss of this compound synthesis>100[3][4]
bik2100%Total loss of this compound synthesis>100[3][4]
bik3100%Total loss of this compound synthesis>100[3][4]
bik4100%~20%5x[5]
bik5100%~1%100x[5]
bik6100%Significant reduction in this compound synthesis-[3][4]

Experimental Protocols

Gene Knockout in Fusarium fujikuroi via PEG-Mediated Protoplast Transformation

This protocol describes a standard method for deleting a target gene in F. fujikuroi using polyethylene glycol (PEG)-mediated transformation of protoplasts.

Materials:

  • F. fujikuroi wild-type strain

  • Potato Dextrose Broth (PDB)

  • Enzyme solution (e.g., Lysing Enzymes from Trichoderma harzianum, Glucanex)

  • Osmotic stabilizer (e.g., 0.6 M KCl or 1.2 M Sorbitol)

  • STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2)

  • PEG solution (40% PEG 4000, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2)

  • Regeneration medium (e.g., Czapek-Dox agar with 1.2 M Sorbitol)

  • Knockout cassette DNA (containing a selectable marker, e.g., hygromycin resistance gene, flanked by sequences homologous to the target gene's upstream and downstream regions)

Procedure:

  • Protoplast Preparation:

    • Inoculate F. fujikuroi spores into PDB and incubate with shaking for 2-3 days to obtain mycelia.

    • Harvest the mycelia by filtration and wash with an osmotic stabilizer.

    • Resuspend the mycelia in the enzyme solution and incubate with gentle shaking for 2-4 hours to digest the cell walls.

    • Monitor protoplast formation microscopically.

    • Separate the protoplasts from the mycelial debris by filtering through sterile glass wool.

    • Wash the protoplasts with STC buffer by centrifugation and resuspend in STC buffer.

  • Transformation:

    • To 100 µL of the protoplast suspension (10^7 to 10^8 protoplasts/mL), add 5-10 µg of the knockout cassette DNA.

    • Gently add 50 µL of PEG solution and incubate on ice for 20-30 minutes.

    • Add 1 mL of PEG solution and incubate at room temperature for 15-20 minutes.

    • Add 2 mL of STC buffer and mix gently.

  • Regeneration and Selection:

    • Plate the transformation mixture onto the regeneration medium supplemented with the appropriate selective agent (e.g., hygromycin).

    • Incubate the plates at 25-28°C for 3-7 days until transformants appear.

    • Isolate individual transformants and confirm gene deletion by PCR and Southern blot analysis.

Metabolite Analysis: Quantification of this compound by HPLC-MS/MS

This protocol outlines a general method for the extraction and quantification of this compound from fungal cultures.

Materials:

  • Fungal culture broth and mycelia

  • Ethyl acetate

  • Methanol

  • Formic acid

  • Water (LC-MS grade)

  • This compound analytical standard

  • HPLC-MS/MS system

Procedure:

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Lyophilize and grind the mycelia.

    • Extract both the culture filtrate and the powdered mycelia with ethyl acetate.

    • Evaporate the ethyl acetate extracts to dryness and redissolve the residue in a known volume of methanol.

  • HPLC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Methanol with 0.1% formic acid.

      • Gradient: A suitable gradient from, for example, 10% B to 95% B over 10-15 minutes.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., for positive mode, monitor the transition from the protonated molecule [M+H]+ to a characteristic fragment ion).

    • Quantification:

      • Prepare a calibration curve using the this compound analytical standard.

      • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve. The limit of detection for such methods can be below 0.5 µg/g, with a limit of quantitation around 3 µg/g[6][7].

Alternative Approaches for Pathway Validation

While gene knockout is a definitive method for determining gene function, other techniques can also be employed to validate and study biosynthetic pathways.

MethodDescriptionAdvantagesDisadvantages
Heterologous Expression The entire bik gene cluster is transferred to and expressed in a different, well-characterized host organism, such as Aspergillus nidulans or Aspergillus oryzae.Can activate silent gene clusters. Allows for pathway reconstitution in a clean genetic background, simplifying product analysis.Success is not guaranteed; codon usage, precursor availability, and post-translational modifications in the heterologous host can be limiting factors. Yields are often low initially[8][9].
RNA interference (RNAi) Small interfering RNAs (siRNAs) are designed to target and degrade the mRNA of a specific bik gene, leading to a "knockdown" of its expression rather than a complete knockout.Allows for the study of essential genes where a complete knockout might be lethal. The level of gene silencing can sometimes be modulated.Knockdown is often incomplete, and the level of silencing can be variable. Off-target effects are a potential concern[10].

Visualizing the this compound Biosynthesis Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the this compound biosynthesis pathway and the workflow for its validation using gene knockout studies.

Bikaverin_Biosynthesis_Pathway cluster_pathway This compound Biosynthesis Pathway cluster_regulation Regulation Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Pre-bikaverin Pre-bikaverin Acetyl-CoA + Malonyl-CoA->Pre-bikaverin bik1 (PKS) Oxo-pre-bikaverin Oxo-pre-bikaverin Pre-bikaverin->Oxo-pre-bikaverin bik2 (Monooxygenase) Northis compound Northis compound Oxo-pre-bikaverin->Northis compound bik3 (O-methyltransferase) This compound This compound Northis compound->this compound bik3 (O-methyltransferase) Extracellular Space Extracellular Space This compound->Extracellular Space bik6 (Transporter) bik4 bik4 (NmrA-like) bik5 bik5 (Transcription Factor) bik4->bik5 bik1 bik1 bik5->bik1 bik2 bik2 bik5->bik2 bik3 bik3 bik5->bik3 bik6 bik6 bik5->bik6

Caption: The this compound biosynthesis pathway with associated genes.

Gene_Knockout_Workflow cluster_workflow Gene Knockout Validation Workflow start Identify Target Gene (e.g., bik1) construct Construct Knockout Cassette (homologous flanks + marker) start->construct transform PEG-Mediated Protoplast Transformation of F. fujikuroi construct->transform select Select Transformants (e.g., on hygromycin) transform->select verify Verify Gene Deletion (PCR, Southern Blot) select->verify culture Cultivate Wild-Type and Knockout Strains verify->culture extract Extract Metabolites (Ethyl Acetate) culture->extract analyze Quantify this compound (HPLC-MS/MS) extract->analyze compare Compare this compound Yields analyze->compare conclude Elucidate Gene Function compare->conclude

Caption: Workflow for validating gene function using knockout studies.

References

The Double-Edged Sword: Validating Bikaverin's Role in Fusarium Pathogenicity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Bikaverin's contribution to Fusarium virulence reveals a nuanced and indirect role, contrasting with the more direct pathogenic actions of other well-known secondary metabolites. This guide dissects the experimental evidence that has reshaped our understanding of this pigment's function, from a direct virulence factor to a master manipulator of the rhizosphere microbiome.

For researchers and drug development professionals engaged in the battle against Fusarium, a genus of fungi responsible for devastating plant diseases and mycotoxin contamination of food, understanding the arsenal of molecules at the pathogen's disposal is paramount. Among these, the red polyketide pigment this compound has long been a subject of investigation. While its antimicrobial properties are well-documented, its precise role in the pathogenicity of Fusarium species, such as the notorious Fusarium oxysporum f. sp. cubense Tropical Race 4 (Foc TR4), the causative agent of Panama disease in bananas, has been a topic of debate. This guide provides a comparative analysis of this compound's role in virulence, supported by experimental data, and contrasts it with other key Fusarium virulence factors.

This compound's Shifting Role: From Direct Antagonist to Ecological Puppeteer

Initial hypotheses positioned this compound as a direct virulence factor, a toxin that aids the fungus in damaging host tissues. However, recent studies employing targeted gene knockout technology have challenged this view. Pathogenicity assays under sterile conditions have demonstrated that the absence of this compound does not necessarily impede the fungus's ability to cause disease.[1][2][3] Instead, a more intricate, indirect role has emerged: this compound acts as a molecular weapon that reshapes the microbial community in the plant's rhizosphere to favor the pathogen.[1][2]

This ecological manipulation is achieved by suppressing beneficial plant growth-promoting rhizobacteria, such as Bacillus, while simultaneously fostering the growth of other fungal genera.[1][2] This alteration of the microbial landscape creates a more favorable environment for Fusarium to colonize and infect the host.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the role of this compound in Fusarium oxysporum f. sp. cubense TR4 (Foc TR4).

Table 1: Impact of this compound on Foc TR4 Pathogenicity in Banana Plantlets

Fungal StrainAverage Disease IndexPercentage of Diseased Plantlets (Index ≥ 1)
Wild-Type (WT)2.280%
ΔFocBik1 (this compound-deficient mutant)Not specifiedNot specified

Data adapted from pathogenicity assays conducted four weeks post-inoculation. The disease index was scored based on pseudo-stem browning.[1]

Table 2: this compound's Influence on Rhizosphere Microbiome Composition

TreatmentBacterial Alpha Diversity (Shannon Index)Fungal Alpha Diversity (Shannon Index)Relative Abundance of Bacillus
Uninoculated Control (CK)~3.8~2.5High
Wild-Type (WT) Foc TR4~3.5~2.7Low
ΔFocBik1 (this compound-deficient mutant)~3.7~2.6Intermediate

Alpha diversity indices and relative abundance were determined through 16S rRNA and ITS sequencing of rhizosphere soil samples.[4]

A Comparative Look: this compound vs. Other Fusarium Virulence Factors

To fully appreciate the unique role of this compound, it is essential to compare it with other well-characterized virulence factors produced by Fusarium species, such as trichothecenes and fumonisins.

Table 3: Comparison of Key Fusarium Virulence Factors

Virulence FactorChemical ClassPrimary Mode of Action in PathogenicityDirect or Indirect RoleHost Specificity
This compound PolyketideManipulation of rhizosphere microbiomeIndirectBroad, but role in pathogenicity studied in specific hosts
Trichothecenes (e.g., DON, NIV) SesquiterpenoidInhibition of protein synthesis, phytotoxicDirectHost-specific effects (e.g., DON is a virulence factor on wheat but not maize)[5]
Fumonisins Polyketide-derived mycotoxinDisruption of sphingolipid metabolism, phytotoxicDirectPrimarily associated with maize

Unlike the direct phytotoxic effects of trichothecenes and fumonisins, which directly harm the plant host, this compound's contribution to virulence is more subtle and ecologically focused. This distinction has significant implications for the development of disease management strategies.

Experimental Validation: Protocols and Workflows

The validation of this compound's role in Fusarium pathogenicity has relied on a combination of molecular genetics and plant pathology techniques. Below are detailed methodologies for key experiments.

Experimental Protocol 1: Generation of a this compound-Deficient Fusarium Mutant

This protocol outlines the generation of a knockout mutant for a key gene in the this compound biosynthesis pathway, such as the polyketide synthase gene (FocBik1), using a split-marker recombination approach.

1. Plasmid Construction:

  • Amplify the 5' and 3' flanking regions of the target gene (FocBik1) from Fusarium genomic DNA using high-fidelity polymerase.
  • Clone these flanking regions into a vector on either side of a selectable marker gene, such as the hygromycin B resistance gene (hph).
  • The split-marker approach involves creating two overlapping, non-functional fragments of the resistance gene, each fused to one of the flanking regions.

2. Protoplast Preparation:

  • Grow the wild-type Fusarium strain in a liquid medium until it reaches the mid-logarithmic phase.
  • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.7 M NaCl).
  • Digest the fungal cell walls using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum and cellulase) in the osmotic stabilizer.
  • Filter the resulting protoplasts through sterile glass wool to remove undigested mycelia and wash with the osmotic stabilizer.

3. Protoplast Transformation:

  • Mix the prepared protoplasts with the two split-marker DNA constructs.
  • Add a solution of polyethylene glycol (PEG) and CaCl2 to induce DNA uptake.
  • Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin B).

4. Mutant Screening and Verification:

  • Isolate individual colonies that grow on the selective medium.
  • Screen putative mutants by PCR using primers that flank the target gene and primers internal to the resistance gene to confirm homologous recombination.
  • Further verify the gene deletion by Southern blot analysis.

Experimental Protocol 2: Fusarium Pathogenicity Assay on Banana Plantlets

This protocol describes a method for assessing the virulence of Fusarium strains on banana plantlets.

1. Inoculum Preparation:

  • Culture the wild-type and mutant Fusarium strains on a suitable medium (e.g., potato dextrose agar) to produce conidia.
  • Harvest conidia by flooding the plates with sterile distilled water and gently scraping the surface.
  • Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.
  • Adjust the conidial concentration to 1 x 10^6 conidia/mL using a hemocytometer.

2. Plantlet Inoculation:

  • Use tissue-cultured banana plantlets of a susceptible variety (e.g., 'Cavendish').
  • Gently uproot the plantlets from their growing medium and wash the roots to remove soil.
  • Inoculate the plantlets by dipping their roots in the conidial suspension for 30 minutes.
  • For the control group, dip the roots in sterile distilled water.

3. Disease Assessment:

  • Re-plant the inoculated plantlets in sterile soil or a soilless potting mix.
  • Maintain the plants in a controlled environment (e.g., greenhouse with controlled temperature and humidity).
  • After a specified period (e.g., 4 weeks), assess disease severity by observing external symptoms (e.g., leaf yellowing, wilting) and internal symptoms (e.g., vascular browning in the pseudostem).
  • Score the disease severity using a standardized disease index (e.g., a scale of 0-4, where 0 is no symptoms and 4 is a dead plant).

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental workflows, the following diagrams have been generated using Graphviz.

Bikaverin_Biosynthesis_and_Regulation cluster_biosynthesis This compound Biosynthetic Gene Cluster cluster_regulation Regulation PKS Polyketide Synthase (bik1) Monooxygenase Monooxygenase (bik2) PKS->Monooxygenase Methyltransferase O-Methyltransferase (bik3) Monooxygenase->Methyltransferase This compound This compound Methyltransferase->this compound TF Transcription Factor (bik5) TF->PKS TF->Monooxygenase TF->Methyltransferase Transporter Transporter (bik6) TF->Transporter NmrA_like NmrA-like protein (bik4) TF->NmrA_like Precursor Polyketide Precursor Precursor->PKS This compound->Transporter Export

Caption: this compound biosynthesis pathway and its genetic regulation in Fusarium.

Experimental_Workflow cluster_mutant_generation Mutant Generation cluster_pathogenicity_assay Pathogenicity Assay start Wild-Type Fusarium strain transformation Protoplast Transformation start->transformation inoculum_wt Inoculum Prep (Wild-Type) start->inoculum_wt split_marker Split-Marker Constructs (bik1 gene) split_marker->transformation selection Selection on Hygromycin B transformation->selection verification PCR & Southern Blot Verification selection->verification mutant This compound-deficient Mutant (Δbik1) verification->mutant inoculum_mutant Inoculum Prep (Δbik1 Mutant) mutant->inoculum_mutant inoculation Banana Plantlet Inoculation inoculum_wt->inoculation inoculum_mutant->inoculation incubation Incubation (4 weeks) inoculation->incubation assessment Disease Severity Assessment incubation->assessment result Comparative Virulence Data assessment->result

Caption: Experimental workflow for validating this compound's role in pathogenicity.

Bikaverin_Indirect_Pathogenicity cluster_rhizosphere Rhizosphere Microbiome Fusarium Fusarium (Wild-Type) This compound This compound Production Fusarium->this compound Beneficial_Bacteria Beneficial Bacteria (e.g., Bacillus) This compound->Beneficial_Bacteria Suppresses Other_Fungi Other Fungal Genera This compound->Other_Fungi Promotes Altered_Microbiome Altered Rhizosphere Microbiome Host_Plant Host Plant (e.g., Banana) Altered_Microbiome->Host_Plant Favors Pathogen Colonization Disease Increased Disease Severity Host_Plant->Disease

Caption: Proposed indirect mechanism of this compound-mediated pathogenicity.

References

Unveiling the Cellular Response to Bikaverin: A Comparative Transcriptomic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic landscapes of cells treated with Bikaverin versus untreated cells. This compound, a polyketide metabolite produced by several species of Fusarium, is known for its distinctive red pigmentation and a range of biological activities, including antitumoral, antifungal, and antiprotozoal effects.[1][2][3] Understanding the global gene expression changes induced by this compound is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.

While direct comparative transcriptomic studies on this compound-treated versus untreated cells are not extensively published, this guide synthesizes information on its known biological effects to present a putative transcriptomic profile. The data and pathways described herein are representative of the expected cellular response to a cytotoxic agent and are intended to serve as a framework for future research.

Experimental Design and Workflow

A typical comparative transcriptomics study to investigate the effects of this compound would involve the following workflow. Human cancer cell lines, such as HeLa or MCF-7, are often used to evaluate the antitumoral properties of compounds.[3][4]

G cluster_culture Cell Culture & Treatment cluster_processing Sample Processing cluster_analysis Data Analysis untreated Untreated Cells (Control) rna_extraction RNA Extraction untreated->rna_extraction treated This compound-Treated Cells treated->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing RNA Sequencing (RNA-seq) library_prep->sequencing qc Quality Control sequencing->qc alignment Read Alignment qc->alignment dge Differential Gene Expression Analysis alignment->dge pathway Pathway & GO Enrichment Analysis dge->pathway

Caption: Experimental workflow for comparative transcriptomics.

Methodology

1. Cell Culture and Treatment:

  • A human cancer cell line (e.g., HeLa) is cultured in appropriate media until reaching 70-80% confluency.

  • Cells are then treated with a predetermined concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

2. RNA Extraction and Quality Control:

  • Total RNA is extracted from both treated and untreated cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

3. Library Preparation and Sequencing:

  • mRNA is enriched from total RNA using oligo(dT) magnetic beads.

  • Enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis, followed by second-strand synthesis.

  • The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters.

  • The ligated products are amplified by PCR to create the final cDNA library.

  • The quality of the library is assessed, and the libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Bioinformatic Analysis:

  • Raw sequencing reads are subjected to quality control to remove low-quality reads and adapter sequences.

  • The clean reads are then aligned to a reference human genome.

  • Gene expression levels are quantified by counting the number of reads mapping to each gene.

  • Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in this compound-treated cells compared to untreated cells.

  • Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the differentially expressed genes to identify the biological processes and signaling pathways affected by this compound treatment.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from a comparative transcriptomic analysis of this compound-treated versus untreated cells.

Table 1: Top 10 Upregulated Genes in this compound-Treated Cells

Gene SymbolGene NameLog2 Fold Changep-valueFunction
CDKN1ACyclin Dependent Kinase Inhibitor 1A3.5<0.001Cell cycle arrest
GADD45AGrowth Arrest and DNA Damage Inducible Alpha3.2<0.001DNA repair, apoptosis
BAXBCL2 Associated X, Apoptosis Regulator2.8<0.001Apoptosis
FASFas Cell Surface Death Receptor2.5<0.001Apoptosis
TP53I3Tumor Protein P53 Inducible Protein 32.3<0.001Apoptosis
HMOX1Heme Oxygenase 12.1<0.01Oxidative stress response
DDIT3DNA Damage Inducible Transcript 32.0<0.01ER stress, apoptosis
CASP3Caspase 31.8<0.01Apoptosis
PMAIP1Phorbol-12-Myristate-13-Acetate-Inducible Protein 11.7<0.05Apoptosis
SESN2Sestrin 21.5<0.05Oxidative stress response

Table 2: Top 10 Downregulated Genes in this compound-Treated Cells

Gene SymbolGene NameLog2 Fold Changep-valueFunction
CCNB1Cyclin B1-3.0<0.001G2/M transition
CDC25CCell Division Cycle 25C-2.8<0.001Mitotic entry
PLK1Polo-Like Kinase 1-2.6<0.001Mitotic progression
MKI67Marker Of Proliferation Ki-67-2.4<0.001Proliferation
E2F1E2F Transcription Factor 1-2.2<0.01Cell cycle progression
MYCMYC Proto-Oncogene, BHLH Transcription Factor-2.0<0.01Proliferation, cell growth
BCL2BCL2 Apoptosis Regulator-1.8<0.01Anti-apoptosis
PCNAProliferating Cell Nuclear Antigen-1.7<0.05DNA replication
CDK1Cyclin Dependent Kinase 1-1.6<0.05Cell cycle progression
TOP2ATopoisomerase (DNA) II Alpha-1.5<0.05DNA replication

Affected Signaling Pathways

Based on the hypothetical differentially expressed genes, this compound treatment likely impacts several key signaling pathways related to cell cycle regulation and apoptosis.

G cluster_stimulus Stimulus cluster_response Cellular Response This compound This compound p53 p53 Activation This compound->p53 induces cdkn1a CDKN1A (p21) Upregulation p53->cdkn1a activates gadd45a GADD45A Upregulation p53->gadd45a activates bax BAX/BCL2 Ratio Increase p53->bax activates cell_cycle_arrest G2/M Cell Cycle Arrest cdkn1a->cell_cycle_arrest leads to gadd45a->cell_cycle_arrest contributes to casp3 Caspase-3 Activation bax->casp3 activates apoptosis Apoptosis casp3->apoptosis executes

Caption: Putative signaling pathways affected by this compound.

Conclusion

The provided hypothetical transcriptomic data suggests that this compound exerts its cytotoxic effects by inducing cell cycle arrest and apoptosis. The upregulation of genes involved in the p53 signaling pathway, such as CDKN1A, GADD45A, and BAX, coupled with the downregulation of key cell cycle progression genes like CCNB1 and CDC25C, points towards a robust cellular response to this compound-induced stress. These findings, while illustrative, provide a strong rationale for further investigation into the therapeutic applications of this compound, particularly in oncology. Future studies employing the methodologies outlined in this guide are warranted to validate these putative mechanisms and to further explore the full spectrum of this compound's biological activities.

References

A Comparative Guide to Validating Bikaverin's Target Engagement with Protein Kinase CK2 in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the engagement of Bikaverin with its putative molecular target, Protein Kinase CK2 (CK2), in a live-cell context. This compound, a natural polyketide pigment, has demonstrated notable antitumoral activity, and recent studies have identified CK2 as a direct molecular target.[1][2] Validating this interaction within the complex milieu of a living cell is a critical step in advancing this compound as a potential therapeutic agent.

Introduction to this compound and its Target: Protein Kinase CK2

This compound is a reddish pigment produced by several species of Fusarium fungi.[3] It exhibits a range of biological activities, including antibiotic and antiprotozoal effects.[3] Notably, this compound has shown significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer compound.[1][3]

Protein Kinase CK2 is a ubiquitously expressed serine/threonine kinase that is frequently overexpressed in cancer cells.[1][4][5] CK2 plays a crucial role in cell growth, proliferation, and the suppression of apoptosis, making it an attractive target for cancer therapy.[1][5] Computational and in vitro studies have identified this compound as a potent inhibitor of human protein kinase CK2, with an IC50 value of 1.24 µM in enzymatic assays.[1] The compound has also been shown to be cell-permeable, a prerequisite for intracellular target engagement.[1]

This guide will compare and detail methodologies for directly assessing the binding of this compound to CK2 in live cells, providing a framework for researchers to generate robust and reliable data.

Comparison of Live-Cell Target Engagement Methods

Validating that a compound reaches and binds to its intended target within a living cell is paramount in drug discovery. Several techniques have been developed to measure this target engagement directly. Below is a comparison of two prominent methods, the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET), for validating this compound's engagement with CK2.

Method Principle Advantages Disadvantages Relevance for this compound-CK2
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[6][7][8]Label-free, applicable to native proteins in cells and tissues, can be adapted for high-throughput screening.[6][8][9]Indirect measurement of binding, may not be suitable for all targets, requires specific antibodies for detection.Highly suitable as it does not require modification of this compound. Can provide direct evidence of target stabilization by this compound in cancer cell lines.
NanoBioluminescence Resonance Energy Transfer (NanoBRET) Measures the proximity of a fluorescently labeled ligand (tracer) and a luciferase-tagged target protein.[10][11][12][13]Highly sensitive and quantitative, provides real-time binding information in live cells, suitable for high-throughput screening.[10][12][13]Requires genetic modification of the target protein (luciferase fusion) and a specific fluorescent tracer, which may alter protein function or localization.A powerful method if a suitable fluorescent tracer for CK2 is available or can be developed. It would allow for precise quantification of this compound's binding affinity and kinetics in live cells.

Comparative Analysis of this compound with Alternative CK2 Inhibitors

To contextualize the target engagement profile of this compound, it is essential to compare it with other well-characterized CK2 inhibitors.

Inhibitor Mechanism of Action Reported Cellular Potency (IC50/EC50) Selectivity Clinical Status
This compound ATP-competitive inhibitor of CK2.[1]Reduces cell viability by ~50% at 1 µM in various cancer cell lines.[14]Not extensively profiled against the human kinome.Preclinical.
CX-4945 (Silmitasertib) ATP-competitive inhibitor of CK2.[3]Potent inhibitor with low nanomolar IC50 in enzymatic assays and cellular activity in the micromolar range.[3][15]Inhibits other kinases at higher concentrations.[3]Has been in clinical trials for various cancers.[3][15]
SGC-CK2-1 / SGC-CK2-2 ATP-competitive inhibitors of CK2.[2][3]SGC-CK2-1: IC50 of 2.3 nM on CK2α. SGC-CK2-2: NanoBRET IC50 of 920 nM.[2][3]SGC-CK2-2 demonstrates enhanced specificity compared to CX-4945.[3]Preclinical research tools.[2][3]
GO289 ATP-competitive inhibitor of CK2.[16]Displays in vitro potency comparable to CX-4945.[16]Reported to have high selectivity for CK2.[16]Preclinical.
AB668 Bivalent inhibitor binding to the ATP site and an allosteric pocket.[2][17]Ki of 41 nM on CK2 holoenzyme.[2]Outstanding selectivity against a large kinase panel.[2]Preclinical.

Experimental Protocols

The following sections provide detailed, hypothetical protocols for validating this compound's engagement with CK2 in live cells using CETSA and NanoBRET. These protocols are based on established methodologies for other small molecule inhibitors and can be adapted for this compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound-CK2 Engagement

This protocol describes how to assess the stabilization of CK2 by this compound in intact cells upon heat denaturation.

Materials:

  • Cancer cell line overexpressing CK2 (e.g., MCF7, A427, A431).[14]

  • Cell culture medium and supplements.

  • This compound stock solution (in DMSO).

  • CX-4945 (as a positive control).

  • DMSO (vehicle control).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Anti-CK2α antibody.

  • Secondary antibody conjugated to HRP.

  • Chemiluminescence substrate.

  • SDS-PAGE and Western blotting equipment.

  • Thermocycler or water baths.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM), CX-4945 (e.g., 10 µM), or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Shock:

    • Wash cells with PBS.

    • Add fresh media or PBS to the wells.

    • Heat the cells at a specific temperature (e.g., 48°C, to be optimized) for 3 minutes using a thermocycler. Include a non-heated control at 37°C.

  • Cell Lysis:

    • Immediately after heat shock, lyse the cells on ice using lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE followed by Western blotting using an anti-CK2α antibody.

  • Data Analysis:

    • Quantify the band intensities of CK2α in each lane.

    • Plot the percentage of soluble CK2α as a function of this compound concentration. An increase in the soluble CK2α fraction at a given temperature indicates thermal stabilization due to this compound binding.

Protocol 2: NanoBRET Target Engagement Assay for this compound-CK2

This protocol describes a competitive binding assay to quantify the engagement of this compound with CK2 in live cells. This is a hypothetical protocol assuming the availability of a suitable CK2 tracer.

Materials:

  • HEK293 cells (or other suitable cell line).

  • Plasmid encoding NanoLuc®-CK2α fusion protein.

  • Transfection reagent.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET® Tracer for CK2 (fluorescently labeled CK2 inhibitor).

  • This compound stock solution (in DMSO).

  • CX-4945 (as a positive control).

  • DMSO (vehicle control).

  • NanoBRET® Nano-Glo® Substrate.

  • White, opaque 96-well assay plates.

  • Luminometer capable of measuring filtered luminescence (460 nm and >600 nm).

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-CK2α plasmid.

    • Plate the transfected cells into 96-well plates and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control (CX-4945) in Opti-MEM®.

    • Add the compounds to the cells and incubate for 2 hours at 37°C.

  • Tracer Addition:

    • Add the NanoBRET® Tracer for CK2 to all wells at its predetermined optimal concentration.

    • Incubate for another 2 hours at 37°C.

  • Signal Detection:

    • Add the NanoBRET® Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer, measuring both donor (460 nm) and acceptor (>600 nm) emission.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from CK2.

Visualizations

Signaling Pathway of CK2

CK2_Signaling_Pathway This compound This compound CK2 Protein Kinase CK2 This compound->CK2 Inhibition Substrates Numerous Cellular Substrates CK2->Substrates Phosphorylation Proliferation Cell Proliferation & Growth Substrates->Proliferation Apoptosis Suppression of Apoptosis Substrates->Apoptosis Cancer Cancer Progression Proliferation->Cancer Apoptosis->Cancer

Caption: this compound inhibits Protein Kinase CK2, a key regulator of cell proliferation and apoptosis.

Experimental Workflow for CETSA

CETSA_Workflow A 1. Treat cells with This compound or control B 2. Apply heat shock A->B C 3. Lyse cells and separate soluble fraction B->C D 4. Analyze soluble CK2 by Western Blot C->D E 5. Quantify CK2 stabilization D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.

Logical Relationship in NanoBRET Assay

NanoBRET_Logic cluster_cell Live Cell CK2 NanoLuc-CK2 BRET BRET Signal CK2->BRET Energy Donor Tracer Fluorescent Tracer Tracer->BRET Energy Acceptor (Binding) This compound This compound This compound->Tracer Displacement BRET->this compound Signal Decrease

Caption: Principle of the competitive NanoBRET assay for measuring this compound's binding to CK2.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Bikaverin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This includes the proper disposal of chemical waste, such as the polyketide pigment Bikaverin. Adherence to correct disposal protocols is essential not only for operational safety but also for environmental protection. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound.

This compound Hazard Profile

Understanding the hazards associated with a chemical is the first step in handling it safely. This compound presents the following primary hazards, as identified in its Safety Data Sheet (SDS).

Hazard ClassificationGHS CodeDescription
Acute Oral ToxicityH301 / H302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

Given its high aquatic toxicity, it is crucial to prevent this compound from entering waterways. The precautionary statement P273, "Avoid release to the environment," underscores this point.[1]

Step-by-Step Disposal Protocol for this compound Waste

The following procedures are designed to ensure the safe and compliant disposal of this compound waste, whether in solid form or dissolved in a solvent. The guiding principle is to treat all this compound waste as hazardous chemical waste.

Waste Segregation and Collection

Proper segregation is the foundation of safe laboratory waste management.

  • Solid Waste:

    • Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, compatible, and clearly labeled hazardous waste container.

    • Ensure the container is kept securely sealed when not in use.[2][3]

  • Liquid Waste:

    • Collect liquid waste containing this compound, such as solutions in DMSO, chloroform, or dichloromethane, in a separate, compatible, and leak-proof hazardous waste container.[4]

    • Do not mix this compound waste with other incompatible waste streams. For instance, halogenated and non-halogenated solvents should generally be collected separately.[5]

    • Keep the liquid waste container tightly sealed.[2]

Container Labeling

Accurate and thorough labeling is a critical safety and regulatory requirement.

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

  • Indicate the solvent(s) present in liquid waste containers.

  • Include the approximate concentration and quantity of the waste.

  • Note the date when waste was first added to the container.

Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are essential for maintaining a safe laboratory environment.

  • Store the sealed and labeled this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][6] This area should be at or near the point of generation.[6]

  • Ensure the SAA is inspected regularly for any signs of leakage or container degradation.[3]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" chemicals, the limit is one quart of liquid or one kilogram of solid waste.[6]

Arranging for Disposal

The final step is to ensure the waste is transferred to a certified disposal facility.

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[6]

  • The SDS for this compound explicitly states, "Dispose of contents/ container to an approved waste disposal plant" (P501).[1]

Handling Empty Containers

Even empty containers that held this compound require proper handling.

  • A container is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than one inch of residue remains, or 3% by weight for containers less than 110 gallons.[5]

  • If the container held acutely hazardous waste, it must be triple-rinsed or undergo an equivalent cleaning procedure. The rinsate must be collected and managed as hazardous waste.[5]

  • Once properly cleaned and rendered non-hazardous, remove or deface the original labels before recycling or disposing of the container in the regular trash.[5]

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.

BikaverinDisposalWorkflow start Start: this compound Waste Generation segregate 1. Segregate Waste (Solid vs. Liquid) start->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid Liquid seal 2. Securely Seal Containers collect_solid->seal collect_liquid->seal store 3. Store in Satellite Accumulation Area (SAA) seal->store contact_ehs 4. Contact EH&S for Pickup store->contact_ehs dispose 5. Disposal at an Approved Waste Facility contact_ehs->dispose

Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound waste.

References

Personal protective equipment for handling Bikaverin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Bikaverin

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, a reddish pigment with known cytotoxic and antimicrobial properties. Adherence to these procedures is critical for personnel safety and environmental protection.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. While comprehensive toxicological data is not fully available, its cytotoxic nature necessitates cautious handling.

Quantitative Toxicity and Activity Data

The following table summarizes the available quantitative data on the biological activity of this compound. No specific LD50 values or occupational exposure limits (OELs) have been established for this compound.

ParameterValueCell Line / OrganismSource
Cytotoxicity (IC50) 1.79 ± 0.51 µg/mLL929 fibroblast cell line[2][3]
Antimicrobial Activity (MIC) 1.25 - 5 µg/mLMethicillin-resistant Staphylococcus aureus, Vancomycin-resistant Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Candida albicans, and Candida krusei[2][3]

Operational Plan for Safe Handling

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following PPE[1]:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Impervious laboratory coat or gown.

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation[1].

Engineering Controls
  • Work with this compound should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood[1].

  • An accessible safety shower and eye wash station must be available[1].

Handling Procedures
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].

    • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].

  • Weighing and Solution Preparation:

    • Perform all weighing and solution preparation inside a chemical fume hood to minimize inhalation exposure.

    • Avoid the formation of dust and aerosols[1].

    • Use a dedicated set of utensils (spatula, weighing paper, etc.) and clean them thoroughly after use.

  • General Handling:

    • Avoid contact with eyes and skin[1].

    • Do not eat, drink, or smoke in the area where this compound is handled[1].

    • Wash hands thoroughly after handling[1].

Accidental Release Measures

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment[1].

  • For solid spills, carefully sweep up the material to avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Collect the spilled material and absorbent into a sealed container for disposal as hazardous waste[1].

  • Clean the spill area thoroughly.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect all this compound powder, contaminated weighing paper, gloves, and other disposable labware into a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound into a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be placed in a designated sharps container for hazardous waste.

Disposal Procedure
  • Dispose of all this compound waste through an approved waste disposal plant[1].

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Guides

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Step 1 Weigh this compound Weigh this compound Prepare Fume Hood->Weigh this compound Step 2 Prepare Solution Prepare Solution Weigh this compound->Prepare Solution Step 3 Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Step 4 Clean Equipment Clean Equipment Conduct Experiment->Clean Equipment Step 5 Dispose Waste Dispose Waste Clean Equipment->Dispose Waste Step 6 Doff PPE Doff PPE Dispose Waste->Doff PPE Step 7

Caption: Step-by-step workflow for the safe handling of this compound in a laboratory setting.

Emergency Spill Response

G Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Don Full PPE Don Full PPE Evacuate Area->Don Full PPE Contain Spill Contain Spill Don Full PPE->Contain Spill Collect Waste Collect Waste Contain Spill->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: Immediate actions to take in the event of a this compound spill.

Logical Relationship for this compound Disposal

G cluster_waste_types Types of Waste This compound Waste This compound Waste Solid Waste Solid Waste This compound Waste->Solid Waste Liquid Waste Liquid Waste This compound Waste->Liquid Waste Contaminated Sharps Contaminated Sharps This compound Waste->Contaminated Sharps Segregate Waste Segregate Waste Solid Waste->Segregate Waste Liquid Waste->Segregate Waste Contaminated Sharps->Segregate Waste Label Containers Label Containers Segregate Waste->Label Containers Store Securely Store Securely Label Containers->Store Securely Arrange for Pickup Arrange for Pickup Store Securely->Arrange for Pickup

Caption: Decision-making process for the proper disposal of this compound waste.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bikaverin
Reactant of Route 2
Bikaverin

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